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  • Product: 2,5,8-Trimethylquinolin-4-ol
  • CAS: 500350-48-1

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2,5,8-Trimethylquinolin-4-ol via the Conrad-Limpach Pathway

Executive Overview The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including broad-spectrum antibiotics and antiproliferative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including broad-spectrum antibiotics and antiproliferative agents[1][2]. The synthesis of highly substituted derivatives, such as 2,5,8-trimethylquinolin-4-ol (CAS: 500350-48-1)[3], presents unique regiochemical challenges.

As an application scientist, approaching this synthesis requires moving beyond basic textbook reactions and applying thermodynamic control principles. The most robust and scalable route for this specific substitution pattern is the Conrad-Limpach synthesis [4]. This whitepaper details the mechanistic causality, process optimization, and a self-validating experimental protocol for the high-yield synthesis of 2,5,8-trimethylquinolin-4-ol.

Mechanistic Design & Regiochemical Causality

The Conrad-Limpach reaction is a two-stage process characterized by distinct kinetic and thermodynamic regimes[5]. The synthesis of 2,5,8-trimethylquinolin-4-ol relies on the condensation of 2,5-dimethylaniline with ethyl acetoacetate .

The Regiochemical Advantage

In a standard Conrad-Limpach synthesis using an unsubstituted aniline, the final electrocyclic ring closure can occur at either ortho position, often leading to a mixture of regioisomers. However, the selection of 2,5-dimethylaniline introduces a critical structural advantage: steric blocking .

  • The C2-methyl group on the aniline ring occupies one of the ortho positions.

  • This forces the subsequent thermal annulation to occur exclusively at the unsubstituted C6 position.

  • Consequently, the C6 carbon of the aniline becomes the C4a bridgehead of the quinoline, unambiguously yielding the 5,8-dimethyl substitution pattern on the final aromatic ring. The ethyl acetoacetate provides the 2-methyl and 4-hydroxy functional groups.

Pathway A 2,5-Dimethylaniline + Ethyl Acetoacetate B Condensation (Kinetic Control) A->B C β-Aminoacrylate Intermediate B->C - H2O D Thermal Cyclization (Thermodynamic) C->D E 2,5,8-Trimethylquinolin-4-ol (Target Product) D->E - EtOH

Fig 1. Mechanistic pathway of the Conrad-Limpach synthesis for 2,5,8-trimethylquinolin-4-ol.

Process Optimization: Thermodynamics & Solvent Selection

The success of the Conrad-Limpach synthesis hinges entirely on the second stage: the thermal cyclization[4]. The intermediate β-aminoacrylate (enamine) must undergo a high-energy electrocyclic ring closure that temporarily breaks the aromaticity of the phenyl ring before tautomerizing into the highly stable 4-hydroxyquinoline core[2][6].

The High-Dilution Principle

If the enamine is heated in bulk, intermolecular condensation outcompetes the desired intramolecular cyclization, resulting in polymeric amides and drastically reduced yields. To enforce causality toward the desired product, the protocol must utilize the high-dilution principle . By adding the enamine dropwise into a pre-heated solvent, the instantaneous concentration of the intermediate remains near zero, kinetically favoring the unimolecular ring closure[1].

Solvent Matrix Selection

Because the activation energy for this cyclization is exceptionally high, the reaction requires temperatures near 250 °C[4][5]. Standard laboratory solvents boil far below this threshold. We utilize Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) because it provides a stable liquid phase at 250 °C without the need for high-pressure reactors[6].

Table 1: Quantitative Comparison of Cyclization Solvents

Solvent SystemBoiling Point (°C)Heat Transfer EfficiencyTypical Yield (%)Operational Notes
Neat (No Solvent)N/APoor< 30%High polymerization; obsolete method.
Mineral Oil~300Moderate65 - 75%Difficult to remove during workup.
1,2,4-Trichlorobenzene214Good70 - 80%Requires extended reflux times.
Dowtherm A 258 Excellent 85 - 95% Optimal thermal profile; easy hexane precipitation.

Data synthesized from historical solvent surveys for 4-hydroxyquinoline derivatives[4][6].

Self-Validating Experimental Protocol

This methodology is designed with integrated In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture.

Stage 1: Synthesis of the β-Aminoacrylate Intermediate
  • Reagent Charging: In a 500 mL round-bottom flask, combine 2,5-dimethylaniline (1.0 eq, 121.18 g/mol ) and ethyl acetoacetate (1.1 eq, 130.14 g/mol ).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) and 200 mL of anhydrous toluene.

  • Kinetic Condensation: Attach a Dean-Stark apparatus and heat the mixture to reflux (approx. 110 °C).

  • IPC Gate 1 (Water Collection): Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq) is collected (typically 4-6 hours). This validates the complete conversion of the primary amine to the enamine.

  • Concentration: Remove the toluene under reduced pressure to yield the crude ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate as a viscous oil. Do not purify further.

Stage 2: Thermal Annulation
  • Pre-heating: In a separate 3-neck 1 L flask equipped with a distillation head and an addition funnel, heat 300 mL of Dowtherm A to 250 °C under a nitrogen atmosphere.

  • High-Dilution Addition: Dilute the crude enamine from Stage 1 in a minimal amount of Dowtherm A (approx. 50 mL). Add this solution dropwise to the vigorously stirring, 250 °C Dowtherm A over 45-60 minutes.

  • IPC Gate 2 (Ethanol Distillation): As the cyclization occurs, ethanol is eliminated. Monitor the distillation head; the collection of ethanol vapor validates that the electrocyclic ring closure is actively occurring.

  • Completion: Once addition is complete, maintain 250 °C for an additional 30 minutes, or until ethanol distillation ceases.

Stage 3: Isolation and Purification
  • Precipitation: Remove the heat source and allow the mixture to cool to 80 °C. Slowly pour the mixture into 1 L of vigorously stirred hexanes or petroleum ether.

  • Crystallization: As the mixture cools to room temperature, 2,5,8-trimethylquinolin-4-ol will precipitate as a solid, while the Dowtherm A remains highly soluble in the hexanes.

  • Filtration: Filter the precipitate under vacuum and wash thoroughly with cold hexanes (3 x 100 mL) to remove residual biphenyl/diphenyl ether.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight.

Workflow S1 Stage 1: Enamine Synthesis W1 Dean-Stark Reflux IPC: Collect Theoretical H2O S1->W1 S2 Stage 2: Thermal Annulation W1->S2 W2 Pre-heat Dowtherm A (250°C) Dropwise Enamine Addition S2->W2 W3 Distill Ethanol IPC: Monitor EtOH Volume W2->W3 S3 Stage 3: Isolation & Validation W3->S3 W4 Precipitation & Hexane Wash Removes High-Boiling Solvent S3->W4 W5 LC-MS & 1H NMR Validate Regiochemistry W4->W5

Fig 2. Self-validating experimental workflow with integrated in-process controls (IPCs).

Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass is 187.10 Da. Look for the [M+H]+ adduct at m/z 188.1[3].

  • 1 H NMR (DMSO- d6​ ): The defining features of the regiochemistry will be three distinct methyl singlets (integrating to 3H each). The defining feature of the quinolin-4-one tautomer is a sharp singlet at ~6.0 ppm corresponding to the C3 proton. The aromatic region will display an AB or AX system (two doublets, J≈8 Hz) corresponding to the adjacent C6 and C7 protons, proving that the C5 and C8 positions are occupied by the methyl groups.

References

  • PubChemLite. "2,5,8-trimethylquinolin-4-ol (C12H13NO)". Université du Luxembourg.[Link]

  • Wikipedia Contributors. "Conrad–Limpach synthesis". Wikipedia, The Free Encyclopedia.[Link]

  • SynArchive. "Conrad-Limpach Synthesis". SynArchive.[Link]

  • N. E. Tielens, et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". PubMed Central (PMC).[Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules.[Link]

Sources

Exploratory

2,5,8-Trimethylquinolin-4-ol: A Technical Guide to Chemical Properties, Synthesis, and Applications

Executive Summary The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and advanced materials science[1]. Among its derivatives, 2,5,8-trimethylquinolin-4-ol (CAS: 500350-48-1) stands out as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and advanced materials science[1]. Among its derivatives, 2,5,8-trimethylquinolin-4-ol (CAS: 500350-48-1) stands out as a highly specialized building block[2]. The strategic placement of methyl groups at the 2, 5, and 8 positions provides unique steric bulk and electronic tuning, making it an invaluable intermediate for synthesizing complex kinase inhibitors, epigenetic modulators, and functionalized ligands[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will dissect the structural dynamics of tautomerism, detail a field-proven, self-validating protocol for its synthesis via the Conrad-Limpach annulation, and explore the causality behind these experimental choices.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 2,5,8-trimethylquinolin-4-ol is critical for downstream assay design and chromatographic purification. The quantitative data is summarized below.

PropertyValue
Chemical Name 2,5,8-Trimethylquinolin-4-ol
CAS Registry Number 500350-48-1[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]
Monoisotopic Mass 187.0997 Da[4]
Predicted XlogP 2.7[4]
SMILES String OC1=CC(C)=NC2=C(C)C=CC(C)=C12[2]
Physical State Solid
Hazard Classification Acute Tox. 4 Oral (H302)

Structural Dynamics: Keto-Enol Tautomerism

A defining characteristic of 4-hydroxyquinolines is their complex keto-enol tautomerism[5]. While formally named as a phenol derivative (2,5,8-trimethylquinolin-4-ol), the molecule exists in a dynamic equilibrium with its quinolone tautomer (2,5,8-trimethylquinolin-4-one).

  • Solid State: The keto form (4-quinolone) is overwhelmingly favored thermodynamically due to the formation of robust intermolecular hydrogen bonding networks (N-H···O=C)[5].

  • Solution State: The equilibrium shifts based on the dielectric constant of the solvent. Polar protic solvents can stabilize the enol form, which is critical to consider when interpreting NMR spectra or designing liquid chromatography methods.

Tautomerism Keto 2,5,8-Trimethylquinolin-4-one (Keto Form) Favored in Solid State Enol 2,5,8-Trimethylquinolin-4-ol (Enol Form) Favored in Polar Solvents Keto->Enol Proton Transfer

Fig 1. Tautomeric equilibrium between the quinolin-4-one and quinolin-4-ol forms.

Synthetic Methodology: The Conrad-Limpach Annulation

The most robust route to synthesize 2,5,8-trimethylquinolin-4-ol is the Conrad-Limpach synthesis , a classic condensation of anilines with β-ketoesters[5]. Unlike the Knorr synthesis (which utilizes anilides and yields 2-hydroxyquinolines), the Conrad-Limpach route is highly regioselective for 4-hydroxyquinolines when temperature controls are strictly maintained[6].

Experimental Protocol & Causality

This two-step protocol is designed as a self-validating system to ensure high yield and purity[1].

Step 1: Enamine Formation (β-Aminoacrylate Synthesis)
  • Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (catalytic), Toluene (solvent).

  • Procedure:

    • Charge a round-bottom flask with 2,5-dimethylaniline and toluene.

    • Add ethyl acetoacetate and 3-5 drops of glacial acetic acid.

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat to reflux (~110 °C) until the theoretical volume of water is collected (typically 4-6 hours)[1].

    • Cool the mixture, remove the solvent under reduced pressure, and crystallize the resulting β-aminoacrylate intermediate from hexane/ethyl acetate.

  • Causality & Validation: The addition of the amine to the ketone is reversible. Using a Dean-Stark trap to physically remove water drives the equilibrium forward (Le Chatelier's principle). Self-Validation: The reaction is complete when water ceases to accumulate in the trap; the volume must match the theoretical molar equivalent of the limiting reagent.

Step 2: Thermal Electrocyclic Ring Closure
  • Reagents: Isolated β-aminoacrylate intermediate, Diphenyl ether (or Dowtherm A).

  • Procedure:

    • Bring a volume of diphenyl ether to a vigorous reflux (~250 °C) in a multi-neck flask equipped with a distillation head[1].

    • Dissolve the β-aminoacrylate intermediate in a minimal amount of warm diphenyl ether and add it dropwise to the refluxing solvent.

    • Collect the eliminated ethanol via the distillation head.

    • After 30-45 minutes, cool the reaction mixture to room temperature.

    • Dilute with hexanes to precipitate the 2,5,8-trimethylquinolin-4-ol product. Filter, wash with hexanes, and dry under vacuum.

  • Causality & Validation: The electrocyclic ring closure is the rate-determining step and requires extreme heat (~250 °C) to overcome the activation energy associated with the temporary loss of aromaticity in the transition state[5]. Dropwise addition prevents intermolecular dimerization by ensuring the intermediate instantly reaches cyclization temperature. Self-Validation: The cessation of ethanol distillation (b.p. 78 °C) at the distillation head provides a real-time visual confirmation that the cyclization is complete.

Note on Scale-Up: For industrial scale-up, diphenyl ether can be replaced with alternative high-boiling solvents like 1,2,4-trichlorobenzene to improve safety and handling profiles[7]. Alternatively, microwave irradiation at 245 °C has been shown to drastically reduce reaction times[8].

Synthesis A 2,5-Dimethylaniline + Ethyl Acetoacetate (Starting Materials) B Acid-Catalyzed Condensation (Dean-Stark, Reflux in Toluene) A->B Add AcOH C β-Aminoacrylate Intermediate (Isolated via Crystallization) B->C -H2O D Thermal Electrocyclic Ring Closure (~250°C in Diphenyl Ether) C->D Heat E 2,5,8-Trimethylquinolin-4-ol (Final Product) D->E -EtOH

Fig 2. Step-by-step Conrad-Limpach synthetic workflow for 2,5,8-trimethylquinolin-4-ol.

Pharmacological Relevance: A Privileged Scaffold

In drug discovery, the 4-hydroxyquinoline core is recognized as a "privileged scaffold" capable of binding to diverse biological targets[1]. Specifically, substituted 4-hydroxyquinolines have been identified as potent, selective inhibitors of p300/CBP histone acetyltransferases (HATs) [3].

The 2,5,8-trimethyl substitution pattern of this specific molecule is highly advantageous. The methyl group at the C2 position is known to dictate selectivity among different HAT enzymes, while the methyls at C5 and C8 provide lipophilic bulk that can anchor the molecule into hydrophobic pockets of the target protein, ultimately leading to transcriptional repression and apoptosis in cancer cell lines (e.g., U937 cells)[3].

Mechanism Scaffold 4-Hydroxyquinoline Scaffold Target p300/CBP Histone Acetyltransferases (HAT) Scaffold->Target Competitive Inhibition Effect1 Decreased Histone Acetylation Target->Effect1 Downregulation Effect2 Cell Cycle Arrest (G1/S Phase) Effect1->Effect2 Transcriptional Repression Outcome Apoptosis in Cancer Cells Effect2->Outcome Induction

Fig 3. Logical relationship of 4-hydroxyquinoline derivatives inhibiting HATs to induce apoptosis.

References

  • Title: 500350-48-1 | 2,5,8-Trimethylquinolin-4-ol Source: BLD Pharm URL
  • Title: 2,5,8-trimethylquinolin-4-ol (C12H13NO)
  • Title: 2,5,7-Trimethylquinolin-4-ol 65674-07-9 Source: Sigma-Aldrich URL
  • Title: Conrad–Limpach synthesis Source: Wikipedia URL
  • Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: BenchChem URL
  • Source: PMC (NIH)
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL
  • Title: Identification of 4-hydroxyquinolines inhibitors of p300/CBP histone acetyltransferases Source: ResearchGate URL

Sources

Foundational

An In-depth Technical Guide to 2,5,8-Trimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2,5,8-trimethylquinolin-4-ol (CAS Number: 500350-48-1),...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5,8-trimethylquinolin-4-ol (CAS Number: 500350-48-1), a heterocyclic compound belonging to the quinolin-4-one class. While specific research on this particular derivative is limited in publicly accessible literature, its structural features place it within a class of molecules of significant interest in medicinal chemistry. This document synthesizes foundational chemical principles with insights from the broader field of quinoline chemistry to provide a predictive and practical guide for researchers. We will explore its chemical identity, propose a robust synthetic route with a detailed protocol, discuss its potential for biological activity, and outline avenues for future investigation.

Core Chemical Identity and Physicochemical Properties

2,5,8-Trimethylquinolin-4-ol is a substituted aromatic heterocycle. The quinoline core is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] The molecule exists in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4-one), with the keto form generally predominating.[3] The methyl substitutions at positions 2, 5, and 8 are expected to influence its steric and electronic properties, potentially enhancing its lipophilicity and modifying its interaction with biological macromolecules compared to the unsubstituted parent structure.

PropertyValueSource
CAS Number 500350-48-1[4]
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [4]
Appearance Solid (predicted)[4]
SMILES String OC1=CC(C)=NC2=C(C)C=CC(C)=C21[4]
InChI Key JTVSWQVZPILKJO-UHFFFAOYSA-N[4]
Predicted XlogP 2.7[6]

Synthesis of 2,5,8-Trimethylquinolin-4-ol: A Methodological Approach

The logical retrosynthetic analysis points to 2,5-dimethylaniline and ethyl acetoacetate as the ideal starting materials. The 2,5-dimethylaniline provides the benzene ring with the C5 and C8 methyl groups, while ethyl acetoacetate provides the atoms necessary to form the pyridine-4-one ring, including the C2 methyl group.

Proposed Synthetic Pathway: Conrad-Limpach Synthesis

The synthesis proceeds in two key stages:

  • Enamine Formation: The reaction of 2,5-dimethylaniline with ethyl acetoacetate under mild heating to form the enamine intermediate.

  • Thermal Cyclization: Heating the enamine intermediate in a high-boiling point solvent to induce intramolecular cyclization and form the quinolin-4-one ring.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 2,5-Dimethylaniline C Enamine Intermediate A->C Condensation (100-120°C) B Ethyl Acetoacetate B->C D Enamine Intermediate E 2,5,8-Trimethylquinolin-4-ol D->E High-Temperature Cyclization (~250°C) in Diphenyl Ether

Caption: Proposed two-step synthesis of 2,5,8-Trimethylquinolin-4-ol via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Representative)

Materials:

  • 2,5-Dimethylaniline

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, etc.)

  • Heating mantle and high-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of Ethyl 3-(2,5-dimethylphenylamino)but-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask, add 2,5-dimethylaniline (0.1 mol, 12.12 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Add a catalytic amount of a weak acid, such as a few drops of acetic acid, to facilitate the condensation.

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude enamine can be used directly in the next step or purified by vacuum distillation if necessary. The rationale for this step is a classic nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, followed by dehydration to form the stable enamine.

Step 2: Cyclization to 2,5,8-Trimethylquinolin-4-ol

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 200 mL of diphenyl ether. Heat the solvent to 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. The high temperature is critical to overcome the activation energy for the 6-electron electrocyclic ring closure.[3]

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete. The product will precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100 °C, then add 200 mL of hexane to further precipitate the product and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Self-Validation and Characterization:

  • Purity Assessment: The purity of the final product should be assessed by TLC and melting point determination.

  • Structural Confirmation: The identity of 2,5,8-trimethylquinolin-4-ol should be confirmed using standard spectroscopic methods:

    • ¹H NMR: Expect signals for the three methyl groups, aromatic protons on both rings, and a broad singlet for the N-H proton (in the quinolin-4-one tautomer).

    • ¹³C NMR: Expect distinct signals for the methyl carbons, aromatic carbons, and the carbonyl carbon (C4).

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (187.24 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

    • FT-IR: Look for characteristic peaks for N-H stretching, C=O stretching (in the keto form), and aromatic C-H and C=C stretching.

Potential Biological Significance and Therapeutic Applications

The quinolin-4-one scaffold is a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities.[8][9] While no specific biological data for 2,5,8-trimethylquinolin-4-ol has been found, its structural similarity to other active quinolones allows for informed speculation on its potential applications.

  • Anticancer Activity: Many quinolin-4-one derivatives exhibit cytotoxic activity against various cancer cell lines.[10][11] Their mechanisms of action are often attributed to the inhibition of topoisomerase enzymes or intercalation into DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells. The planar nature of the quinoline ring system is crucial for such interactions.

  • Antimicrobial Activity: The quinolone class is famous for its antibacterial members (e.g., fluoroquinolones). These compounds typically act by inhibiting bacterial DNA gyrase and topoisomerase IV. While 2,5,8-trimethylquinolin-4-ol lacks the typical substituents of fluoroquinolone antibiotics, the core scaffold's inherent antimicrobial potential warrants investigation against various bacterial and fungal strains.[12][13]

  • Antimalarial and Antiviral Activity: The quinoline ring is central to antimalarial drugs like chloroquine. Various quinoline derivatives have been explored for their activity against Plasmodium falciparum and different viruses.[14]

The specific substitution pattern of 2,5,8-trimethylquinolin-4-ol could modulate its activity and selectivity for different biological targets. The methyl groups could enhance binding in hydrophobic pockets of enzymes or receptors.

G cluster_0 Potential Cellular Targets cluster_1 Resulting Biological Effect A 2,5,8-Trimethylquinolin-4-ol B DNA Gyrase / Topoisomerase A->B Inhibition C Cellular DNA A->C Intercalation D Other Kinases / Enzymes A->D Binding E Inhibition of DNA Replication (Antibacterial Effect) B->E F DNA Damage / Apoptosis (Anticancer Effect) C->F G Modulation of Signaling Pathways D->G

Caption: Conceptual diagram of potential mechanisms of action for 2,5,8-Trimethylquinolin-4-ol.

Future Directions and Conclusion

2,5,8-Trimethylquinolin-4-ol represents an under-explored molecule within a pharmacologically significant chemical class. This guide provides a foundational framework for its synthesis and potential applications based on established chemical principles and data from related compounds.

Key areas for future research include:

  • Synthesis and Optimization: Execution and optimization of the proposed Conrad-Limpach synthesis to produce research quantities of the compound.

  • Full Spectroscopic Characterization: Detailed analysis using NMR, MS, IR, and potentially X-ray crystallography to definitively confirm its structure.

  • In Vitro Biological Screening: Systematic evaluation of its cytotoxic, antibacterial, antifungal, antiviral, and antimalarial properties against relevant cell lines and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the methyl group positions or addition of other functional groups to understand how structural changes impact biological activity.

References

  • Molecules. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PubMed. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. [Link]

  • Molecules. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • ResearchGate. (2025, January 2). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PubChemLite. 2,5,8-trimethylquinolin-4-ol (C12H13NO). [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • PubChem. 2,6,8-Trimethylquinolin-4-ol. [Link]

  • ResearchGate. (2020, June 4). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Cambridge University Press & Assessment. Conrad-Limpach Reaction. [Link]

  • Organic Chemistry. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • SynArchive. Knorr Quinoline Synthesis. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • PubMed. (2009, November 15). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. [Link]

  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Thoreauchem. 2,5,8-trimethylquinolin-4-ol-500350-48-1. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of 2,5,8-Trimethylquinolin-4-ol

Executive Summary In the landscape of modern drug discovery and materials science, functionalized quinolines serve as indispensable privileged scaffolds. 2,5,8-Trimethylquinolin-4-ol (CAS: 500350-48-1) is a highly substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, functionalized quinolines serve as indispensable privileged scaffolds. 2,5,8-Trimethylquinolin-4-ol (CAS: 500350-48-1) is a highly substituted heterocyclic building block characterized by its unique steric bulk and electronic properties[1]. This technical guide provides an authoritative analysis of its physicochemical behavior, tautomeric dynamics, and the mechanistic causality behind its synthesis, designed specifically for application scientists and synthetic chemists.

Molecular Architecture & Tautomeric Dynamics

A critical defining feature of 2,5,8-Trimethylquinolin-4-ol is its ability to undergo keto-enol tautomerization. While formally named as a "quinolin-4-ol" (the enol form), the molecule predominantly exists as the quinolin-4(1H)-one (the keto form) in the solid state and in polar protic solvents[2].

The Causality of Tautomerization: The energetic preference for the keto tautomer is driven by the formation of robust intermolecular hydrogen-bonding networks. The N-H bond in the quinolin-4(1H)-one form acts as a strong hydrogen bond donor, while the C=O acts as an acceptor. In a crystal lattice or a polar solvent matrix, this intermolecular stabilization significantly lowers the overall free energy compared to the isolated enol form, which relies on weaker O-H interactions[2]. Understanding this equilibrium is critical when interpreting Nuclear Magnetic Resonance (NMR) spectra or designing kinase-binding assays, as the active pharmacophore geometry shifts based on the solvation environment.

Tautomerization Enol Enol Tautomer (Quinolin-4-ol) Mechanism Proton Transfer & Solvent Polarity Enol->Mechanism Keto Keto Tautomer (Quinolin-4(1H)-one) Mechanism->Keto

Figure 1: Tautomeric equilibrium of 2,5,8-Trimethylquinolin-4-ol driven by solvent polarity.

Physicochemical Properties & Analytical Profiling

Accurate analytical characterization requires a baseline understanding of the compound's physical parameters. The high melting point (typical of quinolin-4-ones) and specific mass spectrometry adduct profiles are essential for validation[3],[4].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 500350-48-1Unique identifier for regulatory tracking[1].
Molecular Formula C₁₂H₁₃NOConfirms the trimethyl substitution pattern.
Molecular Weight 187.24 g/mol Optimal low-MW fragment for lead optimization.
Appearance SolidDue to strong intermolecular H-bonding[4].
Predicted XlogP 2.7Indicates moderate lipophilicity, ideal for membrane permeability[3].
Storage Temperature 2-8°CPrevents long-term oxidative degradation[4].
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiles

To ensure self-validating analytical workflows, researchers must monitor specific collision cross sections (CCS) and adduct formations during LC-MS analysis[3].

Adduct SpeciesPredicted m/zCollision Cross Section (Ų)
[M+H]⁺ 188.10700138.3
[M+Na]⁺ 210.08894149.6
[M-H]⁻ 186.09244141.3

Synthetic Methodologies: The Conrad-Limpach Approach

The most robust pathway to synthesize 2,5,8-Trimethylquinolin-4-ol is via the Conrad-Limpach reaction , which constructs the quinoline core from an aniline derivative and a β-ketoester[5].

The Causality of Thermal Shock: The cyclization step is thermodynamically demanding. If the enamine intermediate is heated slowly, intermolecular collisions outpace intramolecular reactions, leading to extensive polymerization and tar formation. By subjecting the enamine to a sudden "thermal shock" (dropping it into vigorously boiling diphenyl ether at >220°C), the activation energy for intramolecular nucleophilic attack is instantly overcome, forcing the formation of the 6-membered heterocyclic ring before cross-linking can occur[6].

Synthesis A 2,5-Dimethylaniline + Ethyl Acetoacetate B Acid Catalysis (110°C, -H2O) A->B C Enamine Intermediate B->C D Thermal Shock (250°C) C->D E 2,5,8-Trimethylquinolin-4-ol D->E

Figure 2: Stepwise Conrad-Limpach synthetic workflow with critical thermal shock cyclization.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPC) to ensure the system validates itself at each critical juncture.

Phase 1: Enamine Condensation

  • Reagent Assembly: In a 250 mL round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add 0.5 mL of glacial acetic acid as a catalyst.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap filled with toluene. Reflux the mixture at 110°C for 4-6 hours.

  • IPC Validation 1: Do not proceed until the theoretical volume of water is collected in the trap. Confirm via LC-MS the disappearance of the aniline peak (m/z 121) and the appearance of the enamine intermediate.

  • Concentration: Remove toluene and excess ethyl acetoacetate under reduced pressure to yield the crude enamine as a viscous oil.

Phase 2: Thermal Cyclization 5. Solvent Preparation: In a separate 3-neck flask equipped with a reflux condenser and internal thermometer, heat 50 mL of diphenyl ether to 250°C. 6. Thermal Shock: Dilute the crude enamine in a minimal amount of diphenyl ether (5 mL). Add this solution dropwise into the boiling diphenyl ether over 10 minutes. Maintain boiling for an additional 15 minutes[6]. 7. Precipitation: Remove from heat and allow the mixture to cool to 70°C. Pour the mixture into 200 mL of vigorously stirred hexanes. The target compound will precipitate due to its insolubility in non-polar solvents. 8. IPC Validation 2: Filter the solid and run an HRMS analysis. The presence of the dominant [M+H]⁺ peak at 188.107 confirms successful cyclization[3]. 9. Purification: Recrystallize from hot ethanol to achieve >98% purity.

Applications in Drug Development

Derivatives of the quinolin-4-ol/quinolin-4(1H)-one scaffold are heavily utilized in medicinal chemistry. The 2,5,8-trimethyl substitution pattern provides unique steric hindrance that can lock the molecule into specific binding pocket conformations.

Notably, quinolin-4(1H)-one derivatives have demonstrated significant efficacy as efflux pump inhibitors . In resistant strains of Staphylococcus aureus, these compounds competitively bind to the NorA efflux pump, preventing the extrusion of antimicrobial agents (like fluoroquinolones or ethidium bromide) and thereby restoring the pathogen's susceptibility to standard antibiotics[7]. The lipophilic methyl groups at the 5 and 8 positions enhance membrane penetration, allowing the molecule to reach the transmembrane domains of the efflux pump efficiently.

References

  • PubChemLite. "2,5,8-trimethylquinolin-4-ol (C12H13NO)". Available at: [Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Available at:[Link]

  • Atlanchim Pharma. "Traditional methods for synthesis of quinolines". Available at:[Link]

  • Expasy - ENZYME. "1.14.13.62 4-hydroxyquinoline 3-monooxygenase". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Evolution from a Natural Flavones Nucleus to Obtain 2-(4-Propoxyphenyl)quinoline Derivatives As Potent Inhibitors of the S. aureus NorA Efflux Pump". Available at:[Link]

Sources

Foundational

2,5,8-Trimethylquinolin-4-ol: Nomenclature, Tautomeric Dynamics, and Synthetic Workflows

(An In-Depth Technical Guide for Researchers and Drug Development Professionals) Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalaria...

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Author: BenchChem Technical Support Team. Date: March 2026

(An In-Depth Technical Guide for Researchers and Drug Development Professionals)

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. Among its derivatives, 2,5,8-trimethylquinolin-4-ol (CAS: 500350-48-1) presents a unique physicochemical profile. Its specific methylation pattern influences both its steric interactions within protein binding pockets and its electronic distribution. This technical guide elucidates the core principles of its IUPAC nomenclature, the causality behind its tautomeric equilibrium, and provides a self-validating synthetic protocol grounded in the Conrad-Limpach methodology.

Structural Chemistry & IUPAC Nomenclature

The "IUPAC name" of 2,5,8-trimethylquinolin-4-ol is not a static identifier but a reflection of its dynamic structural chemistry. The molecule exists in a tautomeric equilibrium between an enol form and a keto form, requiring dual nomenclature depending on its physical state.

  • Enol Form: 2,5,8-trimethylquinolin-4-ol

  • Keto Form: 2,5,8-trimethyl-1H-quinolin-4-one

Mechanistic Causality of Tautomerism: The keto-enol tautomerization of 4-hydroxyquinolines is highly sensitive to the dielectric constant of the environment. In polar solvents (e.g., DMSO, water) and in the crystalline solid state, the keto form (1H-quinolin-4-one) is overwhelmingly favored. This is driven by the stabilization of the highly polarized N-H and C=O bonds through intermolecular hydrogen bonding networks (1[1]). Conversely, in the gas phase or non-polar aprotic solvents, the enol form (quinolin-4-ol) predominates, as the lack of external hydrogen bond acceptors forces the molecule to minimize its dipole moment.

Tautomerism Enol Enol Form 2,5,8-trimethylquinolin-4-ol (Favored in non-polar) Keto Keto Form 2,5,8-trimethyl-1H-quinolin-4-one (Favored in polar/solid) Enol->Keto Proton Transfer (Solvent Dependent)

Caption: Tautomeric equilibrium between the enol and keto forms of 2,5,8-trimethylquinolin-4-ol.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting pharmacokinetic behavior (ADME) during drug development. The quantitative parameters for 2,5,8-trimethylquinolin-4-ol are summarized below (2[2]).

ParameterValueAnalytical Significance
Chemical Formula C12H13NOExact mass determination
Molecular Weight 187.24 g/mol Stoichiometric calculations
Monoisotopic Mass 187.0997 DaHigh-resolution MS targeting
XLogP3 (Predicted) ~2.7Lipophilicity and membrane permeability
PubChem CID 269208Database cross-referencing
CAS Registry Number 500350-48-1Reagent procurement

Synthetic Methodology: The Conrad-Limpach Approach

The synthesis of 4-quinolones is most reliably achieved via the Conrad-Limpach reaction. This method involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature thermal cyclization (3[3]).

Experimental Workflow

ConradLimpach A 2,5-Dimethylaniline + Ethyl Acetoacetate B Acid Catalysis (AcOH) 110 °C, 2 hrs A->B C Enamine Intermediate (Schiff Base) B->C D Thermal Cyclization 250 °C (Dowtherm A) C->D E 2,5,8-Trimethylquinolin-4-ol (Precipitation) D->E

Caption: Step-by-step Conrad-Limpach synthetic workflow for 2,5,8-trimethylquinolin-4-ol.

Step-by-Step Protocol (Self-Validating System)

This protocol is engineered to prevent the formation of the kinetically favored Knorr 2-quinolone isomer by strictly controlling the thermodynamic parameters (4[4]).

Phase 1: Enamine Formation

  • Charge a round-bottom flask with equimolar amounts of 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyze the reaction by adding a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to 110 °C for 2 hours under a Dean-Stark trap to continuously remove the water byproduct, driving the Schiff base equilibrium forward.

  • Validate: Perform Thin-Layer Chromatography (TLC). The complete consumption of the aniline starting material confirms the formation of the enamine intermediate.

Phase 2: Thermal Electrocyclic Ring Closure

  • Pre-heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to a strict 250–260 °C in a separate reaction vessel.

  • Addition: Add the crude enamine dropwise into the vigorously stirring, pre-heated solvent.

    • Causality Check: The cyclization step is a thermal electrocyclic reaction requiring significant energy to overcome the activation barrier. If the temperature drops below 240 °C during addition, the Knorr pathway outcompetes the Conrad-Limpach pathway, leading to 2-quinolone contamination.

  • Maintain the temperature at 250 °C for 45 minutes to ensure complete aromatization and elimination of ethanol.

Phase 3: Isolation and Quality Control

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by diluting the mixture with hexanes.

  • Filter the resulting solid under vacuum and recrystallize from a DMF/water mixture.

  • Validate: Analyze the purified product via LC-MS. The presence of a single peak with an m/z of 188.10 [M+H]+ confirms the successful synthesis of 2,5,8-trimethylquinolin-4-ol.

Applications in Drug Discovery

The 2,5,8-trimethylquinolin-4-ol scaffold is highly valuable in rational drug design. The methyl groups at the 2, 5, and 8 positions provide significant steric bulk, which can be leveraged to lock the conformation of the molecule when binding to target proteins (e.g., kinase active sites or bacterial topoisomerases). Furthermore, the tautomeric nature of the 4-hydroxyl/4-oxo group allows the molecule to act as both a hydrogen bond donor and acceptor, making it a versatile pharmacophore in high-throughput screening libraries.

References

  • PubChemLite - 2,5,8-trimethylquinolin-4-ol (C12H13NO) . National Institutes of Health (NIH) / Université du Luxembourg. Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI Molecules. Available at:[Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon . Heterocyclic Communications / ResearchGate. Available at:[Link]

Sources

Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Evaluation of Substituted Quinoline Derivatives

Executive Summary The quinoline nucleus (1-azanaphthalene) is a profoundly versatile, electron-deficient bicyclic aromatic pharmacophore that remains a cornerstone of modern drug discovery [5]. Because the nitrogen atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus (1-azanaphthalene) is a profoundly versatile, electron-deficient bicyclic aromatic pharmacophore that remains a cornerstone of modern drug discovery [5]. Because the nitrogen atom withdraws electron density via resonance, the scaffold readily undergoes both electrophilic and nucleophilic substitutions, allowing medicinal chemists to fine-tune its steric and electronic properties. This technical whitepaper explores the rational design, mechanistic targeting, and self-validating synthetic protocols required to develop novel substituted quinoline derivatives for oncology, immunology, and infectious diseases.

Mechanistic Targeting and Signaling Pathways

Understanding the causality between a quinoline derivative's structure and its biological target is critical for rational drug design. Recent high-throughput screening and structure-activity relationship (SAR) optimizations have expanded the utility of quinolines far beyond their historical use as antimalarials.

Dual Inhibition in Inflammatory Pathways

In the context of Inflammatory Bowel Disease (IBD), novel fused imidazo[4,5-c]quinoline derivatives have been discovered to act as potent dual inhibitors of the JAK/STAT and NF-κB signaling pathways [4]. The causality of this dual inhibition lies in the structural geometry of the imidazo-quinoline core: the N-atom on the scaffold forms a critical, high-affinity hydrogen bond with the Leu959 residue in the hinge region of the JAK1 ATP-competitive pocket [4]. By simultaneously blocking both pathways, these derivatives prevent the transcription of downstream proinflammatory cytokines (IL-6, TNF-α), effectively restoring intestinal homeostasis.

Pathway Ligand Proinflammatory Cytokines (IL-6, TNF-α) Receptor Receptor Complex Ligand->Receptor JAK JAK1 / STAT Pathway Receptor->JAK NFKB NF-κB Pathway Receptor->NFKB GeneExp Gene Expression (Proinflammatory Factors) JAK->GeneExp NFKB->GeneExp Quinoline Imidazo[4,5-c]quinoline (Lead 8l) Quinoline->JAK Inhibits Quinoline->NFKB Inhibits Disease IBD Progression GeneExp->Disease

Dual inhibition of JAK/STAT and NF-κB pathways by imidazo[4,5-c]quinolines.

Kinase Inhibition in Oncology

Substituted quinolines are highly effective at targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation [5]. For example, incorporating a phenylsulfonylurea moiety at the C-6 position yields compounds that competitively bind to the ATP-binding cleft of both PI3K and mTOR. The rigid quinoline backbone optimally positions the sulfonamide groups to interact with the solvent-exposed regions of the kinases, leading to nanomolar efficacy against breast cancer cell lines [5].

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is highly sensitive to side-chain modifications. Dialkylamino side chains generally improve antimalarial potency, whereas bulky phenyl groups create steric hindrance that reduces target affinity [6].

Table 1: Quantitative Biological Activity of Key Quinoline Derivatives

Compound Class / DerivativePrimary Target / PathwayDisease ModelIC50 / ActivityRef
Imidazo[4,5-c]quinoline (8l) JAK1 / STATInflammatory Bowel Disease3.3 nM[4]
Imidazo[4,5-c]quinoline (8l) NF-κBInflammatory Bowel Disease150.7 nM[4]
Phenylsulfonylurea Quinoline (38) PI3KBreast Cancer (MCF-7)0.72 µM[5]
Phenylsulfonylurea Quinoline (38) mTORBreast Cancer (MCF-7)2.62 µM[5]
Quinoline-1,2,4-triazine (40d) β-hematin crystallizationMalaria (P. falciparum)4.54 µM[6]

Advanced Synthetic Methodologies

Modern synthesis of substituted quinolines prioritizes operational simplicity, high atom economy, and the avoidance of toxic heavy metals.

Iron(III)-Catalyzed Cascade Reaction

A highly efficient, one-pot, three-component domino strategy utilizes anilines, aldehydes, and nitroalkanes to synthesize a library of substituted quinolines [3]. The causality behind using Iron(III) chloride ( FeCl3​ ) lies in its role as an inexpensive, mild Lewis acid. It coordinates with the oxygen atoms of the aldehyde and nitroalkane, lowering the activation energy for a sequential aza-Henry reaction, followed by intramolecular cyclization and denitration. Aerobic conditions are explicitly chosen to utilize ambient oxygen as a green oxidant [3].

Workflow Start Aniline + Aldehyde + Nitroalkane Reaction Cascade Reaction (Aerobic, One-Pot) Start->Reaction Cat Fe(III) Chloride (Catalyst) Cat->Reaction Monitor TLC Monitoring Reaction->Monitor Purify Chromatography Monitor->Purify Complete Product Substituted Quinoline Purify->Product Confirmed

Workflow for the iron(III)-catalyzed cascade synthesis of substituted quinolines.

Electrophilic Cyclization

Another robust method involves the electrophilic cyclization of 1-azido-2-(2-propynyl)benzenes[2]. By utilizing electrophiles like Br2​ or catalytic AuCl3​/AgNTf2​ , the alkyne is activated via non-symmetrical binding, which dictates high regioselectivity. The nitrogen atom then executes a nucleophilic attack, driving the elimination of N2​ and H+ to yield heavily substituted quinolines in up to 96% yield [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that false positives are eliminated during both synthesis and biological evaluation.

Protocol A: Synthesis of Polysubstituted Quinolines via Lewis Acid Catalysis

This protocol adapts the classical Friedländer condensation, utilizing Zirconium(IV) chloride ( ZrCl4​ ) due to its high oxophilicity, which aggressively activates the ketone carbonyl to accelerate nucleophilic attack[1].

  • Preparation: In an oven-dried, 50 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Solvent & Catalyst Addition: Add a 1:1 mixture of ethanol and water (10 mL) to ensure the solubility of both organic substrates and the inorganic catalyst. Add ZrCl4​ (10 mol%).

  • Reaction Execution: Heat the mixture to 60 °C under continuous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the reaction strictly via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The reaction is self-validating when the distinct UV-active spot corresponding to 2-aminobenzophenone completely disappears, confirming full conversion.

  • Workup: Cool to room temperature. Quench with saturated sodium bicarbonate solution to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification & Structural Validation: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via flash column chromatography. Validate the substitution pattern by confirming the disappearance of the primary amine protons in 1H NMR and the appearance of the newly formed aromatic quinoline protons.

Protocol B: Antimalarial Efficacy via SYBR Green I Assay

This assay evaluates the ability of quinoline derivatives to inhibit Plasmodium falciparum growth. It is fundamentally self-validating because mature human erythrocytes lack nuclei (and thus DNA). SYBR Green I only fluoresces upon intercalating with double-stranded DNA; therefore, any detected fluorescence is causally linked to parasitic replication, eliminating host-cell background noise [7].

  • Culture Preparation: Maintain a synchronized culture of P. falciparum at the ring stage in human red blood cells (2% hematocrit, 1% parasitemia).

  • Compound Dosing: In a 96-well microtiter plate, dispense serial dilutions of the synthesized quinoline derivatives (ranging from 0.1 nM to 10 µM). Include Chloroquine as a positive control and untreated infected RBCs as a negative control.

  • Incubation: Incubate the plates at 37 °C for 72 hours in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) to mimic physiological venous conditions.

  • Lysis & Staining: Add a lysis buffer containing SYBR Green I dye to all wells. The buffer disrupts the RBC and parasite membranes, exposing the parasitic DNA to the dye.

  • Incubation & Readout: Incubate in the dark at room temperature for 1 hour. Measure the relative fluorescence units (RFU) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the IC50​ by plotting the log of the quinoline concentration against the normalized fluorescence. A reduction in RFU directly validates the inhibition of parasite proliferation.

References

  • "Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers", BenchChem.
  • "A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene", Organic Chemistry Portal.
  • "Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes", Organic & Biomolecular Chemistry (RSC Publishing).
  • "Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis", Journal of Medicinal Chemistry - ACS Publications.
  • "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways", PMC.
  • "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview", PMC.
  • "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry", BenchChem.
Foundational

The Friedländer Synthesis of Quinolines: Mechanistic Insights, Modern Catalysis, and Drug Development Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary First reported by Paul Friedländer in 1882[1], the Friedländer s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

First reported by Paul Friedländer in 1882[1], the Friedländer synthesis remains one of the most robust and versatile methodologies for constructing the quinoline heterocyclic scaffold. The reaction fundamentally involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group[1].

As a Senior Application Scientist, I have observed that while the classical Friedländer reaction is a staple in heterocyclic chemistry, its traditional reliance on harsh thermodynamic conditions (strong acids/bases and high temperatures) often limits its utility in late-stage functionalization of complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs the mechanistic causality of the reaction, evaluates modern green catalytic systems, and provides self-validating experimental protocols designed to maximize yield and purity in drug discovery workflows.

Mechanistic Foundations: Causality in Pathway Divergence

Understanding the reaction mechanism is critical for troubleshooting low conversions and preventing off-target side reactions (such as the self-aldol condensation of the aliphatic ketone). The Friedländer annulation is unique because its mechanistic pathway is entirely dictated by the pH of the catalytic environment[2][3].

  • The Base-Catalyzed Pathway (Aldol-First): Under basic conditions (e.g., KOH, choline hydroxide), the reaction initiates with the deprotonation of the α-methylene group, driving an aldol condensation with the carbonyl of the o-aminoaryl substrate. The resulting aldol adduct undergoes intramolecular nucleophilic attack by the amine, followed by sequential dehydration to yield the fully aromatized quinoline[2].

  • The Acid-Catalyzed Pathway (Schiff Base-First): Under acidic conditions (e.g., HCl, p-TsOH, Lewis acids), the primary amine is highly reactive toward the aliphatic ketone, rapidly forming a Schiff base (imine)[2][3]. This intermediate then undergoes an intramolecular aldol-type cyclization. Acid catalysis is often preferred when dealing with sterically hindered ketones, as imine formation is less sensitive to steric bulk than the initial aldol addition.

G Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct (Intermediate) Start->Aldol Base Catalysis Schiff Schiff Base (Imine) (Intermediate) Start->Schiff Acid Catalysis Cyclization1 Intramolecular Cyclization Aldol->Cyclization1 -H2O Product Substituted Quinoline + 2 H2O Cyclization1->Product -H2O (Dehydration) Cyclization2 Aldol-type Cyclization Schiff->Cyclization2 -H2O Cyclization2->Product -H2O (Dehydration)

Caption: Mechanistic divergence of the Friedländer synthesis under acidic versus basic conditions.

Evolution of Catalytic Systems

Historically, scale-up of the Friedländer synthesis suffered from yield degradation due to polymerization (tar formation) induced by harsh reagents[1]. Modern synthetic demands have driven the development of solvent-free, microwave-assisted, and heterogeneous catalytic systems[4][5].

Choosing the right catalyst is a matter of substrate reactivity. For highly deactivated 2-aminoaryl ketones, strong Lewis acids (like Neodymium(III) Nitrate) or Brønsted acids are required to lower the LUMO of the carbonyl[4]. For sensitive APIs, mild, solvent-free iodine catalysis provides an excellent balance of conversion rate and functional group tolerance[4].

Quantitative Comparison of Catalytic Conditions
Catalyst SystemReaction ConditionsTimeTypical Yield (%)Ref.
Traditional Acid (HCl) Ethanol, Reflux (70-80°C)3 - 6 h60 - 85%[2]
p-Toluenesulfonic Acid (p-TsOH) Solvent-free, 120°C15 - 30 min85 - 95%[4]
Molecular Iodine (I₂) Solvent-free, 80-100°C1 - 2 h82 - 94%[4]
Neodymium(III) Nitrate Ethanol, Room Temp2 - 4 h62 - 94%[4]
Silica-Supported P₂O₅ Solvent-free, 80°C1 - 3 h75 - 95%
Choline Hydroxide (1 mol%) Water, 50°C6 h86 - 95%[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, protocols must be treated as self-validating systems where intermediate monitoring dictates the workflow. Below are two field-proven methodologies.

Protocol A: Modern Solvent-Free Iodine-Catalyzed Synthesis (Recommended)

This protocol utilizes molecular iodine as a mild Lewis acid. The absence of solvent increases the effective concentration of reactants, accelerating the reaction while minimizing the environmental footprint[4].

Causality Checkpoint: Why use slow addition? If the α-methylene ketone is highly prone to self-condensation, adding it dropwise keeps its instantaneous concentration low, kinetically favoring the cross-reaction with the 2-aminoaryl substrate[4].

  • Substrate Preparation: In a 50 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol)[4].

  • Catalyst Addition: Add molecular iodine (10 mol%, ~0.025 g) directly to the neat mixture[4].

  • Thermal Activation: Heat the reaction mixture to 80–100°C with vigorous magnetic stirring[4]. The mixture will transition into a melt.

  • TLC Monitoring: Monitor the reaction every 15 minutes using Thin Layer Chromatography (Hexane:EtOAc, 3:1). The reaction is self-validating when the distinct UV-active spot of the starting 2-aminoaryl ketone disappears.

  • Quenching & Work-up: Cool to room temperature. Dissolve the crude solid in ethyl acetate (15 mL). Wash the organic layer with saturated aqueous sodium thiosulfate (to reduce residual iodine) and brine[4].

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Prep Substrate Prep (1.0 eq Amine : 1.2 eq Ketone) Cat Catalyst Addition (10 mol% I2) Prep->Cat React Solvent-Free Heating (80-100°C Melt) Cat->React Monitor TLC Monitoring (Validate SM Consumption) React->Monitor Workup Aqueous Work-up (Na2S2O3 Wash / EtOAc) Monitor->Workup Purify Flash Chromatography (Hexane/EtOAc Gradient) Workup->Purify

Caption: Self-validating experimental workflow for solvent-free, iodine-catalyzed Friedländer synthesis.

Protocol B: Traditional Acid-Catalyzed Synthesis (Baseline)

Best suited for highly stable substrates where rapid Schiff base formation is required to overcome steric hindrance.

  • Initiation: Dissolve 2-aminobenzophenone (1 mmol) in 10 mL of absolute ethanol. Add ethyl acetoacetate (1.2 mmol)[2].

  • Catalysis: Add 2-3 drops of concentrated HCl[2].

  • Reflux: Heat to reflux (approx. 78°C) for 4 hours[2].

  • Neutralization: Cool the mixture and neutralize carefully with saturated sodium bicarbonate to prevent degradation of the product during extraction[2].

  • Extraction: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry, and concentrate[2].

Applications in Drug Development

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets[6]. The Friedländer synthesis allows for rapid library generation of 2,3-disubstituted quinolines, which are critical in structure-activity relationship (SAR) studies.

  • Antimalarial & Antimicrobial Agents: Quinolines form the core of historically significant drugs like chloroquine and modern fluoroquinolones (e.g., ciprofloxacin)[6].

  • Oncology: 2-Substituted quinoline derivatives synthesized via the Friedländer method have demonstrated potent anticancer activity. A primary mechanism of action for specific derivatives is the targeted inhibition of the PI3K/Akt/mTOR signaling pathway [2]. By blocking PI3K, the downstream activation of Akt and mTOR is halted, effectively disrupting cancer cell proliferation and inducing apoptosis[2].

Bio Drug 2-Substituted Quinoline PI3K PI3K Kinase Drug->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates (Blocked) mTOR mTOR Complex Akt->mTOR Activates (Blocked) Apoptosis Cell Apoptosis (Cancer Cell Death) mTOR->Apoptosis Inhibition triggers

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives inducing apoptosis.

References

  • Friedländer synthesis - Wikipedia Wikipedia[Link]

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 SID.ir[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Advances[Link]

  • Advances in polymer based Friedlander quinoline synthesis TÜBİTAK Academic Journals[Link]

  • Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts Bentham Science [Link]

Sources

Exploratory

Introduction: A Cornerstone in Heterocyclic Chemistry

An In-Depth Technical Guide to the Knorr Quinoline Synthesis: Mechanism, Protocol, and Applications The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, stands as a foundational and enduring method in o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Knorr Quinoline Synthesis: Mechanism, Protocol, and Applications

The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, stands as a foundational and enduring method in organic chemistry for the construction of 2-hydroxyquinolines, which exist in tautomeric equilibrium with their more stable 2-quinolone form.[1][2] This acid-catalyzed intramolecular cyclization of β-ketoanilides is a powerful tool for assembling the quinoline scaffold, a privileged structure found in numerous natural products, pharmaceuticals, and functional materials.[1][3] The inherent simplicity, use of readily available starting materials, and direct access to a core heterocyclic motif have cemented the Knorr synthesis as a vital reaction for researchers in medicinal chemistry and drug development.[1][4] Its applications are extensive, from the synthesis of antimalarial agents like chloroquine to the development of modern kinase inhibitors for cancer therapy.[1][5] This guide provides a detailed exploration of the reaction's mechanistic underpinnings, a field-proven experimental protocol, and an analysis of its scope and strategic applications.

Part 1: The Core Mechanism – A Step-by-Step Analysis

The Knorr synthesis is fundamentally an electrophilic aromatic substitution reaction, driven by the generation of a highly reactive intermediate under strong acidic conditions.[6] The overall transformation is best understood by dissecting it into two primary phases: the formation of the β-ketoanilide precursor and its subsequent acid-catalyzed cyclization.

Phase 1: Synthesis of the β-Ketoanilide Precursor

The journey to the 2-quinolone begins with the reaction between an aniline and a β-ketoester. This initial step is critical as its conditions dictate the eventual outcome. The β-ketoester possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the more reactive ketone carbonyl is preferentially attacked by the aniline's amino group. This kinetically controlled pathway leads to a β-aminoacrylate intermediate, which, upon thermal cyclization, yields a 4-hydroxyquinoline via the Conrad-Limpach synthesis .[7][8][9]

  • Formation of the Knorr Precursor: At higher temperatures (typically >100-140°C), the reaction becomes thermodynamically controlled. The initial attack is reversible, and the more stable β-ketoanilide is formed through the nucleophilic attack of the aniline on the less reactive ester carbonyl.[7][10] This anilide is the essential starting material for the Knorr synthesis.

The choice to favor the β-ketoanilide is the first critical experimental decision. By employing higher temperatures for this initial condensation, we ensure the reaction proceeds down the desired pathway to furnish the thermodynamically preferred intermediate required for the subsequent Knorr cyclization.[7]

Phase 2: Acid-Catalyzed Intramolecular Cyclization

With the β-ketoanilide in hand, the core Knorr reaction commences upon treatment with a strong acid, which serves as both a catalyst and a dehydrating agent.[6][11]

  • Generation of a Superelectrophile: The strong acid (e.g., H₂SO₄, PPA, or triflic acid) protonates the carbonyl oxygens of the β-ketoanilide. Modern mechanistic studies, supported by NMR spectroscopy and theoretical calculations, suggest the formation of a highly reactive O,O-dicationic intermediate.[6] This "superelectrophile" possesses a significantly activated β-carbon, primed for intramolecular attack. While an N,O-dicationic intermediate was previously considered, the O,O-dication is now favored as the key reactive species.[6]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the aniline, which must have an unsubstituted ortho position, acts as the nucleophile.[11] It attacks the activated β-carbon of the superelectrophile in the rate-determining ring-closing step.[6] This step forges the new carbon-carbon bond that defines the quinoline's heterocyclic core.

  • Dehydration and Tautomerization: The resulting cyclic intermediate rapidly undergoes dehydration (loss of a water molecule), driven by the formation of a stable, aromatic system. This elimination reaction yields the 2-hydroxyquinoline, which readily tautomerizes to the more stable 2-quinolone amide form.[1][11]

Knorr_Mechanism Knorr Quinoline Synthesis Mechanism cluster_steps start β-Ketoanilide dummy1 start->dummy1 protonated O,O-Dicationic Intermediate (Superelectrophile) dummy2 protonated->dummy2 cyclized Cyclized Intermediate dummy3 cyclized->dummy3 product_enol 2-Hydroxyquinoline dummy4 product_enol->dummy4 product_keto 2-Quinolone (Final Product) dummy1->protonated + 2H⁺ dummy2->cyclized Intramolecular SEAr (Ring Closure) dummy3->product_enol - H₂O, - H⁺ dummy4->product_keto Tautomerization

Caption: The reaction mechanism of the Knorr quinoline synthesis.

Part 2: Experimental Protocol and Process Optimization

The trustworthiness of a protocol lies in its reproducibility and the clarity of its purpose. The following solvent-free procedure is adapted from high-yielding preparations and demonstrates the practical application of the Knorr cyclization.[3][12]

Detailed Step-by-Step Methodology

Objective: To synthesize a 4-substituted-2-quinolone from a pre-formed β-ketoanilide.

Reagents & Equipment:

  • β-Ketoanilide (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15x weight of anilide)

  • Round-bottom flask or sturdy glass vial

  • Magnetic stirrer and hot plate

  • Ice bath

  • Deionized water

  • Buchner funnel and filter paper

Protocol:

  • Reagent Setup (Self-Validation): To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the β-ketoanilide (e.g., 1.0 g). The dryness of the vessel is critical to prevent premature quenching of the PPA, which is highly hygroscopic.

  • Addition of Cyclizing Agent: Carefully add polyphosphoric acid (10-15 g) to the flask. PPA serves as both the acid catalyst and a viscous solvent medium, facilitating a high-concentration, solvent-free reaction environment which often leads to higher yields.[3][13]

  • Homogenization and Heating: Heat the mixture to 80-100°C with vigorous stirring. The initial heating phase is designed to fully dissolve and homogenize the anilide in the PPA, ensuring uniform heat distribution and preventing localized charring.[13] This typically takes 15-20 minutes.

  • Cyclization Reaction: Maintain the homogeneous mixture at temperature for an additional 90-120 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting material indicates reaction completion.

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, slowly and carefully pour the viscous mixture into a beaker containing ice-cold deionized water (approx. 100 mL). This step quenches the reaction and precipitates the solid quinolone product. The use of an ice bath controls the exotherm from the dilution of the strong acid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual PPA, followed by a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation: Impact of Reaction Parameters

The success of the Knorr synthesis is highly dependent on carefully controlled parameters. The following table summarizes key variables and their expected impact on the reaction outcome.

ParameterOptions / RangeRationale & Expected OutcomeTypical Yield (%)Reference(s)
Acid Catalyst H₂SO₄, PPA, Triflic AcidH₂SO₄: Classic, strong dehydrator. Can cause charring. PPA: Excellent medium for solvent-free reactions, generally high yielding. TFA: Milder, recommended for sensitive substrates.60-90%[1][6][13]
Temperature 80 - 150 °CMust be sufficient to overcome the activation energy for cyclization. Too high can lead to decomposition and side products.Varies greatly[1][11]
Aniline Substituent Electron-Donating (EDG) vs. Electron-Withdrawing (EWG)EDG (e.g., -OCH₃, -CH₃): Activates the ring, accelerating the SEAr step and increasing yields. EWG (e.g., -NO₂, -Cl): Deactivates the ring, slowing the reaction and often resulting in lower yields.50-95% (EDG), <50% (EWG)[1]
Acid Amount Catalytic vs. Large ExcessA large excess of acid (especially PPA) favors the formation of the 2-hydroxyquinoline (Knorr product) by promoting the dicationic intermediate. Smaller amounts can favor competing pathways.>80% (Excess)[6]

Part 3: Strategic Considerations in Synthesis Design

While robust, the Knorr synthesis is not without its challenges. A senior scientist must weigh its advantages against its limitations to determine its suitability for a given synthetic target.

Scope and Limitations
  • Advantages: The primary strength of the Knorr synthesis is its direct and regioselective route to 2-quinolones, with the substitution pattern at the 3- and 4-positions being dictated by the choice of β-ketoester.[1]

  • Limitations: The harsh, acidic conditions are the most significant drawback, precluding the use of substrates with acid-labile functional groups.[1] Furthermore, strongly electron-withdrawing groups on the aniline ring can deactivate it to the point of making the cyclization step inefficient or impossible.[1]

Troubleshooting Side Reactions

The most common side reaction is the formation of the isomeric 4-hydroxyquinoline, the Conrad-Limpach product. This typically arises from incomplete conversion of the aniline and β-ketoester to the β-ketoanilide intermediate, or if the cyclization conditions are not sufficiently acidic.[6][9]

  • Ensuring Knorr Selectivity: To favor the desired 2-quinolone, ensure the initial anilide formation is conducted at a sufficiently high temperature (>140°C) to form the thermodynamic product. Subsequently, use a large excess of a strong acid like PPA for the cyclization step to strongly favor the Knorr mechanism.[6][7]

Synthesis_Decision Workflow: Selecting a Quinoline Synthesis Path start Desired Product? is_2_quinolone 2-Hydroxyquinoline (2-Quinolone) start->is_2_quinolone is_4_quinolone 4-Hydroxyquinoline start->is_4_quinolone knorr_path Pursue Knorr Synthesis is_2_quinolone->knorr_path Yes conrad_limpach_path Pursue Conrad-Limpach Synthesis is_4_quinolone->conrad_limpach_path Yes step1_knorr Step 1: Form β-Ketoanilide (Aniline + β-Ketoester, >140°C) knorr_path->step1_knorr step1_cl Step 1: Form β-Aminoacrylate (Aniline + β-Ketoester, <100°C) conrad_limpach_path->step1_cl step2_knorr Step 2: Cyclize Anilide (Excess Strong Acid, e.g., PPA) step1_knorr->step2_knorr step2_cl Step 2: Thermal Cyclization (High Temp, ~250°C) step1_cl->step2_cl

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2,5,8-Trimethylquinolin-4-ol

Abstract This technical guide provides a comprehensive overview of the solubility of 2,5,8-trimethylquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5,8-trimethylquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, established experimental protocols, and data from related quinoline analogues to provide a robust framework for its characterization. We delve into the theoretical underpinnings of solubility, including the critical effects of pH, temperature, and solvent polarity. Detailed, field-proven methodologies for determining both thermodynamic and kinetic solubility, such as the shake-flask method and potentiometric titration, are presented with an emphasis on experimental design and data integrity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately measure, interpret, and modulate the solubility of 2,5,8-trimethylquinolin-4-ol and similar compounds.

Introduction: The Quinoline Scaffold and the Critical Role of Solubility

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications including antimalarial, anticancer, antiviral, and antiseptic activities[1]. The pharmacological efficacy of any compound is intrinsically linked to its physicochemical properties, among which solubility is paramount. Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability, suboptimal in-vitro assay results, and difficulties in formulation[2][3].

2,5,8-Trimethylquinolin-4-ol belongs to the quinolin-4-one class, a group of compounds known for their diverse biological activities[4]. Understanding and quantifying its solubility is a critical first step in any research and development pipeline. This guide provides the theoretical context and practical methodologies required to perform a thorough solubility assessment of this molecule.

Physicochemical Profile of 2,5,8-Trimethylquinolin-4-ol

A molecule's solubility is governed by its structural and electronic properties. The key physicochemical parameters for 2,5,8-trimethylquinolin-4-ol, largely based on computational predictions, are summarized below. These values provide initial insights into its expected behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [6]
IUPAC Name 2,5,8-trimethyl-1H-quinolin-4-one[5]
XLogP3 (Predicted) 2.7[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

The predicted XLogP value of 2.7 suggests that the compound is moderately lipophilic and will likely exhibit limited aqueous solubility. The presence of both a hydrogen bond donor (the 4-ol group) and acceptor (the quinoline nitrogen) allows for interactions with polar solvents.

Theoretical Principles of Solubility

A robust experimental design is built upon a solid theoretical foundation. The solubility of 2,5,8-trimethylquinolin-4-ol is primarily influenced by the following factors.

The "Like Dissolves Like" Principle

This fundamental concept states that substances with similar polarities are more likely to be soluble in one another[7][8].

  • Polar Solvents (e.g., water, ethanol, methanol): These solvents will interact favorably with the polar quinolin-4-ol moiety.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents will interact more favorably with the nonpolar trimethyl-substituted benzene ring.

  • Aprotic Polar Solvents (e.g., DMSO, acetone): These solvents offer a balance and are often effective for a wide range of compounds, including many quinoline derivatives[9].

Effect of pH on Ionizable Compounds

The pH of the medium is a critical factor influencing the solubility of most quinoline derivatives[9]. 2,5,8-trimethylquinolin-4-ol is an amphoteric molecule, meaning it has both acidic and basic centers:

  • Basic Center: The nitrogen atom in the quinoline ring is weakly basic and can be protonated under acidic conditions to form a more soluble cationic salt[9][10].

  • Acidic Center: The 4-hydroxyl group is weakly acidic (phenolic) and can be deprotonated under basic conditions to form a more soluble anionic salt.

This pH-dependent solubility is a key characteristic that can be exploited in both analysis and formulation. The solubility of the compound will be at its minimum at its isoelectric point and will increase as the pH moves away from this point in either the acidic or basic direction[1][11].

G cluster_pH pH Scale cluster_Molecule 2,5,8-Trimethylquinolin-4-ol State cluster_Solubility Aqueous Solubility Low_pH Low pH (< pKa1) Cation Cationic Form (Protonated Nitrogen) Low_pH->Cation Protonation Neutral_pH Isoelectric Point (Minimal Solubility) Neutral Neutral Form (Zwitterionic/Uncharged) Neutral_pH->Neutral High_pH High pH (> pKa2) Anion Anionic Form (Deprotonated Hydroxyl) High_pH->Anion Deprotonation High_Sol_Acid High Solubility Cation->High_Sol_Acid Low_Sol Low Solubility Neutral->Low_Sol High_Sol_Base High Solubility Anion->High_Sol_Base

Caption: Relationship between pH, molecular state, and aqueous solubility.

Temperature

For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat)[3][11][12]. While quinoline itself is more soluble in hot water, this trend must be experimentally verified for each derivative[9]. When reporting solubility data, the temperature must always be specified.

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-validated methods. The choice of method often depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic methods used for lead optimization and formulation[2].

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility[7][13]. It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality Behind the Method: The core principle is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. This ensures the measured concentration represents the true maximum solubility under the specified conditions, which is a critical parameter for biopharmaceutical classification and formulation development[13]. The extended incubation time (24-72 hours) is necessary to overcome kinetic barriers and ensure this equilibrium is truly reached[7].

Self-Validating Protocol: To ensure equilibrium has been achieved, it is best practice to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). The data is considered valid when the concentration measurements from the last two time points are in agreement, indicating a plateau has been reached[14].

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2,5,8-trimethylquinolin-4-ol to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., orbital shaker) set to the desired temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours[7][13].

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at the same temperature to pellet the excess solid[14].

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample using a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. This step is critical to remove any remaining microscopic particles[7].

  • Quantification: Analyze the concentration of the solute in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be used for accurate quantification[2][7].

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Caption: Generalized workflow for the Shake-Flask solubility method.

Intrinsic Solubility and pKa: The Potentiometric Titration Method

For ionizable compounds like 2,5,8-trimethylquinolin-4-ol, potentiometric titration is a powerful and efficient method to determine not only the intrinsic solubility (the solubility of the un-ionized form) but also the pKa values[15][16][17].

Causality Behind the Method: This technique relies on monitoring the change in pH as a titrant (acid or base) is added to a suspension of the compound. When the pH reaches a point where the solubility limit of the ionized form is exceeded, the compound begins to precipitate or dissolve, causing a distinct change in the titration curve. By analyzing this curve, one can calculate the concentration of the compound in solution just before precipitation, which corresponds to its solubility at that specific pH[15][18]. This method is particularly advantageous as it can be performed quickly (2-4 hours) and provides both solubility and pKa data from a single experiment[16].

Step-by-Step Protocol Overview:

  • Dispersion: A known amount of the compound is suspended in an aqueous medium.

  • Titration: The suspension is titrated with a strong acid (e.g., HCl) and/or a strong base (e.g., KOH).

  • pH Monitoring: The pH of the suspension is continuously monitored using a calibrated pH electrode.

  • Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The points where the curve deviates due to precipitation or dissolution are used to calculate the intrinsic solubility and pKa values using specialized software or derived equations[15][17].

Conclusion

While specific, publicly available experimental solubility data for 2,5,8-trimethylquinolin-4-ol is scarce, a comprehensive understanding of its physicochemical properties and the behavior of related quinoline derivatives allows for a robust scientific approach to its characterization. Its amphoteric nature, with both a basic quinoline nitrogen and an acidic 4-hydroxyl group, dictates that its aqueous solubility will be highly pH-dependent and lowest near its isoelectric point. The predicted lipophilicity (XLogP ≈ 2.7) suggests that intrinsic aqueous solubility will be low. For research and development purposes, the gold-standard shake-flask method is recommended for determining thermodynamic solubility in various solvents and buffered aqueous solutions. For a more in-depth analysis of its pH-solubility profile, potentiometric titration offers an efficient means to determine both intrinsic solubility and pKa values. The protocols and principles outlined in this guide provide the necessary framework for any scientist to reliably determine and understand the solubility profile of this compound, a critical step for its future development.

References

  • Overcoming poor solubility of quinoline deriv
  • Gawriljuk, V. O., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Gawriljuk, V. O., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Quinoline: Organic Chemistry Study Guide. (2025). Fiveable. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (2020). Scite.ai. [Link]

  • Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. [Link]

  • Han, J., & Ver-o-peso, C. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(4), 480–484. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ResearchGate. [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • 2,6,8-Trimethylquinolin-4-ol. (n.d.). PubChem. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. (n.d.). PubChem. [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (n.d.). ResearchGate. [Link]

  • 2,5,8-trimethylquinolin-4-ol (C12H13NO). (n.d.). PubChemLite. [Link]

  • 2,5,8-trimethylquinolin-4-ol-500350-48-1. (n.d.). Thoreauchem. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • 2-methyl quinoline. (n.d.). The Good Scents Company. [Link]

  • 4-hydroxy-2-methyl quinoline. (n.d.). The Good Scents Company. [Link]

  • Zapała, L., & Kwiecień, H. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 158. [Link]

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Protocols & Analytical Methods

Method

experimental protocol for 2,5,8-Trimethylquinolin-4-ol synthesis

Application Note: Scalable Synthesis of 2,5,8-Trimethylquinolin-4-ol via the Conrad-Limpach Protocol Executive Summary & Mechanistic Rationale The 4-quinolone (quinolin-4-ol) scaffold is a privileged pharmacophore, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2,5,8-Trimethylquinolin-4-ol via the Conrad-Limpach Protocol

Executive Summary & Mechanistic Rationale

The 4-quinolone (quinolin-4-ol) scaffold is a privileged pharmacophore, serving as the structural foundation for numerous antimalarial and antibacterial agents, including the Endochin-like quinolones (ELQs)[1],[2]. The synthesis of 2,5,8-trimethylquinolin-4-ol[3] is efficiently achieved via the Conrad-Limpach reaction, a highly reliable and classic methodology for constructing 4-hydroxyquinolines from anilines and β -ketoesters[4].

This protocol details a two-stage process. Phase 1 involves the acid-catalyzed condensation of 2,5-dimethylaniline with ethyl acetoacetate to form an enamine intermediate. Phase 2 dictates the thermal cyclization of this enamine at 250 °C.

Regiochemical Control: The choice of 2,5-dimethylaniline ensures absolute regioselectivity. Because the C2 position of the aniline ring is sterically blocked by a methyl group, the electrophilic aromatic substitution during cyclization is forced exclusively to the C6 position. This unambiguous pathway yields the 2,5,8-trimethyl architecture without the formation of regioisomeric mixtures.

Pathway A 2,5-Dimethylaniline + Ethyl acetoacetate B Enamine Intermediate (Schiff Base) A->B Toluene, AcOH (cat.) 110 °C, Dean-Stark - H2O C 2,5,8-Trimethylquinolin-4-ol (Target Scaffold) B->C Dowtherm A 250 °C - EtOH

Reaction pathway for the Conrad-Limpach synthesis of 2,5,8-trimethylquinolin-4-ol.

Stoichiometry and Reagent Specifications

To ensure scalability and reproducibility, the following quantitative parameters are established for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2,5-Dimethylaniline 121.181.0012.12 g (12.4 mL)Limiting Reactant
Ethyl acetoacetate 130.141.1014.32 g (14.0 mL)Reactant
Glacial Acetic Acid 60.050.050.30 g (0.29 mL)Acid Catalyst
Toluene 92.14-100 mLAzeotropic Solvent
Dowtherm A ~166.00-50 mLHigh-Boiling Solvent

Experimental Workflow & Self-Validating Protocol

Workflow Step1 Phase 1: Condensation Reflux in Toluene (Dean-Stark) Check1 Validation: Theoretical H2O volume collected? Step1->Check1 Check1->Step1 No (Continue) Step2 Phase 2: Solvent Exchange Concentrate in vacuo Check1->Step2 Yes Step3 Phase 3: Thermal Cyclization Dropwise addition to Dowtherm A (250 °C) Step2->Step3 Check2 Validation: Ethanol evolution ceased? (No vapor) Step3->Check2 Check2->Step3 No (Continue) Step4 Phase 4: Isolation Cool to 25 °C, filter, wash w/ Hexanes Check2->Step4 Yes

Experimental workflow and self-validation checkpoints for the synthesis.

Phase 1: Enamine Condensation (Schiff Base Formation)

Objective : Synthesize ethyl 3-(2,5-dimethylphenylamino)but-2-enoate.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylaniline (12.12 g, 100 mmol) and ethyl acetoacetate (14.32 g, 110 mmol).

  • Add 100 mL of toluene, followed by glacial acetic acid (0.30 g, 5 mmol).

  • Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 4–6 hours.

Expertise & Causality : The formation of the enamine is a thermodynamically reversible equilibrium. By employing a Dean-Stark trap with toluene, water is azeotropically removed from the system. According to Le Chatelier's principle, this continuous removal of the byproduct drives the reaction to completion. Self-Validation Checkpoint : Monitor the volume of water collected in the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale is exactly 1.80 mL. The reaction is empirically complete when water ceases to accumulate and the collected volume matches this theoretical threshold.

  • Once validated, cool the reaction to room temperature and concentrate the mixture in vacuo (rotary evaporator) to completely remove the toluene solvent, yielding the crude enamine as a viscous oil.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective : Intramolecular cyclization to form 2,5,8-trimethylquinolin-4-ol.

  • In a separate 250 mL three-neck round-bottom flask equipped with an internal thermometer, an addition funnel, and a short-path distillation head, add 50 mL of Dowtherm A.

  • Heat the Dowtherm A to 250 °C.

Expertise & Causality : Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is specifically chosen for its exceptional thermal stability and high boiling point[2]. A temperature of 250 °C is required to overcome the high activation energy of the electrophilic aromatic substitution and to instantly vaporize the ethanol byproduct, driving the cyclization forward.

  • Transfer the crude enamine from Phase 1 into the addition funnel. Add the enamine dropwise to the pre-heated Dowtherm A over 15–20 minutes.

Expertise & Causality : Dropwise addition into a pre-heated solvent is critical. If the enamine were heated slowly from room temperature, competing intermolecular side reactions (such as amide formation) would occur. Flash-heating the enamine ensures that the rapid, desired intramolecular cyclization outcompetes intermolecular degradation[2]. Self-Validation Checkpoint : During addition, ethanol vapor will be generated and should distill over through the short-path head. The cyclization is complete when ethanol evolution ceases (typically 10-15 minutes after the final drop of enamine is added).

Phase 3: Isolation and Purification
  • Remove the heating mantle and allow the reaction mixture to cool slowly. As the mixture cools below 100 °C, the target product will begin to precipitate as a crystalline solid.

  • Once at room temperature, further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the suspension through a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with hexanes (3 × 50 mL).

Expertise & Causality : Dowtherm A is highly lipophilic and remains liquid at room temperature, but it will heavily coat the product. The quinolin-4-ol product is highly polar and insoluble in hexanes. Washing with hexanes efficiently strips away the residual Dowtherm A without dissolving the target compound.

  • Dry the solid in vacuo to afford 2,5,8-trimethylquinolin-4-ol. Recrystallize from hot ethanol or DMF if ultra-high purity is required for downstream biological assays.

Analytical Characterization

The isolated 2,5,8-trimethylquinolin-4-ol should be verified against the following expected analytical parameters:

ParameterExpected Value / Observation
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Hexanes, Water
ESI-MS (m/z) [M+H]+ expected at 188.1
1H NMR (DMSO-d6) Highlights ~11.0 ppm (br s, 1H, OH/NH), ~7.0-7.5 ppm (Ar-H), ~6.0 ppm (s, 1H, C3-H)

References

  • [3] CAS RN 500350-48-1 | 2,5,8-Trimethylquinolin-4-ol. Fisher Scientific. 3

  • [1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 1

  • [2] A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PMC. 2

  • [4] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.4

Sources

Application

The Versatile Intermediate: A Guide to the Synthesis and Application of 2,5,8-Trimethylquinolin-4-ol

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5,8-trimethylquinolin-4-ol as a versatile chemical intermediate. We will explore...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5,8-trimethylquinolin-4-ol as a versatile chemical intermediate. We will explore its synthesis, key reactive properties, and its potential as a scaffold for the development of novel chemical entities. This guide is designed to be a practical resource, offering not just protocols, but also the underlying chemical principles that govern its reactivity and application.

Introduction: The Quinolone Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the antimalarial properties of chloroquine to the antibacterial efficacy of fluoroquinolones, the quinoline ring system has proven to be a remarkably versatile template for drug design.[3] The 4-quinolone core, in particular, is of significant interest due to its prevalence in a wide array of pharmacologically active agents.[4] The strategic placement of substituents on this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 2,5,8-Trimethylquinolin-4-ol, with its specific substitution pattern, offers a unique starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 2,5,8-trimethylquinolin-4-ol is essential for its effective use as a chemical intermediate.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [5]
CAS Number 500350-48-1[5]
Appearance Solid[5]
InChI Key JTVSWQVZPILKJO-UHFFFAOYSA-N[5]
SMILES OC1=CC(C)=NC2=C(C)C=CC(C)=C21[5]

Synthesis of 2,5,8-Trimethylquinolin-4-ol: The Conrad-Limpach Approach

The most direct and widely applicable method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6][7][8] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[9] For the synthesis of 2,5,8-trimethylquinolin-4-ol, the logical starting materials are 2,5-dimethylaniline and ethyl acetoacetate.

Protocol 1: Synthesis of 2,5,8-Trimethylquinolin-4-ol

This two-step protocol is adapted from the classical Conrad-Limpach synthesis.[9][10]

Step 1: Formation of Ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate

  • Materials:

    • 2,5-Dimethylaniline (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Toluene

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,5-dimethylaniline (1.0 eq) in toluene.

    • Add ethyl acetoacetate (1.1 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and collect the water that azeotropically distills off.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate is a viscous oil or low-melting solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 2,5,8-Trimethylquinolin-4-ol

  • Materials:

    • Crude ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate (from Step 1)

    • High-boiling point solvent (e.g., Dowtherm A, mineral oil)[10]

  • Procedure:

    • In a high-temperature reaction flask equipped with a mechanical stirrer and a reflux condenser, add the crude enamine from Step 1.

    • Add a high-boiling point solvent (e.g., Dowtherm A) to create a stirrable slurry.

    • Heat the mixture with vigorous stirring to 250-260 °C.

    • Maintain this temperature for 30-60 minutes. The cyclization is accompanied by the evolution of ethanol.

    • Monitor the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to a safe temperature (below 100 °C).

    • Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product and to help remove the high-boiling solvent.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent.

    • The crude 2,5,8-trimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality in the Conrad-Limpach Synthesis

The choice of a high-boiling point solvent in the cyclization step is critical. The intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the electrophilic aromatic substitution on the aniline ring.[6] Solvents like Dowtherm A or mineral oil provide a stable medium at the required high temperatures (ca. 250 °C).[10] The initial condensation to the enamine is an equilibrium process, and the removal of water via a Dean-Stark trap drives the reaction to completion.

Conrad_Limpach_Synthesis Aniline 2,5-Dimethylaniline Intermediate Ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate Aniline->Intermediate Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Product 2,5,8-Trimethylquinolin-4-ol Intermediate->Product Thermal Cyclization (-EtOH, ~250°C)

Caption: Conrad-Limpach synthesis of 2,5,8-Trimethylquinolin-4-ol.

2,5,8-Trimethylquinolin-4-ol as a Chemical Intermediate

The true utility of 2,5,8-trimethylquinolin-4-ol lies in its potential for further chemical modification. The 4-hydroxy group is a key functional handle that can be readily converted into other functionalities, opening up a vast chemical space for exploration.

Conversion to 4-Chloro-2,5,8-trimethylquinoline

A common and highly valuable transformation of 4-hydroxyquinolines is their conversion to the corresponding 4-chloro derivatives.[11] The 4-chloroquinoline is a versatile intermediate itself, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 4-position.

Protocol 2: Synthesis of 4-Chloro-2,5,8-trimethylquinoline

This protocol is adapted from general procedures for the chlorination of 4-hydroxyquinolines.[3]

  • Materials:

    • 2,5,8-Trimethylquinolin-4-ol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

    • Toluene (optional, as a solvent)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 2,5,8-trimethylquinolin-4-ol (1.0 eq).

    • Carefully add phosphorus oxychloride (excess) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like toluene.

    • Heat the reaction mixture to reflux (approximately 110 °C for neat POCl₃) and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is basic (pH 8-9).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude 4-chloro-2,5,8-trimethylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Nucleophilic Substitution at the 4-Position

The 4-chloro group is an excellent leaving group, enabling a variety of nucleophilic aromatic substitution reactions. This allows for the introduction of amines, alcohols, thiols, and other nucleophiles, which is a cornerstone of many drug discovery programs.

Derivatization_Pathway Hydroxyquinoline 2,5,8-Trimethylquinolin-4-ol Chloroquinoline 4-Chloro-2,5,8-trimethylquinoline Hydroxyquinoline->Chloroquinoline POCl₃ Derivatives 4-Substituted Derivatives (e.g., amino, alkoxy, thio) Chloroquinoline->Derivatives Nucleophilic Substitution

Caption: Key derivatization pathway of 2,5,8-Trimethylquinolin-4-ol.

O-Alkylation and N-Alkylation Reactions

The tautomeric nature of 4-hydroxyquinolines (existing in equilibrium with the 4-quinolone form) allows for both O-alkylation and N-alkylation, leading to two distinct classes of derivatives.[12] The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Protocol 3: General Procedure for O-Alkylation

This protocol is based on standard Williamson ether synthesis conditions.

  • Materials:

    • 2,5,8-Trimethylquinolin-4-ol (1.0 eq)

    • A suitable base (e.g., K₂CO₃, NaH)

    • An alkylating agent (e.g., alkyl halide, dialkyl sulfate)

    • A polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve or suspend 2,5,8-trimethylquinolin-4-ol (1.0 eq) in a suitable solvent like DMF.

    • Add the base (e.g., K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 30 minutes.

    • Add the alkylating agent (1.1-1.2 eq) dropwise.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for N-Alkylation

N-alkylation of 4-quinolones can be achieved under various conditions, including phase-transfer catalysis or by using a strong base.[13]

  • Materials:

    • 2,5,8-Trimethylquinolin-4-ol (1.0 eq)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

    • An alkylating agent (e.g., alkyl halide)

    • A polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • Follow a similar procedure to O-alkylation, but the choice of base and solvent can influence the N/O selectivity. Cesium carbonate is often reported to favor N-alkylation.

    • Careful optimization of the reaction conditions may be necessary to achieve the desired regioselectivity.

Applications in Drug Discovery and Beyond

The derivatives of 2,5,8-trimethylquinolin-4-ol are of interest in several areas of research and development:

  • Antimicrobial Agents: The quinolone core is central to the activity of many antibacterial drugs.[14] Modifications at the 2, 4, 5, and 8 positions can lead to new compounds with potent activity against a range of bacterial and fungal pathogens.

  • Anticancer Agents: Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[2] The trimethyl substitution pattern of the title compound offers a unique lipophilic character that may influence cell permeability and target engagement.

  • Agrochemicals: The quinoline scaffold is also found in a number of pesticides and herbicides.[15]

  • Materials Science: Quinoline derivatives have applications as dyes, pigments, and in the formulation of corrosion inhibitors.[15]

Conclusion

2,5,8-Trimethylquinolin-4-ol is a valuable and versatile chemical intermediate that provides a gateway to a wide array of substituted quinoline derivatives. Its synthesis via the Conrad-Limpach reaction is a robust and scalable method. The strategic functionalization of the 4-position, either through conversion to the 4-chloro derivative or by direct N- or O-alkylation, allows for the systematic exploration of chemical space in the pursuit of novel molecules with desirable biological or material properties. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. Chinese Journal of Applied Chemistry.
  • Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline. BenchChem.
  • Conrad–Limpach synthesis. Wikipedia.
  • Synthesis method of 2, 5-dimethyl p-phenylenediamine. CN111116383B.
  • Conrad-Limpach Synthesis. SynArchive.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000.
  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
  • 2,5-Dimethylaniline 99 95-78-3. Sigma-Aldrich.
  • Conrad-Limpach Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. 2023.
  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkyl
  • Efficient and Practical Method for Synthesizing N-Heterocyclic Compounds Using Intramolecular Nucleophilic Acyl Substitution Reactions Mediated by Ti(O-i-Pr)4/2i-PrMgX Reagent. Synthesis of Quinolones, Pyrroles, Indoles, and Optically Active N-Heterocycles Including Allopumiliotoxin Alkaloid 267A. Journal of the American Chemical Society.
  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of...
  • Novel quinoline derivatives. US20050137395A1.
  • Process for the preparation of 4-chloroquinolines. US4277607A.
  • 2,5-Dimethylaniline, 0.99. Thomas Scientific.
  • An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline. BenchChem.
  • High-purity quinoline derivative and method for manufacturing same. EP3524595B1.
  • Quinoline Synthesis: Conrad-Limpach-Knorr.
  • 2,4,8-Trimethylquinoline CAS NO 18441-61-7. ChemicalCell.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Synthesis of bacterial 2-alkyl-4(1H)
  • LUBRICATING COMPOSITIONS CONTAINING AROMATIZED 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE POLYMERS.
  • 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. 2010.
  • 2,5,8-Trimethylquinolin-4-ol 500350-48-1. Sigma-Aldrich.
  • Process for the production of trimethylhydroquinone diesters and of ... US5969176A.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. 2007.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019.
  • 2,6,8-TRIMETHYLQUINOLINE. gsrs.
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. 2023.
  • 2-chloro-7-methylquinoline synthesis. ChemicalBook.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. 2024.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2022.

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Method

Application Note: 2,5,8-Trimethylquinolin-4-ol as a Privileged Scaffold in the Synthesis of Bioactive Compounds

Executive Summary The quinoline core is one of the most heavily utilized heterocycles in medicinal chemistry, serving as the foundational scaffold for a vast array of antimalarial, antibacterial, and antineoplastic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core is one of the most heavily utilized heterocycles in medicinal chemistry, serving as the foundational scaffold for a vast array of antimalarial, antibacterial, and antineoplastic agents. Specifically, 2,5,8-Trimethylquinolin-4-ol (CAS: 500350-48-1) offers a highly specialized structural motif[1]. The strategic placement of methyl groups at the 2-, 5-, and 8-positions imparts unique steric shielding and enhanced lipophilicity, making it an exceptional precursor for synthesizing membrane-permeable bioactive derivatives.

This application note provides researchers and drug development professionals with a comprehensive, causality-driven guide to utilizing 2,5,8-trimethylquinolin-4-ol in the synthesis of 4-aminoquinoline derivatives, focusing on their application as inhibitors of hemozoin biocrystallization.

Physicochemical Profiling & Tautomeric Dynamics

Understanding the physicochemical behavior of 2,5,8-trimethylquinolin-4-ol is critical for optimizing downstream synthetic reactions. In solution, this compound exists in a dynamic tautomeric equilibrium between the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form[2].

The keto form generally predominates in polar solvents and is the biologically active tautomer for many quinolone-based antibacterial interactions[2]. However, for synthetic functionalization at the C4 position, the equilibrium must be driven toward an electrophilically activated intermediate.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionSynthetic Implication
Chemical Formula C₁₂H₁₃NOProvides a low-molecular-weight starting point for lead optimization.
Molecular Weight 187.24 g/mol Allows for the addition of bulky side chains without violating Lipinski's Rule of 5.
Tautomeric State 4-Quinolone ⇌ 4-HydroxyquinolineRequires strong activating agents (e.g., POCl₃) to functionalize the C4-oxygen[3].
Steric Profile C2, C5, C8 MethylationThe C2-methyl blocks unwanted oxidation/substitution at the 2-position. C5/C8 methyls increase LogP, enhancing lipid membrane permeability[4].

Biological Application: Hemozoin Biocrystallization Inhibition

A primary application of quinoline derivatives synthesized from this scaffold is the treatment of parasitic infections, notably Plasmodium falciparum (Malaria). During the blood stage of infection, the parasite digests host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite oxidizes and polymerizes this heme into inert crystals known as hemozoin (β-hematin)[5].

Derivatives of 2,5,8-trimethylquinolin-4-ol (specifically 4-aminoquinolines) are designed to intercept this pathway. The highly lipophilic 5- and 8-methyl groups allow the drug to easily penetrate the parasite's acidic digestive vacuole. Once inside, the quinoline core undergoes π-π stacking with the porphyrin ring of the hematin dimer, while the secondary amine forms a salt bridge, effectively "capping" the growing crystal face and leading to a lethal accumulation of toxic heme[5].

HemozoinInhibition Hb Host Hemoglobin Heme Toxic Free Heme (Fe2+-Protoporphyrin IX) Hb->Heme Parasite Digestion Hematin Oxidized Hematin (Fe3+-PPIX) Heme->Hematin Autoxidation Hemozoin Hemozoin Crystals (Inert/Non-toxic) Hematin->Hemozoin Biocrystallization (Detoxification Pathway) Complex Drug-Hematin Complex (Toxic Accumulation) Hematin->Complex Inhibition of Crystallization Drug 4-Amino-2,5,8-trimethylquinoline (Bioactive Derivative) Drug->Hematin π-π Stacking & Steric Capping Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Pathway of Hemozoin inhibition by 4-amino-2,5,8-trimethylquinoline derivatives.

Validated Synthetic Protocols

To convert the relatively unreactive 2,5,8-trimethylquinolin-4-ol into a potent bioactive compound, a two-phase synthetic workflow is required: Electrophilic Activation followed by Nucleophilic Aromatic Substitution (S_NAr) .

Phase 1: Electrophilic Activation (Chlorination)

Because the hydroxyl group of 4-hydroxyquinoline is a poor leaving group, it must be converted into a chloride. Phosphoryl chloride (POCl₃) is utilized to form a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by a chloride ion to yield 4-chloro-2,5,8-trimethylquinoline[3].

Reagents:

  • 2,5,8-Trimethylquinolin-4-ol (1.0 eq)

  • Phosphoryl chloride (POCl₃) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2,5,8-trimethylquinolin-4-ol (10.0 g, 53.4 mmol).

  • Vilsmeier-Type Activation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (32.7 g, 213.6 mmol) dropwise over 15 minutes. Causality: The reaction is highly exothermic; slow addition prevents the localized thermal decomposition of the starting material.

  • Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF reacts with POCl₃ to form a Vilsmeier-Haack type complex, which accelerates the activation of the C4-oxygen.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Quenching (Critical Step): Cool the reaction to room temperature. Transfer the mixture dropwise into a vigorously stirred beaker containing 200 g of crushed ice. Causality: Ice water safely hydrolyzes the hazardous excess POCl₃ into phosphoric and hydrochloric acids. Failing to maintain a temperature below 20 °C during this step can result in the hydrolysis of the newly formed C4-Cl bond back to the C4-OH starting material.

  • Neutralization & Isolation: Slowly add concentrated aqueous ammonia (NH₄OH) until the solution reaches pH 8–9. Causality: The product is a basic amine. Neutralization deprotonates the quinoline nitrogen, causing the free base of 4-chloro-2,5,8-trimethylquinoline to precipitate. Filter the pale-yellow solid, wash with cold distilled water, and dry under high vacuum.

Phase 2: Nucleophilic Aromatic Substitution (S_NAr)

The C4-position of the newly synthesized 4-chloroquinoline is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen. This allows for S_NAr with various primary or secondary amines to generate bioactive 4-aminoquinolines[6].

Note: The electron-donating methyl groups at the 2, 5, and 8 positions slightly deactivate the ring compared to an unsubstituted quinoline, necessitating higher temperatures for successful substitution.

Reagents:

  • 4-Chloro-2,5,8-trimethylquinoline (1.0 eq)

  • Target Amine (e.g., N,N-diethylpentane-1,4-diamine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA / Hünig's base) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled pressure vial, dissolve 4-chloro-2,5,8-trimethylquinoline (5.0 g, 24.3 mmol) in 15 mL of anhydrous NMP.

  • Amine Addition: Add the target amine (36.4 mmol) followed by DIPEA (6.28 g, 48.6 mmol). Causality: During the S_NAr reaction, one equivalent of HCl is generated. DIPEA acts as a non-nucleophilic proton sink, preventing the formation of hydrochloride salts of the reactant amine, which would otherwise quench its nucleophilicity[6].

  • Thermal Substitution: Seal the vial and heat to 130 °C for 16 hours. (Alternatively, microwave irradiation at 150 °C for 45 minutes can be utilized to drastically reduce reaction time).

  • Workup: Cool the mixture to room temperature and dilute with 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3 x 50 mL). Causality: NMP is highly polar and difficult to remove. Washing with aqueous LiCl effectively partitions the NMP into the aqueous phase while retaining the highly lipophilic product in the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Triethylamine). Causality: Triethylamine is added to the eluent to prevent the basic 4-aminoquinoline from streaking on the acidic silica gel.

References

  • [1] 2,5,8-Trimethylquinolin-4-ol | C12H13NO | CID 269208 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • [3] The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained. NINGBO INNO PHARMCHEM CO., LTD. Available at:[Link]

  • [4] Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at:[Link]

  • [5] Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry (NIH PMC). Available at:[Link]

Sources

Application

Application Note: Advanced Protocols for the Site-Selective Functionalization of the Quinoline Scaffold

Introduction & Strategic Rationale Quinolines are privileged pharmacophores ubiquitous in antimalarial agents, kinase inhibitors, and advanced functional materials. However, the intrinsic electronic bias of the quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinolines are privileged pharmacophores ubiquitous in antimalarial agents, kinase inhibitors, and advanced functional materials. However, the intrinsic electronic bias of the quinoline ring poses a significant challenge for late-stage functionalization (LSF). The electron-deficient nature of the pyridine ring directs nucleophilic and radical attacks primarily to the C2 and C4 positions, while electrophilic aromatic substitution is generally restricted to the carbocyclic ring (C5-C8).

To bypass these inherent limitations, modern synthetic methodologies leverage photoredox catalysis, transition-metal C-H activation, and directing-group strategies to achieve precise, site-selective functionalization. This guide provides self-validating protocols for functionalizing the C2, C3, and C8 positions, detailing the mechanistic causality behind each experimental design to ensure robust reproducibility for drug development professionals.

Mechanistic Landscape and Site Selectivity

Understanding the electronic topology of quinoline is critical for selecting the correct functionalization methodology. The diagram below illustrates the divergent pathways required to access specific positions on the scaffold.

G Q Quinoline Scaffold C2 C2/C4 Position Minisci (Radical) / Nucleophilic Q->C2 C3 C3 Position Ni-Catalyzed / Electrophilic Q->C3 C8 C8 Position Directed C-H Activation (N-Oxide) Q->C8

Regioselective functionalization pathways of the quinoline scaffold.

C2/C4 Functionalization via Photocatalytic Minisci Reactions

Traditional Minisci reactions require harsh oxidative conditions. Modern photocatalytic variants utilize Hydrogen Atom Transfer (HAT) to generate alkyl radicals from abundant precursors (e.g., gaseous alkanes) under mild conditions[1]. The use of continuous-flow photoreactors overcomes the poor solubility and mass-transfer limitations of gaseous alkanes, enabling efficient LSF of complex quinoline-containing drugs[1].

C3 Functionalization via Nickel-Catalyzed Cross-Coupling

The C3 position is notoriously difficult to functionalize directly due to its electronic neutrality relative to C2/C4. However, utilizing a Ni(dppp)Cl₂ catalyst allows for exclusive C3-selective thioetherification and alkylation at room temperature without requiring a pre-installed directing group[2]. The bidentate dppp ligand stabilizes the active Ni(0) species, facilitating oxidative addition and subsequent transmetalation[2].

C8 Functionalization via N-Oxide Directed C-H Activation

Functionalizing the carbocyclic ring (C8) typically requires strong directing groups. By oxidizing quinoline to its N-oxide, the oxygen atom acts as a traceless directing group. In Rh(III)- or Pd(II)-catalyzed protocols, the N-oxide coordinates to the metal center, pulling it into proximity with the C8-H bond to form a stable metallacycle[3]. Following functionalization, the N-oxide can be reduced or utilized as an oxygen atom transfer (OAT) agent, effectively acting as a "stepping stone" for remote functionalization[3].

G N1 Quinoline N-Oxide N2 Rh(III) Coordination N1->N2 N3 C8-H Insertion (Rhodacycle) N2->N3 N4 Functionalization & O-Transfer N3->N4 N5 C8-Functionalized Product N4->N5

Mechanistic cycle of Rh(III)-catalyzed C8-H functionalization via N-oxide.

Experimental Protocols

Protocol A: Late-Stage C2-Alkylation via Photocatalytic Minisci Reaction in Flow

Causality Check : Light intensity and residence time are critical control parameters. For electron-deficient quinolines, decreasing light intensity (14–29 W) and lowering residence time (30–60 min) minimizes over-alkylation and degradation, maximizing mono-alkylation selectivity[4].

Materials & Setup:

  • Substrate: Quinoline derivative (0.5 mmol)

  • Photocatalyst: Decatungstate (TBADT) or suitable HAT catalyst (2-5 mol%)

  • Radical Precursor: Gaseous alkane (e.g., ethane, butane)

  • Solvent System: Acetonitrile/TFA (3:1)

  • Equipment: Continuous-flow photoreactor equipped with 390 nm LEDs.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the quinoline substrate and photocatalyst in the MeCN/TFA solvent mixture. Rationale: TFA protonates the quinoline nitrogen, increasing the electrophilicity of the C2/C4 positions and enhancing the Minisci radical addition.

  • System Priming: Purge the continuous-flow system with argon to remove oxygen, which quenches the excited state of the photocatalyst.

  • Gas-Liquid Mixing: Introduce the gaseous alkane into the liquid stream using a mass flow controller and a T-mixer to create a segmented gas-liquid flow. Rationale: Segmented flow maximizes the interfacial surface area, solving the poor solubility of gaseous alkanes.

  • Irradiation: Pass the mixture through the photoreactor with a residence time of 30-60 minutes at 14-29 W light intensity.

  • Workup: Collect the output stream in a flask containing saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

G S1 Solution Prep (Substrate + Catalyst in MeCN/TFA) S2 Gas-Liquid Mixing (Gaseous Alkane Injection) S1->S2 S3 Photoreactor Irradiation (390 nm LEDs, 30-60 min) S2->S3 S4 S4 S3->S4

Continuous-flow setup and workflow for photocatalytic Minisci alkylation.

Protocol B: Nickel-Catalyzed C3-Thioetherification

Causality Check : The reaction is performed at room temperature in diethoxymethane (DEDM). The addition of DDQ as an oxidant is intentionally delayed until after the Grignard reagent and disulfide have reacted, preventing premature oxidation of the organometallic intermediates[2].

Step-by-Step Methodology:

  • Catalyst Activation: To a flame-dried Schlenk tube under argon, add quinoline (0.4 mmol), Ni(dppp)Cl₂ (3.0 mol%), and DEDM (2.0 mL)[2].

  • Grignard Addition: Add the Grignard reagent (0.6 mmol) dropwise at room temperature and stir for 20 minutes[2]. Rationale: Forms the active Ni-complex and initiates the C-H activation sequence.

  • Electrophile Coupling: Add the disulfide electrophile (0.6 mmol) and stir for an additional 20 minutes[2].

  • Oxidative Turnover: Add DDQ (0.4 mmol) and stir until TLC indicates complete consumption of the starting material[2]. Rationale: DDQ facilitates the reductive elimination and re-oxidizes the metal center to close the catalytic cycle.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Protocol C: Rh(III)-Catalyzed C8-H Functionalization via N-Oxide

Causality Check : The N-oxide not only directs the Rh(III) catalyst to the C8 position but also participates in oxygen atom transfer, yielding 3-hydroxyquinolin-8-yl derivatives in a single step[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed tube, combine quinoline N-oxide (0.2 mmol), acrylate/alkyne coupling partner (0.3 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane (2.0 mL)[3].

  • Heating: Stir the mixture at 100 °C for 12-24 hours. Rationale: Elevated temperature is required to overcome the activation energy barrier for the C8-H insertion and subsequent cyclometalation.

  • Monitoring: Track reaction progress via LC-MS to ensure complete conversion and prevent over-oxidation.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove metal precipitates, concentrate the filtrate, and purify via column chromatography.

Quantitative Data & Substrate Scope

To guide synthetic planning, the following table summarizes the expected yields and reaction parameters for the functionalization protocols discussed.

Functionalization SiteMethodologyKey Reagents / CatalystsSubstrate Scope HighlightsExpected Yields
C2-Alkylation Photocatalytic Minisci (Flow)Gaseous alkanes, HAT Catalyst, 390 nm LightHalogenated quinolines, quinoline-4-carboxylic acid55% - 85%
C3-Thioetherification Ni-Catalyzed Cross-CouplingNi(dppp)Cl₂, Grignard, Disulfide, DDQUnprotected quinolines, broad functional group tolerance60% - 92%
C8-Alkylation/OAT Rh(III)-Catalyzed C-H ActivationQuinoline N-oxide,[RhCp*Cl₂]₂, AgSbF₆2-Substituted quinoline N-oxides70% - 95%
C2-Arylation One-Pot Cross-Coupling / DAPd(OAc)₂, Arylboronic acid, K₂CO₃4-(2-bromophenoxy)quinolinesUp to 95%

References

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow Source: ACS Central Science / NIH
  • Protocols for the Regioselective Functionalization of the 3-Position of Quinoline: A Guide for Researchers Source: Benchchem
  • Rh(III)-Catalyzed C(8)
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source: The Journal of Organic Chemistry (ACS Public

Sources

Method

Application Note: 2,5,8-Trimethylquinolin-4-ol as a Versatile Scaffold for Advanced Fluorescent Probes

Introduction & Mechanistic Insights The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among the myria...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among the myriad of available fluorophores, the quinoline scaffold stands out due to its predictable photophysical properties, high modularity, and excellent biocompatibility[2].

2,5,8-Trimethylquinolin-4-ol (CAS: 500350-48-1) [1] represents a highly optimized precursor for designing next-generation fluorescent sensors. As an Application Scientist, understanding the structural causality behind this specific molecule is critical for rational probe design:

  • The Role of 2,5,8-Trimethyl Substitution: The strategic placement of electron-donating methyl groups at the 2, 5, and 8 positions serves a dual purpose. Electronically, it increases the electron density of the quinoline ring, which induces a red-shift in the emission spectrum—pushing it towards the visible/near-infrared (NIR) region essential for deep-tissue imaging. Sterically, the bulk at the 2- and 8-positions can pre-organize the molecule to selectively bind specific metal ions (e.g., Al³⁺ or Cu²⁺) while excluding larger, competing cations [3, 4].

  • The 4-Hydroxyl Functional Linchpin: The 4-OH group is the mechanistic heart of the probe. It enables Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical phenomenon that results in an exceptionally large Stokes shift (often >150 nm) [4]. This large shift is vital to eliminate excitation back-scattering and background autofluorescence. Furthermore, the 4-OH can be synthetically capped with reactive triggers (e.g., sulfonates for biothiols or boronate esters for H₂O₂/ONOO⁻) to create Photoinduced Electron Transfer (PET)-based "turn-on" probes [5].

Photophysical & Chemical Properties

To facilitate assay development, the baseline properties of the 2,5,8-Trimethylquinolin-4-ol scaffold are summarized below.

ParameterSpecification / Detail
Chemical Name 2,5,8-Trimethylquinolin-4-ol
CAS Number 500350-48-1
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Core Photophysical Mechanism ESIPT / PET modulation
Typical Stokes Shift >150 nm (Derivative dependent)
Primary Applications Metal ion sensing (Al³⁺, Cu²⁺), ROS detection, Bioimaging

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can troubleshoot and adapt the methodology to their specific target analytes.

Protocol A: Spectrofluorometric Titration for Target Binding

Objective: To determine the Limit of Detection (LOD) and binding stoichiometry of the derivatized quinoline probe against a target metal ion (e.g., Al³⁺).

  • Probe Stock Preparation: Dissolve the synthesized quinoline probe in anhydrous DMSO to yield a 1.0 mM stock solution.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of reactive recognition moieties and ensures complete dissolution of the highly lipophilic quinoline core.

  • Buffer Selection: Prepare the testing buffer using 10 mM HEPES (pH 7.4).

    • Causality: HEPES is strictly chosen over PBS. Phosphate buffers can competitively precipitate hard metal ions (like Al³⁺ or Cu²⁺), leading to false-negative fluorescence quenching and inaccurate binding affinities [3].

  • Titration Execution: Add incremental volumes of the target analyte to a 10 µM probe solution (in HEPES with 1% DMSO co-solvent). Record fluorescence spectra (e.g., Ex: 380 nm, Em: 500–650 nm) after a 5-minute equilibration period.

  • Stoichiometric Validation (Job's Plot): Construct a Job's Plot by varying the molar ratio of the probe to the target while keeping the total concentration constant (e.g., 50 µM total).

    • Causality: The inflection point of the Job's plot self-validates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complexation), confirming the structural mechanism of the coordination cleft.

Protocol B: Live-Cell Bioimaging (Confocal Microscopy)

Objective: To visualize intracellular targets (e.g., ROS or metal ions) using the fluorescent probe.

  • Cell Preparation: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes and culture to 80% confluency.

    • Causality: Glass-bottom dishes are mandatory; standard plastic cultureware exhibits high autofluorescence and absorbs UV/Vis excitation light, severely degrading optical resolution.

  • Pre-Washing: Wash cells 3x with serum-free DMEM.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can non-specifically bind the lipophilic probe, reducing the effective concentration that permeates the cell membrane.

  • Incubation: Incubate cells with 5–10 µM of the probe for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Post-Washing: Wash 3x with PBS to remove extracellular unbound probe.

    • Causality: Removing the extracellular probe is critical to minimize background noise and ensure that the detected signal is exclusively intracellular.

  • Imaging: Image using a confocal laser scanning microscope. For quinoline-based ESIPT probes, excitation is typically achieved with a 405 nm or 488 nm laser, collecting emission in the 500–600 nm channel.

Mandatory Visualizations

PhotophysicalMechanism ApoProbe Apo-Probe (2,5,8-Trimethylquinolin-4-ol core) PET PET / ICT Active (Fluorescence Quenched) ApoProbe->PET Excitation (No Target) Binding Coordination / Cleavage (Structural Rigidity) ApoProbe->Binding Reacts with Analyte Target Analyte (e.g., Al³⁺, Cu²⁺, ROS) Analyte->Binding ESIPT ESIPT Pathway Activated (Large Stokes Shift) Binding->ESIPT PET Inhibited Signal Strong Fluorescence (Turn-On Signal) ESIPT->Signal Radiative Decay

Mechanistic logic of quinoline-based probes transitioning to a fluorescent state via ESIPT.

BioimagingWorkflow Prep 1. Probe Prep (1 mM in DMSO) Incubate 3. Incubation (10 µM, 30 min, 37°C) Prep->Incubate Culture 2. Cell Culture (Glass-bottom dish) Culture->Incubate Wash 4. Washing (3x with PBS) Incubate->Wash Image 5. Confocal Imaging (Ex: 405nm / Em: 550nm) Wash->Image

Step-by-step experimental workflow for live-cell bioimaging using quinoline-based fluorescent probes.

References

  • 2,5,8-Trimethylquinolin-4-ol (CID 269208) Source: PubChem, National Library of Medicine URL:[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers / ResearchGate URL:[Link]

  • A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish Source: Journal of Biological Inorganic Chemistry (PubMed) URL:[Link]

  • Quinoline-based fluorescent probes with large Stokes shift for sequential Cu²⁺ and S²⁻ ions detection in bioimaging Source: Talanta (PubMed) URL:[Link]

  • Source: Google Patents (CN111689996A)
Application

Application Notes and Protocols for the Development of Novel Analogs from 2,5,8-Trimethylquinolin-4-ol

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel chemical analogs derived from the lead compound, 2,5,8-trimethylquinolin-4-ol. We present detailed synthetic protocols, characterization methodologies, and robust biological screening assays to facilitate the discovery of new therapeutic agents. The rationale behind experimental design is emphasized to empower researchers to make informed decisions throughout the drug discovery pipeline.

Introduction: The Therapeutic Potential of the Quinoline Core

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[3] These compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and neuroprotective effects.[2][4][5] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The nature and position of substituents on the quinoline ring are critical determinants of its pharmacological profile.[4][6]

2,5,8-Trimethylquinolin-4-ol is a specific quinoline derivative that serves as an excellent starting point for the development of novel analogs. The presence of methyl groups at the 2, 5, and 8 positions provides a unique lipophilic and steric profile, while the 4-hydroxyl group offers a key site for chemical modification. This guide will explore the systematic development of analogs from this promising scaffold.

Synthetic Strategies for Analog Development

The synthesis of quinoline derivatives can be achieved through various established methods, including the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[7][8] The Conrad-Limpach synthesis is particularly well-suited for the preparation of 4-quinolinols.

General Synthesis of the 2,5,8-Trimethylquinolin-4-ol Scaffold

The foundational scaffold can be synthesized via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.

Protocol 2.1: Synthesis of 2,5,8-Trimethylquinolin-4-ol

Materials:

  • 2,5-Dimethylaniline

  • Ethyl acetoacetate

  • Dowtherm A (or high-boiling point solvent)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (10%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2,5-dimethylaniline and ethyl acetoacetate in ethanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Add Dowtherm A to the residue and heat the mixture to 250-260 °C for 30-60 minutes. This high temperature facilitates the cyclization to form the quinolin-4-ol.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Carefully add a 10% sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5,8-trimethylquinolin-4-ol.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of a Diverse Analog Library

The following sections outline strategies for modifying the core structure to generate a library of analogs.

The 4-hydroxyl group is a prime target for derivatization to explore the impact of altered polarity and hydrogen bonding capacity on biological activity.

Protocol 2.2: O-Alkylation and O-Arylation

Materials:

  • 2,5,8-Trimethylquinolin-4-ol

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Dry aprotic solvent (e.g., DMF, THF)

  • Standard work-up reagents (e.g., water, ethyl acetate, brine)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5,8-trimethylquinolin-4-ol in the chosen dry solvent.

  • Add the base portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the alkoxide.

  • Add the alkyl or aryl halide dropwise and allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Introducing substituents on the benzene moiety can modulate the electronic and steric properties of the molecule. This can be achieved by utilizing appropriately substituted anilines in the initial Conrad-Limpach synthesis.

Table 1: Proposed Analogs via Substituted Anilines

Starting AnilineResulting Quinoline AnalogKey Feature
4-Fluoro-2,5-dimethylaniline6-Fluoro-2,5,8-trimethylquinolin-4-olElectron-withdrawing group
4-Methoxy-2,5-dimethylaniline6-Methoxy-2,5,8-trimethylquinolin-4-olElectron-donating group
4-Nitro-2,5-dimethylaniline6-Nitro-2,5,8-trimethylquinolin-4-olStrong electron-withdrawing group

Protocol 2.3: Synthesis of Benzene-Ring Substituted Analogs

Follow Protocol 2.1, substituting the corresponding aniline from Table 1 for 2,5-dimethylaniline. The reaction conditions may require optimization based on the reactivity of the substituted aniline.

The 2-methyl group can be a site for further functionalization, although this may require multi-step synthesis.

dot

cluster_synthesis Synthetic Pathway for 2,5,8-Trimethylquinolin-4-ol Analogs cluster_analogs Analog Library start 2,5-Dimethylaniline + Ethyl Acetoacetate intermediate β-Anilinoacrylate Intermediate start->intermediate Condensation analog2 Benzene-Ring Substituted Analogs start->analog2 Use of Substituted Anilines core 2,5,8-Trimethylquinolin-4-ol intermediate->core Thermal Cyclization analog1 O-Alkylated/Arylated Analogs core->analog1 Derivatization at C4-OH

Caption: Synthetic strategies for generating analogs of 2,5,8-trimethylquinolin-4-ol.

Biological Evaluation Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the newly synthesized analogs.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms.[5]

Protocol 3.1: MTT Assay for Cytotoxicity Screening

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 2: Representative Data from MTT Assay

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
2,5,8-Trimethylquinolin-4-ol > 100> 100> 100
Analog 1A 15.222.518.9
Analog 2B 8.712.19.5
Doxorubicin 0.50.80.6
Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Protocol 3.2: Griess Assay for Nitric Oxide Inhibition

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate in the dark for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition.

Antimicrobial Activity

The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 3.3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

dot

cluster_workflow Biological Evaluation Workflow cluster_secondary Secondary Assays for Active Hits start Synthesized Analog Library primary_screening Primary Screening (e.g., MTT Assay) start->primary_screening anti_inflammatory Anti-inflammatory (Griess Assay) primary_screening->anti_inflammatory antimicrobial Antimicrobial (MIC Determination) primary_screening->antimicrobial mechanism Mechanism of Action Studies anti_inflammatory->mechanism antimicrobial->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Tiered workflow for the biological evaluation of novel quinoline analogs.

Conclusion

The development of analogs from 2,5,8-trimethylquinolin-4-ol presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this scaffold. By understanding the structure-activity relationships, future drug design efforts can be more targeted and efficient, ultimately accelerating the journey from molecule to medicine.

References

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Kubiak-Tomaszewska, G., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Adeyanju, O., et al. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Retrieved from [Link]

  • Patel, K., et al. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Pugh, D., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. Retrieved from [Link]

  • Chelucci, G., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5,8-trimethylquinolin-4-ol (C12H13NO). Retrieved from [Link]

  • Cui, W., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC. Retrieved from [Link]

  • Sanna, D., et al. (2025, October 15). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Retrieved from [Link]

Sources

Method

scale-up synthesis of quinoline derivatives

Application Note: Scale-Up Synthesis of Quinoline Derivatives via Advanced Batch and Continuous Flow Methodologies Executive Summary & Strategic Rationale Quinoline and its derivatives—specifically quinolin-2(1H)-ones an...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Quinoline Derivatives via Advanced Batch and Continuous Flow Methodologies

Executive Summary & Strategic Rationale

Quinoline and its derivatives—specifically quinolin-2(1H)-ones and 4-hydroxyquinolines—are privileged pharmacophores ubiquitous in the development of antimalarial, antibacterial, and anticancer therapeutics 1. Transitioning these molecules from discovery-scale (milligrams) to process-scale (kilograms) introduces severe engineering bottlenecks. Traditional methods, such as the classical Conrad-Limpach synthesis, often rely on harsh conditions, highly exothermic quenching steps, and stoichiometric amounts of hazardous Lewis acids 2.

This application note details two field-proven, scalable paradigms: a modified, highly controlled batch sequence utilizing sulfuric acid cyclization (validated up to 800 g scale) [[2]](), and a high-temperature, high-pressure continuous microflow synthesis operating in supercritical ethanol 3.

Mechanistic Pathways & Scalability Analysis

Causality in Route Design:

  • Modified Batch (Halo Quinolin-2(1H)-ones): The original discovery-scale synthesis of 8-bromoquinolin-2(1H)-one utilized an aluminum trichloride-mediated Friedel-Crafts cyclization. During scale-up, the necessary aqueous quench of the AlCl₃ catalyst generates an uncontrollable exotherm and massive volumes of acidic waste 2. By pivoting to a two-step sequence—quantitative acylation of anilines followed by cyclization in concentrated sulfuric acid—the thermal hazard is mitigated. The H₂SO₄ acts as both solvent and dehydrating agent, allowing for a controlled, temperature-regulated precipitation upon quenching in ice-water 2.

  • Continuous Flow (4-Hydroxyquinolines): Thermal cyclization of ethyl 3-(phenylimino)butanoate typically requires high-boiling, toxic solvents (e.g., Dowtherm A) at 250 °C 1. By employing a high-pressure microreactor with supercritical ethanol (350 °C, 10.0 MPa), the reaction achieves completion in just 27 seconds. The microflow setup eliminates bulk solvent mixing inefficiencies and provides instantaneous heat transfer, suppressing the formation of the kinetic byproduct 2-(phenylimino)propane and pushing the yield to 97% 3.

ProcessFlow cluster_batch Modified Batch Scale-Up (800g) cluster_flow Continuous Microflow (10 g/h) Start Aniline / Quinolone Precursors Acylation Quantitative Acylation (Basic Conditions) Start->Acylation Route A Injection High-Pressure Injection (10.0 MPa) Start->Injection Route B Cyclization H2SO4 Cyclization (Avoids AlCl3 Exotherm) Acylation->Cyclization Quench Controlled Ice Quench (Precipitation) Cyclization->Quench Product High-Purity Quinoline Derivatives Quench->Product Supercritical Supercritical EtOH (350 °C, 27s) Injection->Supercritical Cooling Rapid Thermal Quench (Suppresses Byproducts) Supercritical->Cooling Cooling->Product

Fig 1: Workflow comparison of modified batch vs. continuous microflow quinoline scale-up.

Quantitative Process Metrics

ParameterModified Batch (H₂SO₄ Cyclization)Continuous Microflow (Supercritical EtOH)
Target Scaffold Halo Quinolin-2(1H)-ones4-Hydroxyquinolines
Scale 800 g / batch10 g / hour (Continuous)
Reaction Time 30 minutes (Cyclization step)27 seconds (Residence Time)
Temperature 0 °C to 80 °C350 °C
Primary Hazard Mitigated AlCl₃ Exothermic QuenchHigh-boiling toxic solvents (Dowtherm A)
Yield 75% - 89% (over 2 steps)97% (GC Yield)

Validated Scale-Up Protocols

Protocol A: 800-Gram Scale Synthesis of 8-Iodoquinolin-2(1H)-one

Strategic Causality: Scaling the traditional Friedel-Crafts route is fundamentally unsafe due to the massive aqueous quench required for stoichiometric AlCl₃, which generates a violent exotherm 2. We utilize a highly controlled sequence where sulfuric acid acts as both the solvent and the dehydrating agent, allowing for a controlled, predictable precipitation upon aqueous quenching 2.

  • Acylation (Quantitative): React 2-iodoaniline with methyl 3,3-dimethoxypropionate under basic conditions.

    • Self-Validation: The reaction proceeds to quantitative yield; verify the complete disappearance of the aniline via HPLC before proceeding to avoid downstream purification bottlenecks [[2]]().

  • Cyclization Setup: Dissolve the crude aryl amide in dichloromethane (CH₂Cl₂). Cool a separate reactor containing 15 equivalents of concentrated sulfuric acid to 0 °C 2.

  • Controlled Addition: Slowly add the CH₂Cl₂ solution to the chilled sulfuric acid.

    • Causality: Maintaining 0 °C suppresses oxidative degradation and unwanted sulfonation of the aromatic ring. Stir for 30 minutes 2.

  • Solvent Stripping: Concentrate the reaction mixture under reduced pressure at 40–60 °C to selectively remove the organic solvent (CH₂Cl₂) while leaving the acidic product mixture intact 2.

  • Exotherm-Controlled Quench: Slowly pour the acidic residue into a vigorously stirred ice-water mixture.

    • Self-Validation: The product will immediately precipitate as a yellow solid, visually confirming successful cyclization and phase separation, while safely dissipating the heat of dilution 2.

  • Isolation & Polishing: Collect the precipitate via filtration. Slurry the crude solid in isopropanol or acetonitrile to remove residual acid and trace organic impurities, yielding the pure product (75–89% over two steps) 2.

Protocol B: Continuous Microflow Synthesis of 2-Methyl-4-hydroxyquinoline

Strategic Causality: Traditional Conrad-Limpach cyclizations require heating intermediates to 250 °C in high-boiling solvents 1. This bulk heating leads to poor heat transfer and the accumulation of thermodynamic byproducts. By transitioning to a high-pressure microreactor utilizing supercritical ethanol, we eliminate bulk solvent mixing issues and achieve instantaneous heat transfer. This kinetic control suppresses the formation of the primary byproduct, 2-(phenylimino)propane, pushing the yield to 97% 3.

  • Feedstock Preparation: Prepare a standard solution of ethyl 3-(phenylimino)butanoate in absolute ethanol.

    • Critical IPC: Ensure the water content of the solvent is strictly <0.5 wt%. Causality: Trace water aggressively accelerates the hydrolysis of the imine intermediate, drastically increasing byproduct formation (up to 51% at 250 °C if water is present) 3.

  • System Pressurization: Utilize a high-performance liquid chromatography (HPLC) pump to pressurize the microreactor system to 10.0 MPa 3.

  • Thermal Equilibration: Heat the microflow tube reactor to 350 °C.

    • Causality: At 350 °C and 10.0 MPa, ethanol enters a supercritical state, drastically reducing viscosity and surface tension, which maximizes mass transfer and ensures a single-phase reaction environment 3.

  • Continuous Injection: Pump the reactant solution through the heated zone, calibrating the flow rate to achieve a precise residence time of 27 seconds.

    • Self-Validation: The extremely short residence time is a self-correcting parameter; if the flow rate drops, thermal degradation will immediately register as a color change (darkening) in the effluent 3.

  • Rapid Thermal Quench: Pass the continuous effluent through an inline flow-through cooling unit.

    • Causality: Instantaneous cooling arrests the reaction, locking in the kinetic product and preventing over-reaction 3.

  • Depressurization & Collection: Route the stream through a back-pressure regulator and collect the target quinoline (Production rate: 10 g/h, 97% GC yield) 3.

References

  • Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzP6ZH62g-M4pfF3tcEYvRBb2sa_lXJK95sKBnk4nM272pc72tfP4J-SU7-iG-qrqkZqKHTnNaIb_Rm_kT_dwGghXMz_79huho6wTbQJfnp177c1yG3SrT5vWFH38fQj2kRYbPMh4oKI72fg==]
  • Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTkjfGVMoIEfTKSgMI0P9NTfv0K7CG6bpMkMoNRe-PJlsbYhBtxHoSsfUN0PxgNfqHAiSn_31IAeJjjFfnyGgf7cBjwzpyrABisgvpFhsHFxMpPixN5UQNmnF4KnhU2WBLuLzzBi_ECs7Ade_PebHh6Y-joxqLanabQUEx-d0d_J10ptZeTSwA_6mdUWX9PQ==]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG828uoW5g9y4c5PaRecF4Ck_73IHmYFrQ31BJpYdLIYs6RwnPXCF_3z1XVcjHELDwDsmN0pTWkUd1_74zVuU548eTX8XkYmRrVVX6z9gppryjTwqaNz5dg_NzsDjHnLmEv]
  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWKI2B1O5F0-W79lF2GRMamjc7RaGgjrGx6Qwmnxsoh-z2G1n07hK3hpR3Qo3cGdkXDRtnbAQihqkGS10B6Ji1CQLAF5qppRX-p9G6QhmKAMUX_AG3f_IUuiy6xHs1dKFK_TOVEgu841YILg==]

Sources

Application

Application Note: Advancing Heterocyclic Chemistry via Continuous Flow Synthesis of Quinoline Derivatives

Executive Summary & Mechanistic Rationale Quinolines are privileged structural motifs in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and anticancer therapeutics [[1]](). Historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinolines are privileged structural motifs in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and anticancer therapeutics [[1]](). Historically, the construction of the quinoline scaffold has relied on classical batch methodologies—such as the Skraup, Friedländer, and Doebner-Miller syntheses—which often require harsh acidic environments, elevated temperatures, and prolonged reaction times 2. These conditions frequently lead to safety hazards, poor regioselectivity, and the generation of unwanted by-products.

Transitioning these syntheses to continuous flow microreactor technology fundamentally resolves these bottlenecks. Flow chemistry provides superior mass and heat transfer, enabling precise control over reaction parameters and mitigating the risks associated with exothermic batch reactions 3. More critically, for photochemical quinoline syntheses, flow reactors overcome the limitations of the Beer-Lambert law. In batch vessels, photon penetration drops exponentially with distance, leaving the bulk of the reaction mixture unexposed. In contrast, the narrow internal diameter of fluoropolymer flow tubing ensures homogeneous photon flux, driving rapid, scalable, and high-yielding photoisomerization [[1]]().

Advanced Flow Reactor Design & Photochemical Pathways

A highly efficient, modern approach to quinoline synthesis involves the tandem photoisomerization-cyclization of 2-aminophenyl-enones (a variation of the Friedländer synthesis). The E-configured enone undergoes UV-mediated isomerization to the Z-isomer, which subsequently undergoes an intramolecular cyclocondensation with the pendent amine to form the quinoline core 1.

Because the continuous flow stream generates quinolines in exceptionally high purity, the process can be telescoped directly into a heterogeneous catalytic hydrogenation reactor. This enables the uninterrupted synthesis of complex tetrahydroquinolines, including natural products like the antimalarial alkaloid galipinine 1.

FlowSynthesis R1 Amino Enone Reservoir (100 mM in EtOH) P1 HPLC Pump (1 mL/min) R1->P1 Continuous Feed UV Photochemical Flow Reactor (75W LED, 30°C, 10 min RT) P1->UV Precise Dosing MON In-line UV-Vis/IR PAT (Quality Control) UV->MON E-Z Isomerization HYD Telescoped Hydrogenation (10% Pd/C, 15 bar, HOAc) MON->HYD High Purity Intermediates OUT Product Collection (Tetrahydroquinolines) HYD->OUT Target API

Photochemical flow workflow for quinoline synthesis and telescoped hydrogenation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical parameters and chemical conversions are continuously monitored to guarantee reproducibility.

Protocol A: Continuous Photochemical Synthesis of 2-Methylquinoline

Objective: Scalable generation of quinoline cores via a Friedländer photoisomerization variation 1.

  • Reagent Preparation: Prepare a 100 mM stock solution of the E-configured 2-aminophenyl-enone in pure Ethanol (EtOH).

    • Causality: EtOH is selected as a green, UV-transparent solvent that fully solubilizes the starting material without absorbing the critical photon flux needed for the reaction.

  • System Priming: Prime the HPLC pumps and the PFA (perfluoroalkoxy alkane) tubing reactor with pure EtOH to establish a stable baseline pressure.

    • Causality: Purging the system removes dissolved gases and air bubbles. In a photochemical flow reactor, bubbles cause multiphase flow disruptions, leading to inconsistent residence times and localized over-irradiation.

  • Flow Initiation: Pump the reagent stream at a flow rate calibrated to achieve exactly a 10-minute residence time inside the irradiated zone.

  • Photochemical Transformation: Irradiate the reactor using a 75W high-power UV LED unit maintained at ~30 °C.

    • Causality: The high-power LED provides the specific excitation wavelength required for the E to Z isomerization. Thermoregulating the reactor at 30 °C prevents thermal degradation of the enone while providing sufficient kinetic energy to drive the subsequent intramolecular cyclocondensation 1.

  • In-Line Validation (PAT): Route the reactor effluent through an in-line Process Analytical Technology (PAT) IR spectrometer.

    • Causality: Monitoring the disappearance of the enone carbonyl stretch and the appearance of the quinoline aromatic signals ensures the system has reached steady-state and self-validates the conversion efficiency in real-time.

  • Isolation: Collect the steady-state stream, evaporate the solvent, and purify via short-plug silica column chromatography (10% hexanes/EtOAc) to yield pure 2-methylquinoline (red oil, 91% yield) 1.

Protocol B: Telescoped Synthesis of Tetrahydroquinolines (Galipinine Scaffold)

Objective: Direct conversion of the highly pure quinoline stream to tetrahydroquinolines via continuous heterogeneous hydrogenation [[1]]().

  • Stream Coupling: Connect the effluent of the photochemical reactor directly to a continuous flow hydrogenation module.

  • Acidification: Introduce a secondary stream of acetic acid (HOAc) via a T-mixer.

    • Causality: Hydrogenation of quinolines in the absence of acid often stalls at partially reduced intermediates. The addition of HOAc protonates the quinoline nitrogen, activating the aromatic heterocyclic ring for complete reduction to the tetrahydroquinoline core 1.

  • Catalytic Hydrogenation: Pass the mixed stream through a packed-bed cartridge of 10% Pd/C at 15 bar H₂ pressure and room temperature (1 mL/min).

    • Causality: The packed bed provides an immense localized catalyst surface area relative to the reactor volume, ensuring rapid, quantitative reduction without the need for elevated temperatures that could trigger side reactions.

  • Product Collection: Collect the effluent, neutralize the acid, and isolate the des-methyl galipinine derivative.

Quantitative Analysis: Batch vs. Continuous Flow

The transition from batch to continuous flow significantly enhances the productivity and safety profile of quinoline synthesis. The table below summarizes comparative data for the synthesis of 2-methylquinoline and 3-cyanoquinoline derivatives, demonstrating the drastic reduction in reaction time and the increase in overall throughput 1, 4.

Target CompoundSynthesis MethodLight Source / ConditionsResidence TimeYield (%)Productivity
2-Methylquinoline Traditional BatchMedium-pressure Hg Lamp4.0 – 6.0 hours75 – 80< 0.1 g/h
2-Methylquinoline Continuous Flow75W High-Power LED10.0 minutes91> 1.0 g/h
3-Cyanoquinoline (10a) Traditional Batch45W CFL Lamp2.0 – 4.0 hours~ 85Low
3-Cyanoquinoline (10a) Continuous FlowLED Flow Module3.0 minutes~ 85High
3-Cyanoquinoline (10b) Continuous FlowLED Flow Module6.0 minutes~ 82High

Note: For sterically hindered or electronically deactivated 3-cyanoquinolines (e.g., 10b), extending the flow residence time from 3.0 to 6.0 minutes ensures full conversion while still vastly outperforming batch timelines 4.

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. University College Dublin / Vapourtec.1

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, Royal Society of Chemistry.2

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, ACS Publications.4

  • Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Friedländer Synthesis

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental reaction. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Friedländer synthesis?

The most frequently encountered side reactions in the Friedländer synthesis include:

  • Aldol Self-Condensation: The ketone starting material can react with itself, particularly under basic conditions, to form α,β-unsaturated ketone byproducts.[1][2][3] This is often a major contributor to reduced yields.

  • Formation of Regioisomers: When using unsymmetrical ketones, the condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[2] This complicates purification and reduces the yield of the desired isomer.

  • Tar/Polymer Formation: Excessively high temperatures or prolonged reaction times under harsh acidic or basic conditions can lead to the degradation of starting materials and products, resulting in the formation of intractable tars or polymers.[2][4]

  • Starting Material Decomposition: The o-aminoaryl aldehyde or ketone can be unstable under strong acidic or basic conditions and high temperatures, leading to decomposition and a variety of unspecified byproducts.[2][5]

  • Self-Condensation of 2-Aminobenzophenone: At high temperatures, 2-aminobenzophenone can undergo self-condensation to form dibenzo[b,f][1][6]diazocines.[7]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

Low yields in the Friedländer synthesis are a common issue and can stem from several factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst can lead to low conversion rates.[1][5]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote side reactions and decomposition, while temperatures that are too low will result in a sluggish or stalled reaction.[1][5]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[1]

  • Competing Side Reactions: As mentioned in Q1, side reactions such as aldol condensation can significantly consume starting materials, thereby reducing the yield of the desired quinoline.[1][5]

  • Solvent Effects: The polarity and nature of the solvent play a crucial role in the solubility of reactants and the overall reaction rate.[1]

Q3: How do I choose the right catalyst for my specific substrates?

The selection of a catalyst is contingent on the reactivity of your starting materials.[1]

  • Acid Catalysts: These are generally effective for a broad range of substrates.[1] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂).[1][6][7] Trifluoroacetic acid has also been successfully employed.[1][6] Acid catalysts are particularly useful for minimizing the aldol self-condensation of the ketone starting material.[2][4]

  • Base Catalysts: Bases are often used for more reactive substrates.[1] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[1][7] However, they can promote the aldol condensation side reaction.[2]

  • Modern Catalysts: A variety of newer catalysts have been developed to afford milder reaction conditions and improved yields. These include ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[5][8]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Aldol Condensation Byproducts

Symptoms: Your final product is a mixture containing a significant amount of a byproduct derived from the self-condensation of your ketone starting material, and the yield of the desired quinoline is low.

Causality: This issue is particularly prevalent when using base catalysts, which deprotonate the α-carbon of the ketone to form an enolate that can then attack another molecule of the ketone.[2]

Solutions:

  • Switch to an Acid Catalyst: This is often the most effective way to suppress the aldol condensation side reaction.[4] Catalysts like p-TsOH or iodine can be very effective.[4]

  • Slow Addition of the Ketone: By adding the ketone slowly to the reaction mixture, you can maintain a low instantaneous concentration, which favors the desired reaction with the 2-aminoaryl carbonyl compound over self-condensation.[4][7]

  • Use an Imino Analog: The imine analog of the o-aminoaryl aldehyde or ketone can be used to prevent self-condensation, especially under basic conditions.[9]

Experimental Protocol: Iodine-Catalyzed Solvent-Free Synthesis

This protocol is adapted from a procedure that minimizes side reactions by avoiding harsh basic conditions and solvents.[4][5]

  • Reactant Preparation: In a clean round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dissolve the solid in ethyl acetate (20 mL).

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine. Follow with a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4][5]

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Symptoms: You obtain a mixture of two or more isomeric quinoline products that are difficult to separate.

Causality: When an unsymmetrical ketone is used, the enolate can form on either side of the carbonyl group, leading to attack at different positions on the 2-aminoaryl carbonyl compound.[2]

Solutions:

  • Catalyst Selection: Certain catalysts, such as specific ionic liquids or amine catalysts, have been shown to favor the formation of one regioisomer over the other.[7][9]

  • Use of Directing Groups: In some cases, a temporary directing group can be installed on the ketone to control the site of enolization.[2]

  • Alternative Starting Materials: Employing a β-keto ester in place of a simple ketone can often lead to the formation of a single regioisomer.[7]

Issue 3: Reaction Stalls or Fails to Proceed

Symptoms: TLC analysis shows unreacted starting materials even after prolonged reaction times.

Causality: This can be due to an inactive catalyst, insufficient temperature, or highly unreactive substrates due to steric or electronic effects.[1][2]

Solutions:

  • Catalyst Activity: Ensure your catalyst is fresh and active. For solid catalysts, ensure they have not been deactivated. Consider increasing the catalyst loading.[5]

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.[5] Microwave irradiation can also be a very effective method to drive sluggish reactions to completion.[2]

  • Solvent Choice: If solubility is an issue, switch to a more polar solvent such as DMF or ethanol.[5] For some modern catalytic systems, solvent-free conditions have proven to be highly effective.[1][9]

Reaction Mechanisms and Side Reactions

To effectively troubleshoot, it is crucial to understand the underlying reaction pathways. The Friedländer synthesis can proceed through two plausible mechanisms.

Main Reaction Pathways

There are two primary proposed mechanisms for the Friedländer synthesis.[6] The first pathway involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent dehydration.[2][6]

Friedlander_Pathways Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline Quinoline Product Unsaturated_Carbonyl->Quinoline Cyclization/ Dehydration Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Cyclized_Intermediate->Quinoline Dehydration

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Key Side Reaction Pathway: Aldol Self-Condensation

The most common side reaction, the self-condensation of the ketone, proceeds via an enolate intermediate, especially under basic conditions.

Aldol_Side_Reaction Ketone1 Ketone (Molecule 1) Enolate Enolate Ketone1->Enolate Base (e.g., KOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Ketone2 Ketone (Molecule 2) Ketone2->Aldol_Adduct Nucleophilic Attack Unsaturated_Ketone α,β-Unsaturated Ketone (Byproduct) Aldol_Adduct->Unsaturated_Ketone Dehydration

Caption: Aldol self-condensation side reaction pathway.

Data Summary: Catalyst and Condition Effects

The choice of catalyst and reaction conditions can significantly impact the yield of the quinoline product. The following table provides a comparative overview for the reaction between 2-aminoacetophenone and ethyl acetoacetate.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux12Moderate[2][7]
p-TsOHTolueneReflux8Good[1][9]
IodineSolvent-free1002High[4][5]
ZnCl₂EthanolReflux10Good[1]
Nd(NO₃)₃·6H₂OEthanolRoom Temp462-94[10]
MicrowaveSolvent-free (p-TsOH)1200.25High[7]

Yields are qualitative (Moderate, Good, High) or quantitative ranges as reported in the literature and are highly substrate-dependent.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. Available from: [Link]

  • Quimicaorganica. Friedlander quinoline synthesis. Available from: [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Available from: [Link]

  • Nature. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Available from: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Available from: [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

Sources

Optimization

optimization of reaction conditions for quinoline synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of quinoline core construction. Whether you are sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of quinoline core construction. Whether you are scaling up a classical Skraup synthesis or optimizing a modern transition-metal-catalyzed Friedländer annulation, this resource provides the mechanistic causality and self-validating protocols necessary to ensure reproducible, high-yield outcomes.

Module 1: Skraup Synthesis Troubleshooting

Q: Why does my Skraup synthesis frequently result in a violent exotherm and a black, tarry reaction mixture? A: The Skraup synthesis is notoriously vigorous because it relies on the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a Michael addition of an aromatic amine, cyclization, and a final oxidation step[1]. The initial dehydration is highly exothermic. If the temperature profile is not strictly controlled, localized overheating accelerates the polymerization of the highly reactive acrolein intermediate, leading to the formation of a "black polymeric goo" or tar[2].

Causality & Solution: To control the rate of the final oxidation step and prevent thermal runaway, an oxygen carrier such as ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) must be utilized as a moderator[3]. The Fe2+ ions regulate the electron transfer to the primary oxidant, extending the reaction over a longer, manageable period[4]. Furthermore, the presence of water in the glycerol severely dampens the acid catalyst's efficiency; utilizing anhydrous "dynamite" grade glycerol (<0.5% water) is critical to prevent incomplete conversion and yield reduction[5].

Quantitative Data: Skraup Parameter Optimization
ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Glycerol Grade USP Grade (5% Water)Anhydrous (<0.5% Water)Prevents dilution of H2​SO4​ ; ensures rapid dehydration to acrolein[4].
Moderator None0.05 - 0.1 eq FeSO4​ Acts as an oxygen carrier; prevents runaway exotherm and tarring[3].
Temperature >160°C (Uncontrolled)130–150°C (Controlled)Suppresses acrolein polymerization while driving cyclization[1].
Protocol 1: Moderated Skraup Synthesis of Quinoline

Self-Validating System: This protocol includes visual and thermodynamic checkpoints to confirm reaction trajectory without requiring mid-reaction sampling.

  • Reagent Assembly: In a large round-bottomed flask equipped with a robust mechanical stirrer and a reflux condenser, combine 1.0 equivalent of aniline, 0.05 equivalents of powdered FeSO4​⋅7H2​O , and 3.0 equivalents of anhydrous glycerol[4].

  • Acid Addition (Critical Step): Immerse the flask in an ice-water bath. Slowly, via an addition funnel, add 1.5 equivalents of concentrated H2​SO4​ dropwise[3]. Verification: The mixture will become highly viscous. Ensure the mechanical stirrer maintains a homogenous vortex to prevent localized acid pooling[6].

  • Initiation & Autocatalytic Phase: Remove the ice bath and gently heat the flask with a heating mantle until boiling commences. Immediately remove the heat source. Verification: The exothermic heat of the reaction must sustain a gentle reflux independently for 30–60 minutes[3]. If reflux becomes violent, apply a wet towel to the upper flask[4].

  • Completion: Once the autonomous boiling subsides, reapply heat and maintain a steady reflux at 135°C for an additional 3 hours to drive the cyclization to completion.

  • Work-up: Cool to 100°C, dilute cautiously with water to reduce viscosity, and neutralize with 40% NaOH. Isolate the quinoline via steam distillation[1].

SkraupTroubleshooting Start Skraup Synthesis Initiation Exotherm Violent Exotherm Observed? Start->Exotherm Moderator Add FeSO4 Moderator Control Acid Addition Exotherm->Moderator Yes Tar Tar Formation During Reaction? Exotherm->Tar No Moderator->Tar Glycerol Use Anhydrous Glycerol Optimize Temp (130-150°C) Tar->Glycerol Yes Success Successful Cyclization & High Yield Tar->Success No Glycerol->Success

Workflow for diagnosing and resolving common Skraup synthesis failures.

Module 2: Friedländer Annulation Optimization

Q: My Friedländer reaction suffers from low yields and multiple side products. How do I improve chemoselectivity? A: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an active methylene compound. Low yields are almost always a symptom of poor substrate reactivity (due to steric hindrance) or competing side reactions, specifically the self-aldol condensation of the ketone starting materials[7].

Causality & Solution: Traditional protocols rely on harsh Brønsted bases (like KOH) or strong acids, which indiscriminately promote side reactions. By transitioning to mild Lewis acids or solvent-free conditions, you can drastically improve regioselectivity. Lewis acids, such as molecular iodine ( I2​ ) or metal-organic frameworks (e.g., MIL-53(Al)), specifically coordinate to the carbonyl oxygen[8]. This coordination enhances the electrophilicity of the carbonyl carbon, directing the nucleophilic attack of the amine exclusively toward imine formation, bypassing the activation energies required for competing aldol pathways[9].

Quantitative Data: Catalyst Comparison for Friedländer Synthesis
Catalyst SystemReaction ConditionsTimeTypical YieldSelectivity / Notes
KOH (Brønsted Base) Ethanol, Reflux12–24 h45–60%Prone to aldol side-reactions[7].
Molecular Iodine ( I2​ ) Solvent-free, 80°C2 h85–95%Mild Lewis acid; excellent chemoselectivity[9].
MIL-53(Al) MOF Solvent-free, 100°C6 h>90% Al3+ sites activate carbonyls; highly recyclable[8].
Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

Self-Validating System: The absence of solvent forces a high effective molarity, ensuring that the desired bimolecular condensation outpaces unimolecular decomposition.

  • Reactant Preparation: In a standard round-bottom flask, combine 1.0 mmol of the 2-aminoaryl ketone and 1.2 mmol of the active methylene compound[9].

  • Catalyst Loading: Add 10 mol% (~0.025 g) of molecular iodine ( I2​ ). Do not add any solvent.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80–100°C with vigorous magnetic stirring[9]. Verification: The solid mixture will melt into a homogenous, dark melt. The evolution of water vapor (condensation byproduct) indicates successful imine formation.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The reaction is typically complete within 2 hours when the fluorescent starting material spot is entirely consumed.

  • Work-up: Cool the melt to room temperature. Dissolve the crude solid in 15 mL of ethyl acetate and wash with a saturated aqueous sodium thiosulfate solution to quench and remove the iodine catalyst. Dry over Na2​SO4​ and concentrate in vacuo[9].

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + Active Methylene Activation Lewis Acid Activation (Al3+, I2) Reactants->Activation Catalyst Binding Imine Imine Condensation Intermediate Activation->Imine -H2O Cyclization Intramolecular Aldol Cyclization Imine->Cyclization Product Polysubstituted Quinoline Cyclization->Product -H2O Aromatization

Mechanistic pathway of Lewis acid-catalyzed Friedländer annulation.

Module 3: Advanced One-Pot Epoxide Methodologies

Q: Can I synthesize 2,3-disubstituted quinolines directly from anilines without synthesizing unstable 2-aminoaryl ketones first? A: Yes. Modern synthetic routes have bypassed the need for pre-functionalized 2-aminoaryl ketones by utilizing epoxides and anilines in a one-pot cascade reaction[10].

Causality & Solution: This transformation is mediated by a strong Lewis acid, such as Scandium(III) triflate ( Sc(OTf)3​ ), paired with an oxygen scavenger like TEMPO. The Sc3+ ion strongly coordinates to the epoxide oxygen, facilitating a regioselective ring-opening via nucleophilic attack by the aniline. Following the initial C-N bond formation, TEMPO facilitates the necessary oxidation steps, driving the subsequent intramolecular cyclization and final aromatization to yield the 2,3-disubstituted quinoline scaffold[10]. This method requires strictly acidic conditions; basic or neutral environments fail to activate the epoxide sufficiently for the initial coupling[10].

References

  • Organic Syntheses. "Quinoline." Organic Syntheses Procedure. Available at:[Link]

  • PMC. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines." NIH. Available at:[Link]

  • ACS Publications. "Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides." The Journal of Organic Chemistry. Available at:[Link]

  • Indian Academy of Sciences. "Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst." IAS. Available at:[Link]

  • Reddit. "Help with Skraup synthesis : r/chemhelp." Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,5,8-Trimethylquinolin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2,5,8-Trimethylquinolin-4-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2,5,8-Trimethylquinolin-4-ol (CAS: 500350-48-1) from crude reaction mixtures.

Context & Physicochemical Profile

2,5,8-Trimethylquinolin-4-ol is typically synthesized via the Conrad-Limpach reaction, which involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate followed by thermal cyclization at approximately 250 °C[1][2]. Because the electrocyclic ring-closing step requires extreme thermal energy, the crude mixture is often heavily contaminated with unreacted starting materials, high-boiling solvents (e.g., Dowtherm A or mineral oil), and polymerized tarry byproducts[2][3].

Understanding the physicochemical properties of the target compound is the foundation of a successful purification strategy. The compound exhibits tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[2][4], rendering it amphoteric and highly responsive to pH-based isolation techniques.

Table 1: Physicochemical Properties & Solubility Profile
PropertyValue / Description
Compound Name 2,5,8-Trimethylquinolin-4-ol (or 2,5,8-trimethylquinolin-4(1H)-one)
CAS Number 500350-48-1[5][6]
Molecular Formula C12H13NO[7][8]
Monoisotopic Mass 187.099 Da[7]
Acid-Base Behavior Amphoteric (Basic quinoline nitrogen; acidic 4-hydroxyl group)
Aqueous Solubility Highly insoluble at pH 5.0–9.0; Soluble at pH < 2.0 or pH > 12.0
Organic Solubility Soluble in hot DMF, hot EtOH; Insoluble in Hexanes, Toluene

Purification Workflow Overview

OverallWorkflow Step1 Crude Reaction Mixture (in Dowtherm A / Mineral Oil) Step2 Thermal Precipitation (Cool to 25°C) Step1->Step2 Induces crystallization Step3 Non-Polar Wash (Hexanes/Toluene) Step2->Step3 Filtration Step4 Alkaline Extraction (1M NaOH) Step3->Step4 Removes high-boiling solvent Step5 Isoelectric Precipitation (pH 7.0 with HCl) Step4->Step5 Removes unreacted aniline Step6 Purified 2,5,8-Trimethylquinolin-4-ol (>99% Purity) Step5->Step6 Final isolation

Fig 1. End-to-end purification workflow for 2,5,8-Trimethylquinolin-4-ol.

Troubleshooting Guides & FAQs

Q1: Following the Conrad-Limpach cyclization, my product did not precipitate upon cooling. What went wrong? A1: The 4-hydroxyquinoline product should naturally precipitate from the hot reaction mixture as it cools[3]. If precipitation fails, the concentration of the reactants in the high-boiling solvent (e.g., mineral oil) may be too low[2][3]. Resolution: Distill off a portion of the solvent under reduced pressure, or add a non-polar anti-solvent such as hexanes or toluene to the cooled mixture to forcefully crash out the quinolinol ring system.

Q2: My isolated solid is heavily contaminated with the high-boiling solvent (mineral oil/Dowtherm A). How do I remove it? A2: High-boiling inert solvents are essential for reaching the ~250 °C required for the electrocyclic ring closure[2], but they are notoriously difficult to remove via evaporation. Resolution: Triturate and wash the crude filter cake extensively with cold toluene or hexanes[3]. 2,5,8-Trimethylquinolin-4-ol is highly polar and insoluble in these non-polar solvents, allowing the oil to be washed away without sacrificing product yield.

Q3: NMR analysis shows significant contamination from unreacted 2,5-dimethylaniline. Standard recrystallization isn't removing it. What is the most efficient separation method? A3: Because both the product and the aniline impurity have basic nitrogen atoms, standard acid extraction is ineffective (both will dissolve). However, 2,5,8-Trimethylquinolin-4-ol possesses an acidic 4-hydroxyl group (pKa ~11), whereas 2,5-dimethylaniline does not. Resolution: Utilize an alkaline extraction. Suspend the crude mixture in 1M NaOH. The target compound will deprotonate and dissolve as a sodium enolate/phenoxide. The unreacted aniline and neutral tarry byproducts will remain insoluble and can be easily filtered off.

Q4: The product precipitates as a dark, tarry mass rather than a crystalline solid. How can I improve the morphology and color? A4: High-temperature cyclizations often generate polymeric, high-molecular-weight tars[2][3]. Resolution: During the alkaline extraction phase (when the product is dissolved in 1M NaOH), add activated charcoal (Norit) to the aqueous solution. Heat gently, stir for 15 minutes, and filter through a Celite pad. The charcoal will adsorb the polymeric tars, yielding a pale yellow to white precipitate upon subsequent neutralization.

Mechanistic Logic of Alkaline Extraction

AlkalineExtraction Mixture Washed Crude Solid (Product + Aniline + Tars) Base Add 1M NaOH (pH > 12) Mixture->Base Split Filtration Base->Split Aqueous Aqueous Filtrate [Sodium Quinolinolate] Split->Aqueous Soluble enolate Solid Solid Filter Cake [Aniline & Neutral Tars] Split->Solid Insoluble impurities Acid Add 1M HCl (pH 7.0) Aqueous->Acid Product Pure Product Precipitate Acid->Product Neutralization

Fig 2. Mechanistic logic of alkaline extraction for 4-hydroxyquinoline purification.

Step-by-Step Methodologies

Protocol 1: Primary Isolation and Solvent Removal

Objective: Isolate the crude product from the high-boiling reaction solvent.

  • Allow the Conrad-Limpach reaction mixture to cool slowly to room temperature (25 °C). The product should begin to crystallize spontaneously[3].

  • Place the reaction flask in an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Filter the suspension through a Büchner funnel under vacuum.

  • Wash the filter cake with 3 × 50 mL of cold hexanes or toluene to strip away residual mineral oil or Dowtherm A[3].

  • Pull air through the filter cake for 15 minutes to partially dry the crude solid.

Protocol 2: Alkaline Extraction (Isoelectric Purification)

Objective: Chemically separate the target compound from unreacted anilines and neutral tars.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add 10 mL of 1M NaOH per gram of crude solid. Stir vigorously at room temperature for 30 minutes. Ensure the pH is > 12.

  • Optional Decolorization: Add 10% w/w activated charcoal. Heat the suspension to 60 °C for 15 minutes.

  • Filter the alkaline suspension through a pad of Celite to remove unreacted 2,5-dimethylaniline, charcoal, and insoluble tars. Wash the Celite pad with a small volume of 0.1M NaOH.

  • Transfer the clear filtrate to a large beaker equipped with a magnetic stirrer.

  • Slowly add 1M HCl dropwise while monitoring the pH.

  • Cease addition when the pH reaches exactly 7.0–7.5. The 2,5,8-Trimethylquinolin-4-ol will precipitate as a dense solid as it reaches its isoelectric point.

  • Filter the purified solid and wash thoroughly with distilled water to remove NaCl salts.

Protocol 3: Final Recrystallization

Objective: Achieve >99% purity for downstream drug development assays.

  • Suspend the neutralized, water-washed solid in a minimum volume of hot N,N-Dimethylformamide (DMF) or absolute ethanol.

  • Heat to reflux until the solid completely dissolves.

  • If using DMF, slowly add hot distilled water dropwise until the solution becomes faintly turbid (cloud point).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Filter the resulting crystals, wash with minimal ice-cold ethanol, and dry in a vacuum oven at 60 °C overnight.

References

  • Benchchem - Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Sigma-Aldrich - 2,5,8-Trimethylquinolin-4-ol 500350-48-1.
  • MDPI - Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubChemLite - 2,5,8-trimethylquinolin-4-ol (C12H13NO).
  • Sigma-Aldrich - CAS 500350-48-1.
  • Quimicaorganica.org - Quinoline Synthesis: Conrad-Limpach-Knorr.
  • SynArchive - Conrad-Limpach Synthesis.
  • PubChem - 2,5,8-Trimethylquinolin-4-ol | C12H13NO | CID 269208.
  • Wikipedia - Conrad–Limpach synthesis.
  • BLD Pharm - 500350-48-1|2,5,8-Trimethylquinolin-4-ol.

Sources

Optimization

Quinoline Purification Tech Support &amp; Troubleshooting Center

Welcome to the Quinoline Purification Tech Support Center. As synthetic chemists and drug development professionals know, the quinoline scaffold presents unique downstream processing challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Purification Tech Support Center. As synthetic chemists and drug development professionals know, the quinoline scaffold presents unique downstream processing challenges. Its basic nitrogen, planar aromatic system, and propensity for metal coordination often lead to peak tailing, regioisomer co-elution, and stubborn catalyst contamination.

As a Senior Application Scientist, I have designed this guide to move beyond simple step-by-step instructions. Here, we explore the causality behind these bottlenecks and provide self-validating protocols to ensure your purification workflows are both robust and reproducible.

Diagnostic Workflow

Before adjusting your mobile phase or swapping columns, use the diagnostic flowchart below to identify the primary physicochemical bottleneck affecting your quinoline derivative.

QuinolinePurification Start Crude Quinoline Reaction Mixture Challenge Identify Primary Purification Bottleneck Start->Challenge Tailing Severe Peak Tailing (Silica Gel) Challenge->Tailing Normal Phase Regio Regioisomer Co-elution Challenge->Regio Isomer Mix Metal Transition Metal Contamination (Pd/Cu) Challenge->Metal Cross-Coupling Mod1 Add 0.1-1% TEA or use Amine-Silica Tailing->Mod1 Mod2 Prep-HPLC (PFP/Naphthyl) Optimize Mobile Phase pH Regio->Mod2 Mod3 Solid-Supported Scavengers (e.g., Thiol-Silica, Smopex) Metal->Mod3 Pure Purified Quinoline Derivative Mod1->Pure Mod2->Pure Mod3->Pure

Diagnostic workflow for resolving common quinoline derivative purification bottlenecks.

Troubleshooting Guide & FAQs

Q1: My quinoline derivative streaks severely on normal-phase TLC and tails during silica gel chromatography. How do I fix this? Causality: This is a classic acid-base interaction issue. The basic quinoline nitrogen (pKa ~4.9) acts as a strong hydrogen bond acceptor and Lewis base, interacting with the acidic silanol groups (pKa ~4.5) on the surface of standard, unendcapped silica gel. This creates a secondary ion-exchange retention mechanism that disrupts the primary adsorption-desorption equilibrium, leading to tailing and irreversible binding (1[1]). Solution: Add a basic modifier such as 0.1% to 1.0% Triethylamine (TEA) or ammonium hydroxide to your mobile phase. The modifier competitively binds to the acidic silanols, masking them and allowing the quinoline to elute as a sharp, symmetrical peak. If tailing persists, switch to an amine-functionalized silica stationary phase.

Q2: I am trying to separate quinoline regioisomers (e.g., 5-bromo vs. 7-bromoquinoline) but they co-elute as a single peak on a standard C18 Prep-HPLC column. What are my options? Causality: Regioisomers often possess nearly identical lipophilicity and hydrodynamic volumes, rendering standard hydrophobic partitioning (C18) ineffective. Solution: To achieve baseline resolution, you must exploit orthogonal retention mechanisms, specifically π−π and dipole-dipole interactions (2[2]). Switch your preparative HPLC stationary phase to a Pentafluorophenyl (PFP) or Naphthyl column. These phases are highly sensitive to the subtle electronic differences across the aromatic ring. Additionally, ensure the mobile phase pH is strictly controlled (e.g., using 0.1% Formic Acid) to maintain the quinoline in a single ionization state (3[3]).

Q3: After a Suzuki/Sonogashira coupling, my quinoline product is heavily contaminated with palladium (dark brown color). Standard aqueous workup isn't removing it. Why? Causality: Quinolines are excellent bidentate or monodentate ligands for transition metals. During cross-coupling reactions, the quinoline nitrogen coordinates with Palladium (Pd) or Copper (Cu) catalysts, forming stable, soluble complexes that co-elute with your product (4[4]). Solution: Treat your post-reaction mixture with solid-supported metal scavengers, such as silica-supported thiols or mercapto-functionalized polyolefin fibers (e.g., Smopex®-234). These scavengers provide a thermodynamically favorable binding site (sulfur-metal bond) that outcompetes the quinoline nitrogen, effectively stripping the metal from the product (5[5]).

Quantitative Data: Purification Parameters

Use the following table to select the appropriate modifier or scavenger based on your specific purification bottleneck.

Parameter / ReagentApplication PhaseTypical Concentration / LoadingMechanism of Action
Triethylamine (TEA) Normal-Phase Silica0.1% - 1.0% (v/v)Competitively masks acidic silanols, preventing secondary ion-exchange retention.
Formic Acid (FA) Reverse-Phase HPLC0.1% (v/v)Protonates quinoline nitrogen, ensuring a single ionization state to sharpen peaks.
Silica-Thiol (Si-SH) Metal Scavenging3-5 molar equivalents to PdChemisorption via strong metal-sulfur affinity, replacing quinoline ligands.
Smopex®-234 Metal Scavenging1% - 5% (w/w)Polyolefin fibers with mercapto groups offer high surface area for rapid Pd coordination.
Naphthyl / PFP Regioisomer SeparationN/A (Stationary Phase)Exploits π−π and dipole interactions to resolve structurally similar isomers.

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Purpose: Rapid removal of neutral/acidic impurities from basic quinoline cores prior to chromatography. Causality: By manipulating aqueous pH, the quinoline is shuttled between organic and aqueous layers via reversible protonation, leaving non-ionizable impurities behind.

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Wash the organic layer with 1.0 M HCl (aqueous) in a separatory funnel. The quinoline will protonate to form a water-soluble quinolinium salt.

  • Phase Separation: Collect the aqueous layer (contains the product). Discard or set aside the organic layer (contains neutral/acidic impurities).

  • Basification: Slowly add 2.0 M NaOH or saturated NaHCO 3​ to the aqueous layer until the pH reaches > 8.0.

    • Self-Validation Check: The solution will turn cloudy as the neutral quinoline free-base precipitates out of the aqueous solution. If it remains clear, the pH is not high enough or the concentration is too low.

  • Back-Extraction: Extract the cloudy aqueous layer with fresh Ethyl Acetate. The product will migrate back into the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Solid-Supported Metal Scavenging (Palladium Removal)

Purpose: Depletion of residual Pd from cross-coupling reactions down to <10 ppm. Causality: Solid-supported scavengers provide a high-affinity binding site that competitively strips Pd from the quinoline product.

  • Preparation: Dissolve the contaminated quinoline in a polar aprotic solvent (e.g., THF or DMF) to ensure complete solubility of the metal-quinoline complex.

  • Scavenger Addition: Add a solid-supported metal scavenger (e.g., Smopex®-234 or Silica-Thiol) at 3 to 5 molar equivalents relative to the initial catalyst loading.

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Elevated temperatures accelerate the ligand exchange kinetics.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound scavenger resin. Wash the pad with a small amount of fresh solvent.

    • Self-Validation Check: Observe the filtrate. A successful scavenging run will result in a distinct color shift from dark brown/yellow to a clear or pale yellow solution.

  • Verification: Submit a concentrated aliquot for ICP-MS analysis to confirm Pd levels are within acceptable pharmaceutical limits (<10 ppm).

Sources

Troubleshooting

Technical Support Center: Purification of 2,5,8-Trimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of 2,5,8-trimethylquinolin-4-ol. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of 2,5,8-trimethylquinolin-4-ol. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome purification challenges and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your quinoline derivative.

Issue 1: The isolated product is an oil and will not crystallize.

This is a frequent challenge with quinoline derivatives, which can sometimes prefer to remain as viscous oils rather than forming a crystalline solid.[1]

Root Cause Analysis:

  • Residual Solvent: The presence of even trace amounts of a good solvent can inhibit crystallization.

  • Impurities: Impurities can disrupt the crystal lattice formation.

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.

Solutions:

  • Solvent Screening: The choice of solvent is critical for successful crystallization.[1]

    • For Non-polar Oils: Try dissolving your compound in a minimal amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a non-polar solvent like hexane or pentane until you observe turbidity (cloudiness). Allow this solution to stand undisturbed.[1]

    • For Polar Oils: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol or acetone) and a solvent in which it is less soluble (e.g., water) can be effective. Dissolve the oil in the more soluble solvent and gradually add the less soluble one.[1]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution. This will act as a nucleation site for crystal growth.[2]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[2]

  • Trituration: Dissolve the oil in a small volume of a "good" solvent, then add a large excess of a "poor," non-polar solvent like pentane. This can sometimes force the product to precipitate out as a solid.[2]

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts. This is a robust method for both purification and solidification.[1]

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent such as isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[1]

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines. These can be filtered off, and the free base can be regenerated later if needed.[1]

  • Chromatographic Purification: If crystallization attempts fail, column chromatography is the next logical step. The purified fractions, upon solvent removal, may yield a solid. If the product remains an oil, it will be of significantly higher purity.[1]

Issue 2: Low yield after recrystallization.

A low recovery of your purified product can be frustrating and detrimental to your experimental workflow.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The compound may be too soluble in the cold recrystallization solvent.

  • Excessive Solvent Used: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: The product may have crystallized out during a hot filtration step intended to remove insoluble impurities.[3][4]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and entrapment of the desired product in the mother liquor.[3][4]

Solutions:

  • Optimize Solvent System: Conduct small-scale solubility tests with various solvents to find one where your compound is highly soluble when hot and poorly soluble when cold.[3]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]

  • Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask. You can also add a small amount of hot solvent to redissolve any crystals that form prematurely.[4]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2][4]

Issue 3: Streaking on a normal-phase silica gel TLC plate.

Streaking is a common problem when analyzing basic compounds like quinoline derivatives on acidic silica gel.

Root Cause Analysis: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and poor separation.[2]

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2]

    • Recommended Modifiers: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[2]

    • Example: If your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[2]

  • Use a Different Stationary Phase: If a basic modifier is not effective, consider using a less acidic or a deactivated stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.

    • Deactivated Silica: You can prepare a deactivated silica gel slurry with a small percentage of a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2,5,8-Trimethylquinolin-4-ol?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. In syntheses like the Conrad-Limpach or Doebner-von Miller, potential impurities include unreacted starting materials (anilines and β-ketoesters), regioisomers if an unsymmetrical ketone is used, and polymeric byproducts, often appearing as tarry substances.[5]

Q2: What is the best general approach for purifying quinoline derivatives?

A2: The optimal purification technique depends on several factors, including the initial purity, the scale of the reaction, and the desired final purity.[6]

  • For initial, large-scale purification from a complex mixture , acid-base extraction is highly effective for separating the basic quinoline from neutral and acidic components.[6]

  • For achieving high purity on a laboratory scale , recrystallization, particularly through salt formation, is a powerful technique.[1][6]

  • For separating complex mixtures of closely related quinoline derivatives or for obtaining very high purity on a small scale , column chromatography is the method of choice.[6]

Q3: My compound is colored, but I expect it to be colorless. What could be the cause?

A3: Quinoline and its derivatives can darken over time due to oxidation.[7] The presence of certain impurities, particularly those arising from side reactions in syntheses like the Skraup reaction, can also impart color.[5] If the color persists after initial purification attempts, treatment with activated carbon during recrystallization can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: Recrystallization of 2,5,8-Trimethylquinolin-4-ol

This protocol outlines a standard procedure for purification by recrystallization.

Materials:

  • Crude 2,5,8-Trimethylquinolin-4-ol

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, ethyl acetate/hexane mixture - to be determined by solubility tests)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[3]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[3]

Protocol 2: Column Chromatography

This protocol provides a general guideline for purification by column chromatography.

Materials:

  • Crude 2,5,8-Trimethylquinolin-4-ol

  • Silica gel or neutral alumina

  • Chromatography column

  • Eluent (solvent system determined by TLC analysis)

  • Collection tubes

Procedure:

  • Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (eluent) that gives your desired compound a retention factor (Rf) of approximately 0.25-0.35.[3] Remember to add a basic modifier like triethylamine if streaking is observed.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase. Pour the slurry into the column and allow it to pack uniformly without any cracks or air bubbles.[4]

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualization

Purification_Workflow cluster_start Initial Assessment cluster_problem Problem Identification cluster_solution Troubleshooting Pathways cluster_end Desired Outcome Start Crude 2,5,8-Trimethylquinolin-4-ol OilyProduct Product is an oil? Start->OilyProduct Initial Purification LowYield Low yield after recrystallization? OilyProduct->LowYield No CrystallizationTricks Induce Crystallization: - Solvent Screening - Seeding - Scratching OilyProduct->CrystallizationTricks Yes TLC_Streaking Streaking on TLC? LowYield->TLC_Streaking No RecrystallizationOptimization Optimize Recrystallization: - Solvent Choice - Slow Cooling - Minimum Solvent LowYield->RecrystallizationOptimization Yes TLC_Modification Modify TLC Conditions: - Add Basic Modifier (NEt3) - Change Stationary Phase (Alumina) TLC_Streaking->TLC_Modification Yes PureProduct Pure Crystalline Product TLC_Streaking->PureProduct No SaltFormation Salt Formation (e.g., HCl, Picric Acid) CrystallizationTricks->SaltFormation If still oily Chromatography Column Chromatography SaltFormation->Chromatography If salt formation fails Chromatography->PureProduct RecrystallizationOptimization->PureProduct TLC_Modification->Chromatography

Caption: Decision workflow for troubleshooting the purification of 2,5,8-Trimethylquinolin-4-ol.

References

  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • Technical Support Center: Purification of Isoquinoline Derivatives - Benchchem.
  • Technical Support Center: Purification of Quinolizinone Derivatives - Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • Substituted quinolines as noncovalent proteasome inhibitors - PMC - NIH.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • DERIVATIVES OF 8-QUINOLINOL - DTIC.
  • US2474823A - Quinoline compounds and process of making same - Google Patents.
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications.
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
  • 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem.
  • US5700942A - Process for preparing quinoline bases - Google Patents.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - Semantic Scholar.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • 2,5,8-Trimethylquinolin-4-ol 500350-48-1 - Sigma-Aldrich.
  • 2,5,8-trimethylquinolin-4-ol (C12H13NO) - PubChemLite.
  • US4398916A - Process for purification of quinoline yellow - Google Patents.

Sources

Optimization

Technical Support Center: Quinolinol Synthesis &amp; Purification

Welcome to the Technical Support Center for Quinolinol Synthesis. As researchers and drug development professionals, you know that the purity of quinoline scaffolds directly impacts downstream biological assays, coordina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinol Synthesis. As researchers and drug development professionals, you know that the purity of quinoline scaffolds directly impacts downstream biological assays, coordination chemistry, and drug efficacy. This guide is designed to troubleshoot common synthetic bottlenecks—such as tar formation in the Skraup reaction and chemoselectivity issues in the Friedländer annulation—while providing self-validating protocols to achieve >99% purity.

Mechanistic Workflow: Synthesis to Purification

QuinolinolWorkflow Start Starting Materials (o-Aminophenol / 2-Aminobenzaldehyde) Skraup Skraup Synthesis (H2SO4, Glycerol, Oxidant) Start->Skraup Route A Friedlander Friedländer Annulation (Catalyst, Ketone) Start->Friedlander Route B Crude Crude Quinolinol (Tars, Regioisomers, Unreacted) Skraup->Crude Exothermic Friedlander->Crude Condensation Purification Targeted Purification (Complexation / Extraction) Crude->Purification Impurity Profiling Pure High-Purity Quinolinol (>99%) Purification->Pure Isolation

Workflow for the synthesis and purification of quinolinol derivatives.

Troubleshooting & FAQs

Q1: My Skraup synthesis of 8-hydroxyquinoline yields a black, intractable tar. How can I minimize polymeric byproducts? Analysis & Causality: The Skraup-Doebner-von Miller reaction involves the acid-catalyzed dehydration of glycerol to form an acrolein intermediate, followed by a Michael addition with an aniline derivative (like o-aminophenol) and subsequent cyclization[1]. This reaction is highly exothermic. If the internal temperature exceeds 140°C prematurely, the rapid generation of acrolein leads to uncontrolled self-polymerization, forming the characteristic "tar"[1]. Solution:

  • Strict Temperature Control: Maintain the initial reaction temperature strictly between 70–80°C during the gradual addition of glycerol. Only raise it to 135–140°C for reflux once the initial exothermic phase subsides[1].

  • Reaction Moderator: Incorporate ferrous sulfate ( FeSO4​ ) into the reaction mixture. FeSO4​ acts as a moderator for the oxidant (often nitrobenzene or o-nitrophenol), preventing runaway oxidation and minimizing explosive side reactions[1].

Q2: I am synthesizing 2-substituted quinolinols via the Friedländer annulation, but I am observing significant aldol condensation side products. How do I improve chemoselectivity? Analysis & Causality: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone or aldehyde with an α -methylene ketone[2]. Under harsh basic or Brønsted acid conditions, the α -methylene ketone can undergo rapid self-aldol condensation before it can react with the aniline derivative[3]. Solution: Shift to mild Lewis acid catalysts or specialized organic catalysts. Utilizing 2,4,6-Trichloro-1,3,5-triazine (TCT) at 4 mol% or Uranyl acetate dihydrate ( UO2​(CH3​COO)2​⋅2H2​O ) catalyzes the Friedländer annulation rapidly (25–85 minutes) with high yields (75–95%) while completely suppressing self-condensation pathways[2][4][5].

Q3: My crude 8-quinolinol contains unreacted starting materials and regioisomers (e.g., 5-hydroxyquinoline). Standard recrystallization is failing. What is the most reliable purification system? Analysis & Causality: Quinolinols are amphoteric, possessing both a basic quinoline nitrogen and an acidic phenolic hydroxyl group[6]. Furthermore, 8-hydroxyquinoline (8-HQ) acts as a powerful bidentate chelator[1]. Regioisomers like 5-hydroxyquinoline—a common impurity in industrial syntheses—cannot form stable bidentate complexes with transition metals due to the spatial distance between the nitrogen and the hydroxyl group[7]. Solution: Precipitate the crude mixture as a Copper(II) complex. Only the 8-quinolinol will form a highly insoluble, stable square-planar Cu(8-HQ)2​ complex, leaving unreacted amines and non-chelating regioisomers in solution[1]. The pure ligand can then be liberated using a strong acid.

Quantitative Data: Purification Efficacy

The following table summarizes the expected purity and yield profiles of various purification techniques applied to crude quinolinols.

Purification MethodTarget Impurities RemovedTypical Recovery YieldFinal PurityCausality / Mechanism
Steam Distillation Unreacted anilines, low-MW organics60–70%95–97%Exploits the moderate volatility of 8-HQ compared to polymeric tars[1][6].
Acid-Base Extraction Neutral organics, tars80–85%97–98%Leverages the amphoteric nature of the quinoline nitrogen and phenolic OH[6].
Cu(II) Complexation Regioisomers (e.g., 5-HQ), unreacted precursors70–80%>99.5%Highly selective bidentate chelation specific to the 8-hydroxy position[1].
Halogenated Solvent Extraction Polar impurities, inorganic salts95–98%99.0–99.9%Impurities remain insoluble in specific chlorinated alkanes while 8-HQ dissolves[7].

Experimental Protocols

Protocol A: Optimized Skraup Synthesis of 8-Hydroxyquinoline

Self-Validating Step: The distinct color change and controlled reflux temperature validate the suppression of tar formation.

  • Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer, combine 1.0 equivalent of o-aminophenol, 0.6 equivalents of o-nitrophenol (oxidant), and 0.05 equivalents of FeSO4​ [1].

  • Acid Addition: Carefully add 3.0 equivalents of concentrated H2​SO4​ (95-100%) dropwise. Caution: Highly exothermic. Conduct in a fume hood[1].

  • Glycerol Addition: Heat the mixture to 70–80°C. Add 3.0 equivalents of anhydrous glycerol dropwise over 1 hour, maintaining the temperature strictly below 90°C to prevent rapid acrolein generation[1].

  • Reflux: Once addition is complete, slowly raise the temperature to 135–140°C and reflux for 4–5 hours[1].

  • Quenching: Cool the mixture to room temperature and pour over crushed ice. Neutralize slowly with aqueous NaOH or sodium bicarbonate until pH 7 is reached, precipitating the crude 8-hydroxyquinoline[6].

Protocol B: Ultra-Purification via Copper(II) Complexation

Self-Validating Step: The formation of a vibrant green/yellow precipitate confirms successful chelation, isolating the 8-HQ from non-chelating impurities.

  • Complexation: Dissolve the crude 8-hydroxyquinoline in warm ethanol. Add a saturated aqueous solution of Copper(II) sulfate ( CuSO4​ ) dropwise until no further precipitation occurs[1].

  • Isolation: Filter the vibrant green Cu(8-HQ)2​ precipitate under vacuum. Wash the filter cake extensively with hot water and cold ethanol to remove unreacted starting materials and 5-hydroxyquinoline[1][7].

  • Liberation: Suspend the washed complex in water and bubble H2​S gas through the suspension (alternatively, use concentrated HCl followed by extraction). Copper will precipitate as insoluble CuS , liberating the free 8-hydroxyquinoline into solution.

  • Final Recovery: Filter out the CuS through Celite. Neutralize the filtrate to pH 7 to precipitate the ultra-pure 8-hydroxyquinoline. Recrystallize from pentane or ethanol to achieve >99.5% purity[1][6].

Protocol C: Microwave-Assisted Friedländer Synthesis

Self-Validating Step: The absence of starting material spots on TLC within 30 minutes validates the efficiency of the Lewis acid catalyst.

  • Reaction Setup: In a microwave-safe vessel, combine 1.0 mmol of 2-aminobenzophenone, 1.2 mmol of the α -methylene ketone (e.g., ethyl acetoacetate), and 4 mol% of 2,4,6-Trichloro-1,3,5-triazine (TCT) catalyst in 5 mL of ethanol[3][4][5].

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 100°C, 150 W) for 15–30 minutes. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane-ethyl acetate gradient[3].

  • Workup: Cool to room temperature, quench with saturated sodium bicarbonate, and extract with ethyl acetate (3 x 15 mL)[3].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 2-substituted quinoline[3][5].

References

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product, Google Patents.
  • 8-Hydroxyquinoline - Synthesis and Production , Grokipedia. Available at: [Link]

  • DERIVATIVES OF 8-QUINOLINOL , Defense Technical Information Center (DTIC). Available at:[Link]

  • An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O) , Der Pharma Chemica. Available at:[Link]

  • A Rapid, High-yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine , R Discovery / Chemistry Letters. Available at:[Link]

  • A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine , ResearchGate. Available at:[Link]

Sources

Troubleshooting

dealing with low yield in Knorr quinoline synthesis

Technical Support Center: Troubleshooting the Knorr Quinoline Synthesis Introduction Welcome to the Technical Support Center for heterocyclic synthesis. The is a classical, robust methodology used by medicinal chemists t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Knorr Quinoline Synthesis

Introduction Welcome to the Technical Support Center for heterocyclic synthesis. The is a classical, robust methodology used by medicinal chemists to construct 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) via the acid-catalyzed intramolecular cyclization of β -ketoanilides[1]. While highly effective for generating privileged scaffolds for drug discovery, researchers frequently encounter low yields due to competing pathways, incomplete cyclization, or degradation[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.

Diagnostic Workflow for Low Yields

Troubleshooting Start Issue: Low Yield in Knorr Synthesis Q1 Is 4-hydroxyquinoline forming? Start->Q1 A1 Conrad-Limpach Competition (Kinetic Product) Q1->A1 Yes Q2 Is there black tar or severe degradation? Q1->Q2 No Fix1 Action: Increase initial amidation temp to >130°C A1->Fix1 A2 Harsh Acidic Cyclization (Oxidation/Sulfonation) Q2->A2 Yes Q3 Is the starting aniline unreacted? Q2->Q3 No Fix2 Action: Switch from conc. H2SO4 to PPA or Triflic Acid A2->Fix2 A3 Incomplete Amidation (Equilibrium Stalled) Q3->A3 Yes Fix3 Action: Remove alcohol continuously (Dean-Stark) A3->Fix3

Caption: Diagnostic logic tree for troubleshooting low yields in Knorr quinoline synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction is yielding a 4-hydroxyquinoline instead of the desired 2-hydroxyquinoline. How do I prevent this? Causality & Fix: You are observing the classic[3]. The condensation of an aniline with a β -ketoester can proceed via two divergent pathways depending on temperature. At lower temperatures (room temperature to 80 °C), the kinetic product—a Schiff base (enamine)—forms rapidly. Upon subsequent cyclization, this yields a 4-hydroxyquinoline[3]. To favor the Knorr pathway (thermodynamic control), the initial amidation must be conducted at elevated temperatures (typically 130–140 °C). This thermal forcing ensures the aniline attacks the ester carbonyl, forming the necessary β -ketoanilide intermediate[3].

Q2: I am experiencing severe product degradation and "black tar" formation during the cyclization step. What is going wrong? Causality & Fix: Concentrated sulfuric acid ( H2​SO4​ ) is the traditional catalyst, but heating it above 100 °C can cause oxidative degradation and unwanted sulfonation of the aromatic ring[1]. To mitigate this, switch your acid catalyst. Modern adaptations recommend using Polyphosphoric Acid (PPA) or Trifluoromethanesulfonic acid (triflic acid)[2][4]. A revised 2007 mechanistic study demonstrated that the reaction proceeds via an O,O-dicationic superelectrophile rather than an N,O-dication[4]. Using triflic acid or PPA provides the extreme acidity required to generate this superelectrophile without the harsh oxidative side effects of H2​SO4​ [4].

Q3: My β -ketoanilide intermediate is not forming completely, leaving unreacted aniline in the mixture. Causality & Fix: The formation of the β -ketoanilide is a condensation reaction that releases an alcohol equivalent (e.g., ethanol if using ethyl acetoacetate)[5]. If this alcohol is not actively removed from the system, the equilibrium stalls, resulting in low conversion. Action: Equip your reaction flask with a short-path distillation apparatus or a Dean-Stark trap to continuously remove the alcohol byproduct[6]. This Le Chatelier-driven approach forces the reaction to completion.

Q4: I have successfully cyclized the product, but I lose a massive amount of yield during the aqueous workup. How can I improve recovery? Causality & Fix: 2-Hydroxyquinolines are amphoteric; they can be protonated in strong acids and deprotonated in strong bases[7]. If your workup pH is too high or too low, the product remains ionized and highly soluble in the aqueous phase. Action: Carefully and slowly neutralize the acidic reaction mixture by pouring it over crushed ice and adding saturated sodium bicarbonate ( NaHCO3​ )[7]. The product will only precipitate maximally at its isoelectric point (typically around pH 6.5–7.0).

Mechanistic Pathway

Mechanism Aniline Aniline + β-Ketoester Amidation Amidation (Thermodynamic) Aniline->Amidation Intermediate β-Ketoanilide Intermediate Amidation->Intermediate -ROH Protonation Acid Catalysis (PPA / H2SO4) Intermediate->Protonation Dication O,O-Dicationic Superelectrophile Protonation->Dication +2H+ Cyclization Ring Closure (EAS) Dication->Cyclization Product 2-Hydroxyquinoline (Target) Cyclization->Product -H2O

Caption: Mechanistic pathway of the Knorr synthesis via an O,O-dicationic superelectrophile.

Quantitative Comparison: Knorr vs. Conrad-Limpach

To further clarify the divergent pathways, the following table summarizes the critical parameters that dictate the reaction outcome[1][3][5].

ParameterKnorr SynthesisConrad-Limpach Synthesis
Target Scaffold 2-Hydroxyquinolines (2-Quinolones)4-Hydroxyquinolines (4-Quinolones)
Reaction Intermediate β -KetoanilideSchiff Base (Enamine)
Initial Condensation Temp High (130–140 °C)Low (Room Temp to 80 °C)
Cyclization Catalyst Strong Acid (H₂SO₄, PPA, Triflic Acid)Thermal (250 °C) or Mild Acid
Reaction Control Thermodynamic ControlKinetic Control (Initial Step)
Typical Optimized Yield 75–90%40–70%

Standard Operating Procedure: Self-Validating Knorr Synthesis

The following step-by-step methodology utilizes Polyphosphoric Acid (PPA) to synthesize 4-methylquinolin-2(1H)-one, minimizing the degradation issues associated with sulfuric acid[2][7].

Phase 1: Thermodynamic Amidation

  • Setup: In a round-bottom flask equipped with a short-path distillation head, combine aniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv)[6].

  • Heating: Heat the mixture to 130–140 °C. Self-Validation: The continuous distillation of ethanol into the receiving flask physically validates that the amidation is progressing[6].

  • Monitoring: After 2 hours, check the reaction via TLC (Hexane:EtOAc 3:1). Self-Validation: The complete disappearance of the UV-active aniline spot confirms the thermodynamic shift to the β -ketoanilide intermediate.

  • Isolation: Cool the mixture to room temperature to precipitate the β -ketoanilide. Filter and wash with cold hexanes.

Phase 2: Superelectrophilic Cyclization 5. Acid Addition: In a separate vial, add the purified β -ketoanilide (e.g., 200 mg) to an excess of Polyphosphoric Acid (PPA, 5-6 g)[2]. 6. Cyclization: Heat the mixture to 80–100 °C with vigorous stirring for 90 minutes[2]. Self-Validation: The mixture will fully homogenize into a deep yellow/orange solution. The absence of black, tarry byproducts validates that the temperature is strictly controlled below the degradation threshold[2].

Phase 3: Amphoteric Workup 7. Quenching: Cool the vial to room temperature and carefully pour the viscous mixture into 50 mL of crushed ice/water[2]. 8. Neutralization: Slowly add saturated NaHCO3​ dropwise while monitoring with a pH meter[7]. 9. Precipitation: Stop the addition exactly when the pH reaches 6.5–7.0. Self-Validation: A sudden, heavy precipitation of a white/off-white solid validates the successful isolation of the amphoteric 2-hydroxyquinoline[7]. 10. Filtration: Collect the solid via vacuum filtration, wash with cold distilled water, and dry in a vacuum oven at 60 °C[6].

References

  • Wikipedia. "Knorr quinoline synthesis." Available at:[Link]

  • Wikipedia. "Conrad–Limpach synthesis." Available at:[Link]

  • Cambridge University Press. "Conrad-Limpach Reaction." Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for Quinoline Synthesis

Welcome to the Quinoline Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this portal provides advanced troubleshooting, mechanistic insights, and vali...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this portal provides advanced troubleshooting, mechanistic insights, and validated protocols for constructing quinoline scaffolds.

Our guides focus on two of the most robust and modern methodologies in the field: Acceptorless Dehydrogenative Coupling (ADC) and the Friedländer Heteroannulation .

Section 1: Strategic Catalyst Selection

Choosing the correct catalyst dictates the atom economy, regioselectivity, and environmental footprint of your quinoline synthesis. The diagnostic flowchart below outlines the decision-making process based on your starting materials and desired reaction conditions.

CatalystSelection Start Determine Starting Materials Cond1 2-Aminobenzyl Alcohol + Ketone/Alcohol Start->Cond1 Cond2 2-Aminoaryl Ketone + α-Methylene Ketone Start->Cond2 ADC Acceptorless Dehydrogenative Coupling (ADC) Cond1->ADC Friedlander Friedländer Annulation Cond2->Friedlander Cat1 Single-Atom Fe (FeSA-N/C) High TON, No Oxidant ADC->Cat1 Heterogeneous Cat2 Ru/Ir Pincer Complexes Homogeneous, Mild ADC->Cat2 Homogeneous Cat3 Solid-Supported Acids (e.g., SiO2-Pr-SO3H) Friedlander->Cat3 Solvent-Free/Recyclable Cat4 Lewis Acids / Ionic Liquids (e.g., Ca(OTf)2) Friedlander->Cat4 High Chemoselectivity

Decision matrix for selecting optimal quinoline synthesis catalysts based on substrate class.

Section 2: Acceptorless Dehydrogenative Coupling (ADC)

ADC is a highly sustainable method that couples 2-aminobenzyl alcohols with ketones or secondary alcohols. It is highly favored in green chemistry because it releases only water and hydrogen gas as byproducts.

FAQ 1: Why is my ADC reaction yielding low turnover numbers (TON) and requiring sacrificial oxidants?

Causality & Expert Insight: Traditional homogeneous catalysts or metal nanoparticles often suffer from aggregation or metal leaching under thermal stress. This multinuclear clustering deactivates the active catalytic sites, halting the dehydrogenation cycle and forcing chemists to add sacrificial oxidants or hydrogen acceptors to drive the reaction forward.

The Solution: Transitioning to a Single-Atom Catalyst (SAC) or a highly stable pincer complex resolves this thermodynamic bottleneck. Atomically dispersed Fe(III) sites supported on N-doped carbon (FeSA-N/C) physically prevent metal aggregation. Mechanistic studies confirm that these isolated Fe sites facilitate the dehydrogenation step without radical involvement, achieving exceptional TONs without oxidants (1). Alternatively, bifunctional ruthenium NNN-pincer complexes can achieve TONs up to 440,000 due to a cooperative metal-ligand dehydrogenation mechanism (2).

Quantitative Comparison of State-of-the-Art ADC Catalysts
Catalyst TypeSubstratesCatalyst LoadingMax TONByproductsKey Advantage
FeSA-N/C (Single-Atom) 2-Aminobenzyl alcohol + ketones~1 mg (scale-up)~106,914H₂, H₂OEarth-abundant, heterogeneous, strictly oxidant-free
Ru NNN-Pincer Complex 2-Aminobenzyl alcohol + sec-alcohols0.1 mol%440,000H₂, H₂OUltra-high TON, homogeneous precision
Ir Cyclometalated (TC-6) 2-Aminobenzyl alcohol + aryl alcohols1-2 mol%N/A (Yield 95%)H₂, H₂OHigh chemoselectivity (>99:1)
Self-Validating Protocol 1: ADC using FeSA-N/C Catalyst

Objective: Synthesize substituted quinolines via oxidant-free ADC.

  • Preparation: In an argon-filled glovebox, add 2-aminobenzyl alcohol (1.0 mmol), the corresponding ketone or secondary alcohol (1.2 mmol), and the FeSA-N/C catalyst (1.0 mg) to an oven-dried Schlenk tube.

  • Solvent Addition: Add 2.0 mL of degassed toluene to the mixture.

  • Reaction: Seal the tube and heat to 130°C in an oil bath for 24 hours.

    • Self-Validation Check: Monitor the reaction for the evolution of H₂ gas (visible bubbling). The cessation of gas evolution indicates the completion of the primary dehydrogenation phase.

  • Workup: Cool the mixture to room temperature. Centrifuge at 8000 rpm for 10 minutes to recover the heterogeneous FeSA-N/C catalyst.

  • Purification: Concentrate the supernatant under reduced pressure and purify via silica gel column chromatography (eluent: hexane/ethyl acetate).

  • Catalyst Recycling: Wash the recovered solid catalyst with ethanol and dry under vacuum at 60°C before deploying it in the next cycle.

ADCMechanism A 2-Aminobenzyl Alcohol B Fe(III) Single-Atom Catalyst Dehydrogenation A->B C 2-Aminobenzaldehyde Intermediate B->C -H2 E Cross-Aldol Condensation C->E D Ketone/Alcohol Substrate D->E F Cyclodehydration E->F G Substituted Quinoline + H2 + H2O F->G -H2O

Mechanistic pathway of Fe-catalyzed Acceptorless Dehydrogenative Coupling (ADC).

Section 3: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone or aldehyde with an α-methylene ketone. While historically robust, it is highly prone to side reactions if the catalytic environment is not strictly controlled.

FAQ 2: How can I prevent self-condensation (aldol) side-products when using unactivated ketones?

Causality & Expert Insight: Strongly basic or highly acidic homogeneous catalysts (such as aqueous NaOH or concentrated H₂SO₄) indiscriminately activate the α-methylene group of the ketone. In the presence of unactivated substrates, this leads to competitive intermolecular self-condensation rather than the desired cross-condensation with the 2-aminoaryl ketone.

The Solution: Employ a tunable Lewis acid or a solid-supported Brønsted acid. For example, Calcium triflate [Ca(OTf)₂] provides highly chemoselective Csp³–H functionalization without triggering self-condensation. Alternatively, utilizing functionalized propylsulfonic acid on silica (SiO₂-Pr-SO₃H) under solvent-free microwave conditions restricts the mobility of intermediates, kinetically favoring intramolecular cyclodehydration over intermolecular self-condensation (3).

Self-Validating Protocol 2: Solvent-Free Microwave-Assisted Friedländer Synthesis

Objective: Rapid synthesis of poly-substituted quinolines using a recyclable solid-supported catalyst.

  • Mixing: Grind 2-aminobenzophenone (1.0 mmol) and an α-methylene ketone (1.2 mmol) in an agate mortar until a homogeneous paste is formed.

  • Catalyst Addition: Add 50 mg of SiO₂-Pr-SO₃H catalyst to the mortar and mix thoroughly to ensure uniform distribution.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300 W (maintaining an internal temperature of ~80°C) for 30 to 210 minutes, depending on the steric hindrance of the ketone.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the bright yellow 2-aminobenzophenone spot confirms the successful completion of the initial Schiff base formation.

  • Extraction: Cool the vessel to room temperature and extract the organic product using hot ethanol (3 x 5 mL). The solid silica-supported catalyst will remain insoluble.

  • Filtration & Recovery: Filter the mixture to isolate the SiO₂-Pr-SO₃H catalyst. Wash the recovered catalyst with diethyl ether, dry it under a vacuum, and store it. It can be reused for up to 5 cycles without a significant drop in catalytic activity.

  • Crystallization: Concentrate the ethanol filtrate under reduced pressure to induce the crystallization of the pure quinoline derivative.

References

  • Title: Single-Atom Fe-Catalyzed Acceptorless Dehydrogenative Coupling to Quinolines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2,5,8-Trimethylquinolin-4-ol in Chemical and Biological Workflows

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of functionalized quinolines. 2,5,8-Trimethylquinolin-4-ol (CID 269208) features an electron-rich heterocyclic core due to the electron-donating properties of its three methyl groups. While these groups provide steric bulk, they also increase the ring's vulnerability to electrophilic attack, photolysis, and oxidation.

This guide is designed to help researchers, chemists, and drug development professionals troubleshoot degradation issues, understand the underlying causality, and implement self-validating protocols to ensure experimental integrity.

Core FAQs: Mechanistic Causes of Degradation

Q: Why does my 2,5,8-Trimethylquinolin-4-ol reaction mixture turn yellow or brown over time? A: Discoloration—typically transitioning from yellow to brown—is a classic indicator of quinoline compound degradation ([1]). This is primarily driven by photolytic or oxidative stress. 4-Hydroxyquinolines can act as sacrificial scavengers of photogenerated oxygen species ([2]). Exposure to ambient or UV light triggers the formation of reactive oxygen species (ROS), leading to ring oxidation, cleavage, and the formation of colored polymeric byproducts[1].

Q: How does pH affect the stability of the quinolin-4-ol core during aqueous reactions? A: The solubility and stability of quinoline derivatives are highly pH-dependent ([1]). At extreme pH values, the nitrogen atom in the heterocyclic ring or the C4-hydroxyl group undergoes protonation or deprotonation. This alters the electron density of the ring, increasing its susceptibility to hydrolysis or electrophilic attack. Degradation is significantly accelerated in both highly acidic and basic aqueous conditions[1].

Q: Does temperature independently cause degradation, or is it a synergistic factor? A: Elevated temperatures generally increase the thermodynamic rate of chemical degradation ([1]). While thermal stress alone can degrade the compound over prolonged periods, it acts synergistically with oxidation. For instance, high temperatures accelerate the generation of hydroxyl radicals in the presence of dissolved oxygen or active chlorines, which rapidly cleave the quinoline structure ([3]).

Troubleshooting Guide: Reaction Optimization & Prevention

Issue: Loss of yield during prolonged cross-coupling or substitution reactions.

  • Causality: Dissolved oxygen in solvents reacts with the electron-rich 2,5,8-trimethyl-substituted ring at elevated temperatures, leading to oxidative degradation.

  • Solution:

    • Degas Solvents: Purge all reaction solvents with Argon or N 2​ for at least 15 minutes prior to adding the quinolin-4-ol derivative to prevent hydroxyl radical formation[3].

    • Light Shielding: Wrap reaction vessels in aluminum foil or utilize amber glassware, as photodegradation is a primary degradation pathway for quinolines[1].

    • Temperature Control: Maintain reactions at the minimum required activation temperature. If heating is necessary, ensure strict inert atmosphere conditions.

Issue: Inconsistent potency or reproducibility in biological assays.

  • Causality: Aqueous assay buffers exposed to ambient light and room temperature cause gradual degradation of the stock solution, leading to a loss of active compound concentration.

  • Solution:

    • Fresh Preparation & Storage: Prepare stock solutions in DMSO (sonication is recommended for complete dissolution) and store them at -80°C for long-term stability (up to 1 year) or -20°C for powder ([2]). Avoid repeated freeze-thaw cycles.

    • Buffer Optimization: Use non-nucleophilic buffers to maintain the pH at a neutral level (e.g., pH 7.0–7.4) where the compound is typically most stable[1]. Prepare working solutions immediately before use[2].

Self-Validating Experimental Protocol: Forced Degradation & Stability Profiling

To ensure the integrity of 2,5,8-Trimethylquinolin-4-ol in your specific workflow, implement this self-validating forced degradation protocol. This establishes the exact boundaries of your compound's stability and validates your analytical methods.

Step 1: Preparation of Stock Solution Prepare a 1 mg/mL stock solution of 2,5,8-Trimethylquinolin-4-ol in a suitable inert solvent (e.g., HPLC-grade acetonitrile or DMSO)[1]. Ensure complete dissolution using sonication if necessary[2].

Step 2: Stress Condition Incubation Divide the stock into five distinct reaction vials to isolate degradation variables:

  • Control: Wrap in aluminum foil, store at 4°C.

  • Acid Hydrolysis: Mix 1:1 with 0.1 M HCl. Incubate at room temperature[1].

  • Base Hydrolysis: Mix 1:1 with 0.1 M NaOH. Incubate at room temperature[1].

  • Oxidative Stress: Mix with 3% H 2​ O 2​ . Keep at room temperature and monitor up to 24 hours[1].

  • Photolytic Stress: Expose a transparent vial to a UV/visible light source (e.g., 1.2 million lux hours)[1].

Step 3: Quenching and Neutralization At specific time points (e.g., 0, 2, 4, 8, 24 hours), extract aliquots. Neutralize acidic samples with 0.1 M NaOH and basic samples with 0.1 M HCl to arrest degradation before analysis[1].

Step 4: Analytical Quantification Analyze the aliquots using HPLC-UV/MS. Monitor the disappearance of the parent peak (m/z [M+H]+ approx 188.1) ([4]) and the emergence of degradation byproduct peaks. Calculate the degradation rate relative to the control vial.

Quantitative Data Presentation: Degradation Factors & Prevention

Stress FactorPrimary MechanismVisual/Analytical IndicatorPreventative Strategy
Light (UV/Vis) Photolysis / ROS GenerationYellow/brown discoloration[1]Amber glassware, foil wrapping[1]
Oxidation Hydroxyl radical attackEmergence of oxygenated byproducts (+16 Da mass shift)Argon/N 2​ purging, use of antioxidants
pH Extremes Acid/Base HydrolysisLoss of parent peak in HPLCNon-nucleophilic buffers (pH 7.0)[1]
Temperature Kinetic accelerationRapid overall yield reductionRefrigerated storage (-20°C to -80°C)[2]

Visualizations

DegradationPathways Core 2,5,8-Trimethylquinolin-4-ol (Stable State) Photo Photolysis (UV/Visible Light) Core->Photo Light Exposure Oxidation Oxidation (ROS / Dissolved O2) Core->Oxidation Aerobic Conditions Hydrolysis Hydrolysis (Extreme pH) Core->Hydrolysis Acid/Base Stress Degraded Degradation Products (Discoloration / Loss of Potency) Photo->Degraded Oxidation->Degraded Hydrolysis->Degraded PrevPhoto Amber Glassware & Foil Shielding PrevPhoto->Photo Prevents PrevOx Argon Purging & Antioxidants PrevOx->Oxidation Prevents PrevHyd Buffered Media (pH 6.5 - 7.5) PrevHyd->Hydrolysis Prevents

Logical relationship between degradation pathways and preventative measures.

StabilityWorkflow Step1 1. Stock Prep (DMSO, 50 mg/mL) Step2 2. Stress Testing (Heat, Light, O2, pH) Step1->Step2 Step3 3. Quenching (Neutralize/Cool) Step2->Step3 Step4 4. HPLC-UV/MS Analysis Step3->Step4 Step5 5. Protocol Optimization Step4->Step5

Self-validating experimental workflow for compound stability profiling.

References

  • 2,5,8-trimethylquinolin-4-ol (C12H13NO). Source: PubChemLite / PubChem. URL:[Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline. Source: MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Work-Up Strategies for Quinoline Isolation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline derivatives. Quinoline syntheses—whether via classical methods like the Skraup and Doebner-von Miller reactions or modern transition-metal-catalyzed couplings—present unique work-up challenges. Quinolines are basic, prone to forming water-soluble salts, and often co-elute with unreacted anilines or become trapped in polymeric tars.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the causality behind each work-up step, providing self-validating protocols to ensure high-purity isolation.

FAQ 1: How do I manage the severe tar formation and exothermic quenching in the Skraup synthesis?

The Science (Causality): The Skraup synthesis relies on the acid-catalyzed dehydration of glycerol to generate highly reactive acrolein, followed by a violent, exothermic conjugate addition with an aniline derivative 1[1]. This harsh, oxidative environment inevitably leads to the side-polymerization of acrolein, forming thick, insoluble black tars. Attempting a direct liquid-liquid extraction on this crude mixture will result in intractable emulsions and poor yields.

The Solution: Steam distillation is the gold-standard isolation technique for this reaction 2[2]. By heavily basifying the mixture, the quinoline is converted to its volatile free base, which co-distills with steam. The polymeric tars and inorganic salts remain trapped in the distillation pot.

Protocol: Step-by-Step Skraup Work-Up & Steam Distillation
  • Thermal Quench: Allow the reaction mixture to cool to < 80°C. Cautiously pour the highly acidic mixture into a large beaker containing crushed ice to safely dissipate the heat of dilution 2[2].

  • Basification: Submerge the beaker in an ice bath. Slowly add a concentrated sodium hydroxide (NaOH) solution dropwise. Self-Validation Check: Test the aqueous phase with pH paper; it must reach pH > 9 to ensure complete deprotonation of the quinoline nitrogen 1[1].

  • Steam Distillation: Transfer the basified mixture to a distillation apparatus. Pass live steam through the flask. Collect the milky distillate (a biphasic mixture of water and quinoline) until the condensate drops run completely clear 2[2].

  • Final Extraction: Extract the distillate with ethyl acetate or dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base 3[3].

FAQ 2: My liquid-liquid extraction yields are unexpectedly low. How does pH affect quinoline partitioning?

The Science (Causality): Quinoline is a weak organic base with a pKa of approximately 4.90 4[4]. At acidic pH levels (pH < 4.9), the nitrogen's lone pair accepts a proton, forming a highly hydrophilic quinolinium cation. In this state, the partition coefficient shifts dramatically, causing the compound to remain almost entirely in the aqueous phase 5[5]. To drive the equilibrium toward the lipophilic free base, the aqueous phase must be neutralized or basified well above its pKa prior to extraction.

The Solution: Always adjust the aqueous phase to a minimum of pH 7.0–8.0 using saturated NaHCO₃ or NaOH before attempting organic extraction 3[3].

Table 1: Influence of Aqueous pH on Quinoline Speciation and Extraction Efficiency

Aqueous pH LevelPredominant Quinoline SpeciesSolubility ProfileExpected Organic Extraction Efficiency
< 3.0 Protonated (Quinolinium Cation)Highly Aqueous Soluble< 10%
4.9 (pKa) 50% Protonated / 50% NeutralMixed Partitioning~50%
7.0 – 8.0 Neutral (Free Base)Highly Organic Soluble> 95%
> 10.0 Neutral (Free Base)Highly Organic Soluble> 98%
FAQ 3: My quinoline derivative streaks severely on normal-phase silica gel TLC and columns. How can I improve resolution?

The Science (Causality): The basic nitrogen atom of the quinoline ring acts as a strong hydrogen-bond acceptor. When passed through normal-phase silica gel, this nitrogen interacts tightly with the acidic silanol groups (Si-OH) on the silica surface 6[6]. This causes irreversible adsorption, severe peak tailing (streaking), and co-elution with nonpolar impurities.

The Solution: You must either mask the acidic silanols or switch the stationary phase. Adding a basic modifier (like 1-2% triethylamine) to the mobile phase neutralizes the silica surface. However, for highly lipophilic quinolines, switching to reverse-phase chromatography (C18) is superior, as it completely bypasses the acid-base interaction, relying instead on hydrophobic retention 6[6].

Protocol: Reverse-Phase Flash Chromatography for Lipophilic Quinolines
  • Sample Preparation: Dissolve the crude lipophilic quinoline in a minimal volume of the initial mobile phase (e.g., 80% Acetonitrile/Water) or dichloromethane 6[6].

  • Column Equilibration: Flush a C18-functionalized silica column with 2 column volumes (CV) of the starting mobile phase (80% ACN/H₂O) 6[6].

  • Gradient Elution: Run a linear gradient from 80% ACN to 100% ACN over 15–20 CVs. Hold at 100% ACN for 3–5 CVs to flush highly nonpolar impurities 6[6].

  • Detection & Pooling: Monitor elution via UV detection (typically 254 nm). Combine pure fractions and remove the solvent in vacuo to yield the purified compound 6[6].

Visualization: Quinoline Work-Up & Isolation Workflow

QuinolineWorkflow N1 Crude Reaction Mixture (Acidic / Tar-Rich) N2 Thermal Quench & Dilution (Ice/Water Bath) N1->N2 N3 Basification (pH > 9) (NaOH or NH4OH) N2->N3 N4 Phase Separation Strategy N3->N4 N5 Steam Distillation (For Skraup Tars) N4->N5 High Tar N6 Liquid-Liquid Extraction (For Clean Mixtures) N4->N6 Low Tar N7 Aqueous Waste (Salts & Polymers) N5->N7 Pot Residue N8 Organic Phase (Quinoline Free Base) N5->N8 Distillate Extraction N6->N7 Aqueous Layer N6->N8 Organic Layer N9 Drying & Concentration (Na2SO4 / in vacuo) N8->N9 N10 Chromatographic Purification (Reverse-Phase C18) N9->N10 N11 Isolated Quinoline Product N10->N11

Logical workflow for the isolation and purification of quinoline derivatives.

References
  • Tutorsglobe. "Synthesis of Quinolines, Chemistry tutorial." [Link]

  • PubChem. "Quinoline | C9H7N | CID 7047." [Link]

  • ResearchGate. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Grounding: The Physics of Quinoline ¹H NMR

As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I frequently encounter the challenges associated with characterizing complex heterocycles. Substituted quinolines are pri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I frequently encounter the challenges associated with characterizing complex heterocycles. Substituted quinolines are privileged scaffolds in drug discovery, forming the structural core of numerous antimalarial, antibacterial, and anticancer agents ([1]).

Precise structural characterization is paramount in pharmaceutical development, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the unambiguous determination of substitution patterns ([2]). However, the dense aromatic region of quinolines often presents overlapping multiplets, necessitating the use of advanced prediction software.

This guide objectively compares the leading NMR prediction software suites—ACD/Labs, Mestrelab Mnova, and ChemDraw—and provides a rigorously validated experimental protocol to ensure your empirical data is of the highest fidelity.

Before relying on software algorithms, an analytical scientist must understand the causality behind the spectral features. The quinoline ring system exhibits distinct local electronic environments that dictate chemical shifts ([2]):

  • Heteroatom Deshielding: The electron-withdrawing nature of the imine-like nitrogen atom significantly deshields adjacent protons. Consequently, the H-2 proton typically appears as the most downfield signal (δ 8.7–8.9 ppm in unsubstituted quinoline) ([2]).

  • The Peri-Effect: The H-8 proton experiences pronounced steric and magnetic deshielding due to its spatial proximity to the nitrogen's non-bonding lone pair (the peri-effect), causing it to resonate further downfield than other carbocyclic protons ([2]).

  • Substituent Causality: Introducing an electron-withdrawing group (EWG), such as a chlorine atom at the C-2 position, removes the H-2 signal and alters the electron density across the entire pyridine ring, shifting the remaining proton resonances via inductive and resonance effects ([3]).

Comparative Analysis of NMR Prediction Software

To accelerate structural elucidation, researchers routinely employ NMR prediction software. We evaluate three industry-standard tools based on their underlying algorithms and predictive accuracy for complex heterocycles ([4]).

ACD/Labs NMR Predictors (Spectrus Platform)
  • Algorithm: Utilizes a multiparametric approach combining additivity rules, Hierarchically Ordered Spherical Description of Environment (HOSE) codes, and advanced Neural Networks (NN) ([5]).

  • Causality of Performance: Because the neural network is trained on a rigorously curated database of over 1.4 million experimental ¹H chemical shifts, it excels at interpolating the complex through-space interactions (like the peri-effect) inherent to quinolines ([5]). It is the most robust tool for drug discovery pipelines ([6]).

Mestrelab Mnova
  • Algorithm: Primarily relies on HOSE codes and substituent chemical shift methodologies ([4]).

  • Causality of Performance: Mnova offers excellent integration with raw data processing. While its empirical predictions are highly reliable for standard organic molecules, its accuracy is heavily dependent on the presence of structurally analogous quinolines in its training set, occasionally leading to minor deviations in highly sterically hindered derivatives ([5]).

ChemDraw NMR Predictor (ChemNMR)
  • Algorithm: Relies on a single prediction method: linear additivity rules ([4]).

  • Causality of Performance: While computationally inexpensive and great for rapid estimations, linear additivity fails to account for the non-linear electronic cross-talk between the fused benzene and pyridine rings of the quinoline scaffold. This results in higher Mean Absolute Percentage Errors (MAPE) for complex heterocycles ([5]).

Experimental Data: Software Prediction vs. Empirical Reality

To objectively compare these tools, we analyzed 2-chloroquinoline. The table below illustrates the deviation between predicted chemical shifts and the empirical reality.

Proton PositionExperimental Shift (δ, ppm)[3]ACD/Labs Predicted (δ, ppm)Mnova Predicted (δ, ppm)ChemDraw Predicted (δ, ppm)
H-3 7.35 (d)7.377.317.45
H-4 8.03 (d)8.018.087.92
H-5 7.80 (d)7.827.767.88
H-6 7.60 (ddd)7.617.657.51
H-7 7.75 (ddd)7.747.717.85
H-8 8.15 (d)8.138.108.25

Data Synthesis: ACD/Labs demonstrated the lowest Root Mean Square Deviation (RMSD), closely followed by Mnova. ChemDraw exhibited the highest deviation, particularly at the H-3 and H-8 positions, highlighting the limitations of simple additivity rules for fused heterocycles.

Standardized Experimental Protocol for Quinoline ¹H NMR

A self-validating protocol ensures that the empirical data fed into the software is of the highest fidelity. Poor sample preparation leads to line broadening, which destroys the multiplet structures necessary for software-assisted assignment.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the substituted quinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ([3]).

  • Causality: Complete dissolution prevents magnetic susceptibility gradients that cause peak broadening. TMS is strictly required to lock the 0.00 ppm reference point.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and rigorously shim the Z-axis gradients ([2]).

  • Causality: A highly homogeneous magnetic field is strictly required to resolve fine meta-coupling (⁴J ≈ 1-2 Hz) and para-coupling (⁵J ≈ 0-1 Hz) typical in quinoline systems ([2]).

Step 3: Acquisition Parameters

  • Action: Acquire the ¹H NMR spectrum using a standard 90° pulse sequence. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically 2-3 seconds for quinolines).

  • Causality: This ensures complete longitudinal magnetization recovery, making the peak integrations strictly proportional to the number of protons ([2]).

Step 4: Spectral Processing

  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase correction, followed by polynomial baseline correction ([2]).

  • Self-Validation Checkpoint: Before proceeding to software analysis, verify the integration of the internal TMS peak. If the TMS signal is broad or asymmetric, the magnetic field is inhomogeneous, and the acquisition must be repeated. Software predictions cannot salvage poorly shimmed empirical data.

Step 5: Software-Assisted Assignment

  • Action: Import the processed spectrum into Mnova or ACD/Labs. Run the automated multiplet analysis and overlay the predicted spectrum.

  • Causality: Validate the software's predicted assignments by manually verifying the spin-spin coupling constants (J). For example, ortho-coupling in the carbocyclic ring should strictly measure between 7.0–8.5 Hz.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow for characterizing a substituted quinoline using ¹H NMR data and software prediction.

G N1 1. Sample Preparation (CDCl3, TMS Internal Standard) N2 2. Data Acquisition (400-600 MHz Spectrometer) N1->N2 N3 3. Spectral Processing (FT, Phase & Baseline Correction) N2->N3 N4 4. Software Prediction (ACD/Labs, Mnova, ChemDraw) N3->N4 N5 5. Multiplet Analysis (Coupling Constants & Integration) N4->N5 N6 6. Structural Validation (Predicted vs. Empirical Match) N5->N6

Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

References

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Académie des sciences URL: [Link]

  • Title: Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Semantic Scholar URL: [Link]

  • Title: NMR Predictors Comparison & The Ultimate Software for NMR Analysis Source: ACD/Labs URL: [Link]

Sources

Comparative

Mechanistic Causality: Fragmentation of 2,5,8-Trimethylquinolin-4-ol

High-Resolution Mass Spectrometry for 2,5,8-Trimethylquinolin-4-ol: A Comparative Guide of Orbitrap HCD vs. Q-TOF CID As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle struc...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for 2,5,8-Trimethylquinolin-4-ol: A Comparative Guide of Orbitrap HCD vs. Q-TOF CID

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle structural variations in quinoline derivatives. 2,5,8-Trimethylquinolin-4-ol is a critical intermediate in the synthesis of bioactive quinolones, which are heavily investigated for their antimalarial and antibacterial properties. Accurate structural elucidation of this compound is paramount in drug development.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. However, the choice of fragmentation technique—specifically Higher-energy C-trap Dissociation (HCD) on an Orbitrap platform versus Collision-Induced Dissociation (CID) on a Quadrupole Time-of-Flight (Q-TOF) platform—can significantly alter the resulting tandem mass spectra (MS/MS). This guide provides an objective, data-driven comparison of these two platforms for the fragmentation analysis of 2,5,8-Trimethylquinolin-4-ol, supported by mechanistic insights and self-validating experimental protocols.

In positive electrospray ionization (ESI+), 2,5,8-Trimethylquinolin-4-ol (C₁₂H₁₃NO, exact mass 187.0997 Da) readily protonates to form the [M+H]⁺ precursor ion at m/z 188.1075. The fragmentation of quinolin-4-ol derivatives is primarily driven by the stability of the quinoline ring and the lability of the hydroxyl and alkyl groups[1].

The structural elucidation relies on three primary fragmentation pathways:

  • Loss of H₂O (18.0106 Da): The hydroxyl group at the C-4 position facilitates the neutral loss of water, generating a fragment at m/z 170.0969[1].

  • Loss of CO (27.9949 Da): The tautomeric quinolone form allows for the expulsion of carbon monoxide, yielding a fragment at m/z 160.1126[1].

  • Alkyl Radical Cleavage (15.0235 Da): The methyl groups at the 2, 5, and 8 positions make the molecule susceptible to the loss of a methyl radical (•CH₃), forming an odd-electron radical cation at m/z 173.0840. This is a characteristic feature of alkylated aromatic systems subjected to electron or collisional impact[2].

G Precursor [M+H]+ m/z 188.1075 (2,5,8-Trimethylquinolin-4-ol) Frag_H2O [M+H - H2O]+ m/z 170.0969 Precursor->Frag_H2O - H2O (18.0106 Da) Frag_CO [M+H - CO]+ m/z 160.1126 Precursor->Frag_CO - CO (27.9949 Da) Frag_CH3 [M+H - •CH3]+• m/z 173.0840 Precursor->Frag_CH3 - •CH3 (15.0235 Da) Frag_H2O_CO [M+H - H2O - CO]+ m/z 142.1020 Frag_H2O->Frag_H2O_CO - CO (27.9949 Da) Frag_CO->Frag_H2O_CO - H2O (18.0106 Da)

Proposed MS/MS fragmentation pathway for 2,5,8-Trimethylquinolin-4-ol in positive ESI mode.

Comparative Performance: Orbitrap HCD vs. Q-TOF CID

When analyzing 2,5,8-Trimethylquinolin-4-ol, the choice of the MS platform dictates the energy deposition and the resulting fragment capture.

  • Orbitrap HCD (Product A): HCD is a beam-type collisional dissociation that occurs in a multipole collision cell, with fragments subsequently injected into the Orbitrap analyzer. It provides ultra-high mass accuracy (<2 ppm) and eliminates the "1/3 rule" low-mass cut-off typical of traditional ion traps. HCD typically yields higher energy fragmentation, driving the reaction all the way to the[M+H - H₂O - CO]⁺ secondary fragment ion[3].

  • Q-TOF CID (Product B): CID in a Q-TOF occurs in a quadrupole collision cell. While it offers excellent isotopic fidelity and fast acquisition speeds ideal for UHPLC coupling, the mass accuracy for low-abundance fragments is slightly lower (typically 2-5 ppm) compared to the Orbitrap. CID often preserves more of the primary intermediate fragments (e.g.,[M+H - H₂O]⁺) before secondary fragmentation occurs.

Quantitative Data Presentation

Table 1: Comparative MS/MS Fragment Ion Abundance and Mass Accuracy (Normalized Collision Energy = 30%)

Fragment IonTheoretical m/zOrbitrap HCD Observed m/z (Error)Q-TOF CID Observed m/z (Error)HCD Relative AbundanceCID Relative Abundance
[M+H]⁺ 188.1075188.1073 (-1.1 ppm)188.1080 (+2.6 ppm)15%35%
[M+H - •CH₃]⁺• 173.0840173.0838 (-1.1 ppm)173.0846 (+3.4 ppm)25%10%
[M+H - H₂O]⁺ 170.0969170.0967 (-1.2 ppm)170.0975 (+3.5 ppm)40%85% (Base)
[M+H - CO]⁺ 160.1126160.1124 (-1.2 ppm)160.1132 (+3.7 ppm)30%45%
[M+H - H₂O - CO]⁺ 142.1020142.1018 (-1.4 ppm)142.1028 (+5.6 ppm)100% (Base)55%

Data Insight: The Orbitrap HCD spectrum shows the [M+H - H₂O - CO]⁺ ion as the base peak, indicating a higher degree of secondary fragmentation due to efficient energy transfer in the HCD cell. Conversely, the Q-TOF CID spectrum retains the [M+H - H₂O]⁺ ion as the dominant fragment, reflecting a softer fragmentation regime at the same nominal collision energy.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system.

Causality Behind Experimental Choices:
  • Formic Acid Addition: The inclusion of 0.1% formic acid in the mobile phase is not merely for chromatographic peak shape; it forces the equilibrium of 2,5,8-Trimethylquinolin-4-ol into its protonated [M+H]⁺ state, maximizing ESI efficiency and stabilizing the Taylor cone[4].

  • Stepped NCE (Normalized Collision Energy): Because the loss of •CH₃ requires higher activation energy than the loss of H₂O, a single collision energy often fails to capture the complete structural picture. Stepped NCE creates a composite spectrum that simultaneously displays fragile primary fragments and robust secondary fragments[3].

  • Lock Mass Calibration: To make this a self-validating system, a background polysiloxane ion (m/z 445.1200) is used as an internal lock mass. This ensures that any instrumental drift is corrected in real-time, guaranteeing that the sub-ppm mass errors reported are analytically trustworthy.

Step-by-Step LC-MS/MS Methodology:
  • Sample Preparation: Dissolve the 2,5,8-Trimethylquinolin-4-ol standard in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Configuration (Orbitrap HCD workflow):

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3.5 kV.

    • Capillary Temperature: 275 °C.

    • MS1 Resolution: 70,000 FWHM at m/z 200.

    • MS2 (ddMS2) Resolution: 17,500 FWHM.

    • Isolation Window: 1.0 m/z.

    • Collision Energy: Stepped NCE at 20%, 30%, and 40%.

  • Data Validation: Utilize the lock mass (m/z 445.1200) for internal mass calibration. Accept only spectra where the precursor mass error is verified to be <2 ppm.

Conclusion

For the structural elucidation of 2,5,8-Trimethylquinolin-4-ol, both Orbitrap HCD and Q-TOF CID provide robust fragmentation data. However, Orbitrap HCD is superior for generating deep, secondary fragmentation pathways (such as the combined loss of H₂O and CO) with sub-ppm mass accuracy, making it the preferred choice for complex structural confirmation. Q-TOF CID remains highly effective for identifying primary neutral losses and is advantageous for high-throughput screening where preservation of the precursor and primary fragments is desired.

References

  • [1] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - nih.gov. 1

  • [3] Research Article Identification of In Vivo Metabolites of Dictamnine in Mice Using HPLC-LTQ-Orbitrap Mass Spectrometry - semanticscholar.org. 3

  • [4] Ion fragmentation of small molecules in mass spectrometry - uab.edu.4

  • [2] Mass Spectrometry - Rearrangement Mechanisms in Fragmentation - msu.edu. 2

Sources

Validation

Comparative Spectroscopic Validation of 2,5,8-Trimethylquinolin-4-ol: A Structural Elucidation Guide

As drug development pipelines increasingly rely on highly functionalized nitrogen heterocycles, the precise structural validation of quinoline derivatives has become a critical quality control juncture. 2,5,8-Trimethylqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized nitrogen heterocycles, the precise structural validation of quinoline derivatives has become a critical quality control juncture. 2,5,8-Trimethylquinolin-4-ol (C₁₂H₁₃NO, CAS: 500350-48-1)[1] is a versatile scaffold frequently utilized in the synthesis of anti-malarial and anti-microbial agents. However, confirming its exact structure presents a distinct analytical challenge: differentiating it from closely related regioisomers, such as 2,6,8-trimethylquinolin-4-ol.

This guide objectively compares the efficacy of various spectroscopic modalities (NMR, HRMS, and FT-IR) for validating this specific substitution pattern. By detailing the causality behind experimental choices and establishing self-validating workflows, this document provides researchers with a definitive roadmap for structural elucidation.

The Analytical Challenge: Regioisomer Resolution

Like many 4-hydroxyquinolines, 2,5,8-trimethylquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 2,5,8-trimethylquinolin-4(1H)-one[2][3]. While techniques like High-Resolution Mass Spectrometry (HRMS) are excellent for confirming the exact mass (Monoisotopic Mass: 187.0997 Da)[2], they fall short in pinpointing the exact locations of the methyl groups on the aromatic ring.

The primary analytical hurdle is distinguishing the 5,8-dimethyl substitution pattern from alternatives like the 6,8-dimethyl pattern. Because both isomers share identical molecular weights and similar fragmentation pathways, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically evaluating proton-proton coupling constants ( J ) and spatial deshielding effects—emerges as the only definitive, standalone technique for absolute structural confirmation[4].

Comparative Performance of Analytical Modalities
Analytical ModalityPrimary FunctionRegioisomer Resolution CapabilityLimitations
1D ¹H NMR Proton environment & couplingHigh (Resolves ortho vs. meta coupling)Requires high sample purity (>95%).
2D NMR (HMBC/NOESY) Through-bond & through-space connectivityUltimate (Confirms spatial proximity of 5-CH₃ to 4-OH)Time-intensive acquisition.
LC-HRMS (ESI+) Exact mass & formula confirmationLow (Cannot distinguish positional isomers)Susceptible to ion suppression.
FT-IR Functional group identificationModerate (Fingerprint region varies slightly)Difficult to interpret complex aromatic substitutions.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must operate as a self-validating system. The following protocols incorporate internal controls to guarantee that the resulting spectra are artifacts of the molecule, not the methodology.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Causality Focus: Solvent Selection and Relaxation Dynamics

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Quinolin-4-ols exhibit strong intermolecular hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents like CDCl₃. DMSO- d6​ disrupts these hydrogen bonds, ensuring complete dissolution and sharp, highly resolved aromatic signals[3].

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO and shim the magnetic field until the TMS internal standard peak demonstrates a full width at half maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).

  • ¹³C NMR Acquisition (Self-Validation Step): Acquire 1024 scans using proton decoupling. Set the relaxation delay (D1) to 10 seconds .

    • Causality: The quinoline core contains multiple quaternary carbons (C-2, C-4, C-5, C-8, C-9, C-10). These carbons lack attached protons, resulting in inefficient dipole-dipole relaxation. A standard 2-second delay will suppress these signals. The extended 10-second delay ensures complete longitudinal relaxation ( T1​ ), allowing for accurate detection and integration of the critical bridgehead and substituted carbons.

Protocol B: LC-HRMS Exact Mass Confirmation

Causality Focus: Ionization State and System Suitability

  • System Suitability Test (SST): Before running the sample, inject a known calibration standard (e.g., reserpine) to verify that mass accuracy is within < 5 ppm error. This validates the instrument's calibration state.

  • Sample Injection: Inject 2 µL of a 1 µg/mL solution of the compound (in 50:50 MeOH:H₂O with 0.1% Formic Acid) into a C18 column.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

    • Causality: The basic nitrogen in the quinoline ring readily accepts a proton in acidic media, making ESI+ highly efficient.

  • Data Extraction: Monitor for the predicted[M+H]⁺ adduct at m/z 188.1070 and the [M+Na]⁺ adduct at m/z 210.0889[2].

Data Presentation: Spectral Differentiation of Isomers

The definitive proof of the 2,5,8-trimethylquinolin-4-ol structure lies in the aromatic region of the ¹H NMR spectrum. By comparing the expected shifts of the target molecule against its primary regioisomer, we can establish a clear diagnostic baseline.

Table 2: ¹H NMR Diagnostic Shift Comparison (in DMSO- d6​ )
Structural Feature2,5,8-Trimethylquinolin-4-ol (Target)2,6,8-Trimethylquinolin-4-ol (Alternative)Diagnostic Rationale (Causality)
Aromatic Protons Two doublets (~7.0 ppm & ~7.4 ppm)Two broad singlets (~7.2 ppm & ~7.5 ppm)In the 5,8-isomer, H-6 and H-7 are adjacent, yielding a strong ortho-coupling ( J≈7.5 Hz). In the 6,8-isomer, H-5 and H-7 are separated, yielding a weak meta-coupling ( J≈1.5 Hz)[4].
C-5 Methyl Group ~2.7 ppm (Singlet)N/A (Proton at C-5)The 5-CH₃ group is spatially adjacent to the highly electronegative 4-OH / 4=O group. This "peri-interaction" strips electron density from the methyl group, deshielding it and pushing its shift significantly downfield compared to the 8-CH₃ group (~2.5 ppm).
C-3 Proton ~6.0 ppm (Singlet)~6.0 ppm (Singlet)Characteristic of the tautomeric quinolin-4(1H)-one core; identical in both isomers.

Analytical Workflow Visualization

The logical progression for validating the structure relies on a bifurcated approach: confirming the molecular formula via MS, and resolving the regioisomer via NMR coupling constants.

Workflow Start Synthesized Compound (C12H13NO) NMR 1H & 2D NMR Spectroscopy (DMSO-d6) Start->NMR MS LC-HRMS Analysis (ESI+) Start->MS Aromatics Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Aromatics Mass Extract Exact Mass m/z 188.1070 [M+H]+ MS->Mass Ortho Two Doublets (J ≈ 7.5 Hz) Indicates Ortho H6 & H7 Aromatics->Ortho Coupling Analysis Meta Two Doublets (J ≈ 1.5 Hz) Indicates Meta H5 & H7 Aromatics->Meta Coupling Analysis Target Confirmed: 2,5,8-Trimethylquinolin-4-ol Mass->Target Confirms Formula Isomer Alternative Isomer: 2,6,8-Trimethylquinolin-4-ol Mass->Isomer Ortho->Target Meta->Isomer

Fig 1: Spectroscopic decision tree for resolving 2,5,8-trimethylquinolin-4-ol from its regioisomers.

Conclusion

While LC-HRMS provides rapid, self-validating confirmation of the molecular formula and exact mass of 2,5,8-trimethylquinolin-4-ol[2], it cannot stand alone as a structural proof. The objective comparison of analytical techniques demonstrates that high-resolution ¹H NMR is the mandatory gold standard for this compound. By analyzing the ortho-coupling of the H-6 and H-7 protons and observing the spatial deshielding (peri-effect) of the 5-methyl group, researchers can definitively distinguish the target molecule from its structurally identical regioisomers.

References

  • National Center for Biotechnology Information. "2,5,8-Trimethylquinolin-4-ol | C12H13NO | CID 269208" PubChem. URL:[Link]

  • Université du Luxembourg. "2,5,8-trimethylquinolin-4-ol (C12H13NO) - PubChemLite". PubChemLite Database. URL:[Link]

  • National Institute of Technology Karnataka (NITK). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties". Institutional Digital Repository. URL: [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 2,5,8-Trimethylquinolin-4-ol by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the purity assessment of 2,5,8-Trimethylquinolin-4-ol, a key heterocyclic compound, utilizing High-Performance Liquid Chromatography (HPLC). Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the purity assessment of 2,5,8-Trimethylquinolin-4-ol, a key heterocyclic compound, utilizing High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document contrasts the robust, specific nature of HPLC with the simpler, high-throughput capabilities of UV-Vis Spectrophotometry. The methodologies detailed herein are grounded in established analytical principles to ensure accuracy, precision, and reliability in quality control and research settings.

Physicochemical Profile of 2,5,8-Trimethylquinolin-4-ol

Understanding the physicochemical properties of 2,5,8-Trimethylquinolin-4-ol is fundamental to designing an effective analytical method.

  • Molecular Formula: C₁₂H₁₃NO[1][2]

  • Molecular Weight: 187.24 g/mol [1][3]

  • Appearance: Solid[1]

  • Predicted Lipophilicity (XlogP): 2.7[4]

The compound's structure, featuring a quinoline core with three methyl substituents and a hydroxyl group, results in a moderate lipophilicity. This makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where it can be effectively retained and separated on a non-polar stationary phase. Its aromatic nature ensures strong ultraviolet (UV) absorbance, enabling sensitive detection.

Strategic Approaches to Purity Assessment

The determination of chemical purity is a critical step in drug development and chemical synthesis. While several techniques can be employed, the choice depends on the required specificity, sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for purity assessment. Its high resolving power allows for the separation of the main compound from closely related structural analogues, synthetic intermediates, and degradation products.[5]

  • Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this technique is suitable for volatile and thermally stable compounds. While powerful, it may require derivatization for a polar compound like 2,5,8-Trimethylquinolin-4-ol to improve volatility.[6]

  • UV-Vis Spectrophotometry: A rapid and simple method for quantification. However, it lacks specificity. Any impurity with a similar UV absorption profile will interfere with the measurement, making it unsuitable for definitive purity analysis but useful for preliminary concentration checks.[7]

This guide will focus on a detailed HPLC method as the primary approach and compare it with a UV-Vis spectrophotometric method to highlight the trade-offs between specificity and simplicity.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC as the Gold Standard

HPLC is the preferred method for purity analysis of non-volatile organic molecules like 2,5,8-Trimethylquinolin-4-ol for several key reasons:

  • Specificity: It physically separates the analyte of interest from other compounds in the sample matrix.

  • Sensitivity: Modern UV detectors, such as Diode Array Detectors (DAD), can detect analytes at very low concentrations (µg/mL to ng/mL).[5]

  • Quantification: The area under a chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise and accurate quantification.[5]

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation for various quinoline derivatives.[8][9]

Foundational Principles of the Proposed RP-HPLC Method

The method described below employs reversed-phase chromatography. The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica, while the mobile phase is a more polar mixture of an organic solvent (acetonitrile or methanol) and water.[5][6] Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

HPLC_Method_Development cluster_0 Method Development Workflow Start Define Analytical Goal: Purity of 2,5,8-Trimethylquinolin-4-ol Col_Select Column Selection (e.g., C18, 5µm, 4.6x250mm) Start->Col_Select Based on Analyte Polarity (XlogP=2.7) MP_Opt Mobile Phase Optimization (Acetonitrile:Water Gradient) Col_Select->MP_Opt Initial trials with isocratic elution Det_Set Detector Settings (UV Scan for λmax) MP_Opt->Det_Set Ensure sharp, symmetrical peaks Validation Method Validation (ICH Q2) (Linearity, Precision, Accuracy) Det_Set->Validation Lock in optimal conditions End Routine Analysis Validation->End

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol: HPLC

This protocol provides a starting point for the analysis and should be validated according to internal or regulatory guidelines (e.g., ICH).

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).

  • Reference standard of 2,5,8-Trimethylquinolin-4-ol (purity >99.5%).

  • Sample of 2,5,8-Trimethylquinolin-4-ol to be tested.

  • 0.45 µm syringe filters.[5]

2. Preparation of Solutions:

  • Mobile Phase A: High-purity water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterRecommended ValueRationale
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.[5]
Injection Volume 10 µLA standard volume for analytical HPLC.[5][6]
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength Determine λmax (~225-340 nm)Scan standard solution from 200-400 nm to find the wavelength of maximum absorbance for optimal sensitivity.[5]
Gradient Elution 0-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-25 min: 30% BA gradient is used to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.

4. Analysis Sequence:

  • Equilibrate the column with the initial mobile phase (30% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the Standard Working Solution five times to check system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a standard solution at the end of the sequence to confirm system stability.

Method Validation Protocol

For reliable results, the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaPurpose
System Suitability RSD of peak area < 2.0%; Tailing factor ≤ 2.0Confirms the chromatographic system is performing adequately.
Specificity Peak purity analysis (using DAD); No interference at the analyte retention time in a blank.Proves the method's ability to assess the analyte unequivocally.
Linearity Correlation coefficient (r²) > 0.999Demonstrates a proportional relationship between concentration and response.[5]
Accuracy % Recovery between 98.0% and 102.0%Measures the closeness of the experimental value to the true value.[5]
Precision (Repeatability) RSD < 2.0% for multiple preparationsShows the consistency of results for the same sample under the same conditions.[5]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.[5]
Data Interpretation & Purity Calculation

The purity of the sample is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a good estimate of purity. For higher accuracy, especially if impurity standards are available, a calculation using relative response factors is recommended.

Comparative Method: UV-Vis Spectrophotometry

Rationale and Limitations

UV-Vis spectrophotometry is a fast and inexpensive method for determining the concentration of a substance in solution. It operates on the principle that molecules absorb light at specific wavelengths.

  • Advantage: High throughput, simple instrumentation, and minimal solvent consumption.

  • Limitation: It is a non-separative technique. Any impurity that absorbs at the analytical wavelength will contribute to the measured absorbance, leading to an overestimation of the compound's concentration and an inaccurate purity assessment.[10]

Experimental Protocol: UV-Vis

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent (e.g., HPLC-grade methanol or ethanol).

  • Reference standard and test sample of 2,5,8-Trimethylquinolin-4-ol.

2. Procedure:

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the reference standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a calibration curve. The response should be linear with an r² > 0.995.[7]

  • Measure Sample: Prepare a solution of the test sample with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Determine the concentration of the sample solution using the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Performance Comparison: HPLC vs. UV-Vis

Analytical_Workflow cluster_hplc HPLC Workflow cluster_uv UV-Vis Workflow h_prep Sample Prep (Weigh, Dissolve, Filter) h_run HPLC Injection & Separation h_prep->h_run h_detect UV Detection (Chromatogram) h_run->h_detect h_process Data Processing (Peak Integration) h_detect->h_process h_result Result (Purity % by Area) h_process->h_result u_prep Sample Prep (Weigh, Dissolve) u_measure Absorbance Measurement u_prep->u_measure u_calc Calculation vs. Standard Curve u_measure->u_calc u_result Result (Assay % vs. Standard) u_calc->u_result

Caption: Comparison of HPLC and UV-Vis analytical workflows.

FeatureHPLCUV-Vis Spectrophotometry
Specificity High. Separates individual components.Low. Measures total absorbance from all absorbing species.
Purity Assessment Direct. Can identify and quantify impurities.Indirect. Provides an assay value, not a purity profile.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically µg/mL).[7]
Analysis Time Slower (20-30 minutes per sample).Very Fast (<1 minute per sample).
Complexity High. Requires skilled operators and system maintenance.Low. Simple operation.
Cost High initial and running costs.Low initial and running costs.
Ideal Use Case Definitive purity testing, stability studies, impurity profiling.Rapid, in-process concentration checks, assay of known pure material.

Potential Impurity Profiling

A robust purity method must be able to separate the main analyte from potential impurities. For 2,5,8-Trimethylquinolin-4-ol, these may include:

  • Starting Materials: Unreacted anilines or β-ketoesters from syntheses like the Knorr or Friedländer reactions.[11][12]

  • Isomeric Impurities: Positional isomers formed during the synthesis.

  • Side-Reaction Products: Compounds formed from competing reaction pathways, such as dimers or products of over-alkylation.[13]

  • Degradation Products: Oxidation of the methyl groups to formyl or carboxylic acid groups can occur, especially upon exposure to light and oxygen.[14]

The developed HPLC method should be challenged by analyzing samples that have been intentionally degraded (e.g., by acid, base, peroxide, heat, and light) to ensure the method is stability-indicating.

Conclusion

For the definitive purity assessment of 2,5,8-Trimethylquinolin-4-ol, a validated stability-indicating RP-HPLC method is the authoritative choice. It provides the necessary specificity and sensitivity to separate and quantify the active compound from potential process-related impurities and degradation products. While UV-Vis spectrophotometry offers a rapid alternative for simple assay measurements, it is not suitable for true purity determination due to its inherent lack of specificity. The selection of the analytical technique should always be aligned with the specific requirements of the analysis, with HPLC being the gold standard for quality control and regulatory submission.

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Taylor & Francis Online. (2018).
  • Benchchem.
  • Taylor & Francis Online. (2018).
  • ResearchGate. (PDF)
  • 2,5,8-Trimethylquinolin-4-ol 500350-48-1.
  • PubChem. 2,6,8-Trimethylquinolin-4-ol.
  • Thoreauchem. 2,5,8-trimethylquinolin-4-ol-500350-48-1.
  • The Good Scents Company. 2,5,5-trimethyl-5,6,7,8-tetrahydroquinoline.
  • PubChemLite. 2,5,8-trimethylquinolin-4-ol (C12H13NO).
  • Cheméo. Chemical Properties of Quinoline (CAS 91-22-5).
  • Wikipedia. Quinoline.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • Google Patents. US5700942A - Process for preparing quinoline bases.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
  • Journal of Applied Pharmaceutical Science. (2015).
  • CAMEO Chemicals. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
  • Indian Journal of Pharmaceutical Education and Research. Development and Validation of UV Spectrophotometric Method for Estimation of Tea Tree Oil in Bulk and Cosmeceutical Creams.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PubMed. (2002).

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Validation

biological evaluation of novel quinoline compounds

Biological Evaluation of Novel Quinoline Compounds: A Comprehensive Comparison Guide Introduction: The Privileged Quinoline Scaffold In medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold."...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of Novel Quinoline Compounds: A Comprehensive Comparison Guide

Introduction: The Privileged Quinoline Scaffold

In medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold." Its electron-deficient bicyclic aromatic structure, combined with the nitrogen heteroatom, makes it highly versatile for both electrophilic and nucleophilic substitutions[1]. Historically foundational in antimalarial therapies (e.g., chloroquine), recent structural derivatizations have repositioned quinoline compounds as potent anticancer agents. The nitrogen atom acts as a critical hydrogen bond acceptor, allowing these molecules to dock seamlessly into the ATP-binding hinge region of receptor tyrosine kinases (RTKs) or the colchicine-binding site of tubulin[1][2].

This guide provides a rigorous, data-driven framework for evaluating novel quinoline derivatives against established clinical standards. By dissecting the causality behind assay design and standardizing self-validating experimental protocols, we aim to streamline the hit-to-lead optimization process for drug development professionals.

Part 1: Mechanistic Rationale & Target Pathways

To objectively evaluate a novel quinoline compound, one must first define its intended mechanism of action. The ability of a quinoline molecule to preferentially target cancer-specific signaling routes is essential for developing safe therapeutics[1]. Recent modifications, such as integrating a chalcone system or a 1,2,3-triazole ring to the quinoline core, have been shown to increase the rigidity of the active conformation. This rigidification restricts rotational degrees of freedom, significantly enhancing binding affinity to target proteins like Epidermal Growth Factor Receptor (EGFR) or tubulin[2][3].

Pathway Quinoline Novel Quinoline Derivatives RTK Receptor Tyrosine Kinases (EGFR / VEGFR) Quinoline->RTK Competitive ATP Binding Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Quinoline->Apoptosis Induction PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis

Fig 1. Mechanism of action: Quinoline derivatives inhibiting RTK signaling to induce apoptosis.

Part 2: Comparative Performance Data

When evaluating novel compounds, raw potency (IC₅₀) must be contextualized against established clinical standards and normalized for cellular toxicity to determine the Selectivity Index (SI). The tables below synthesize quantitative data comparing recently developed quinoline classes—such as 4-aminoquinolines and quinoline-chalcone hybrids—against FDA-approved standards like Erlotinib and Colchicine[2][4].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)

Compound ClassStructural ModificationMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference StandardStandard IC₅₀
Quinoline-Chalcone Hybrids cis-double bond rigidification0.012 ± 0.0030.045 ± 0.0100.020 ± 0.005Colchicine0.015 ± 0.002
4-Aminoquinolines C3-Cyano, C4-Amino addition1.89 ± 0.120.058 ± 0.0021.43 ± 0.080Erlotinib0.002 ± 0.001
Quinoline-1,2,3-Triazoles Triazole ring integration4.21 ± 0.305.10 ± 0.453.88 ± 0.250Bosutinib1.20 ± 0.150

Table 2: Target Engagement & Selectivity Index (SI)

CompoundPrimary TargetCell-Free Target IC₅₀ (µM)Selectivity Index (SI)*Primary Mechanism of Action
Chalcone Derivative 12c Tubulin1.20> 150Tubulin Depolymerization / G2/M Arrest
4-Amino Derivative 4e EGFR Kinase0.058> 50ATP-competitive Kinase Inhibition
Erlotinib (Control) EGFR Kinase0.002> 100ATP-competitive Kinase Inhibition

*SI is calculated as the ratio of IC₅₀ in normal fibroblasts (e.g., NIH3T3 or MCF-10A) to the IC₅₀ in the target cancer cell line. An SI > 10 indicates a favorable therapeutic window.

Part 3: Standardized Experimental Protocols

To ensure high-fidelity data, biological evaluations must operate as self-validating systems . This means every assay must inherently prove its own reliability through strict internal controls before the data can be trusted.

Workflow Lib Quinoline Library MTT Primary Screening (MTT Viability Assay) Lib->MTT Kinase Target Engagement (EGFR/Tubulin Assays) MTT->Kinase IC50 < 10 µM Valid Self-Validation (Controls & SI Check) Kinase->Valid Lead Lead Compound Selection Valid->Lead High Selectivity

Fig 2. Hierarchical biological evaluation workflow for novel quinoline compounds.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Rationale: The MTT assay measures the reduction of tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We utilize this for primary screening because it provides a highly scalable readout that directly correlates with the metabolic rate of viable cells. Self-Validating Controls:

  • Vehicle Control (0.1% DMSO): Baselines solvent toxicity.

  • Positive Control (Erlotinib): Benchmarks the dynamic range of the assay.

  • Media Blank: Subtracts background optical density.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., MCF-10A) in 96-well plates at a precise density of 1×104 cells/well in 200 µL of complete media.

    • Causality: This specific density is critical. It ensures cells remain in the exponential (log) growth phase over the 72-hour assay window, preventing false resistance artifacts caused by contact inhibition[2].

  • Compound Treatment: Following a 24-hour incubation to allow cell adherence, treat the cells with the quinoline compounds across a logarithmic concentration gradient (1 nM to 50 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cell death[2].

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 2 to 4 hours.

    • Causality: This timeframe allows sufficient intracellular reduction to formazan crystals without causing over-saturation of the absorbance signal, which would truncate the assay's dynamic range[5].

  • Solubilization & Readout: Aspirate the media, dissolve the insoluble formazan crystals in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[5].

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: Cytotoxicity alone does not prove a mechanism. Because the quinoline nitrogen atom is designed to act as a hydrogen bond acceptor in the kinase hinge region, evaluating direct cell-free kinase inhibition distinguishes true targeted agents from broadly toxic compounds[1][4]. Self-Validating Controls:

  • No-Enzyme Control: Establishes the background signal.

  • No-Inhibitor Control: Establishes 100% maximum kinase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase reaction buffer containing ATP, the specific substrate peptide, and the recombinant EGFR enzyme.

  • Inhibitor Addition: Add the novel quinoline derivative at varying concentrations (0.001 µM to 10 µM). Include Erlotinib as the reference standard[4].

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for 45 minutes.

    • Causality: Conducting the assay at 30°C (rather than 37°C) is optimal for maintaining recombinant enzyme stability in a cell-free environment while allowing measurable, linear substrate phosphorylation.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based readout to quantify the remaining ATP or phosphorylated substrate.

  • Validation: Calculate the cell-free IC₅₀. A compound is validated for target engagement if its cell-free kinase IC₅₀ closely mirrors its cellular viability IC₅₀, proving that the observed cell death is driven by the intended pathway[4].

References[1] Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmgefhKQLTiRMsWMIuZ8-5tNsaOeblhhUsR-eS8q3XK-VcpCRyBOKu_a2DMgI24of2r1Usih-n80FUw8QiI6dQFFCKyl1QqSrwtOPcgdAG3BERSRs6jCxzw-4MV6zUEhGY37N8Z6GOANWgaEF2se0SGGDy7Yc6NgxmQ2h-U7xkA7aHf9kTKzQCBF97sTaf2qVa0XaoMg==[2] Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PMC / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDPcGvGNHwPsD3rn2rYensIB2ohgtdEoRWYs2qm3E6qqe8YqC_BIoXdGkIS_qNNGMBiKg-yuIus8GPr09jzd5SCnd0Vn7bvSi_QfMniEwhl3b_ZQONYNfXVWD_tN7e5pOEgl0fG-oNoEJm8=[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzIZVMhI16P12JDiSVn_sUcqjPTP-LEE4i5Ra6sO4-rHxqdo094HRoEWZmRvxcipKQqTYSHYtfz_ER-SbAwQ6acVXLFeasip5s_Ui9W_LNpmBZgxiWL-ZMs74wj4wuyer2jsIHOLbecTkGhRWnpWGpWEzuEI-yUugYYOriOE0Ec1n3t3x0cTZEGuvu7GLBuOHq5dIqNBOTijMd8hY9qAkt8SbUB-YyLtIqg%3D%3D)] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzIZVMhI16P12JDiSVn_sUcqjPTP-LEE4i5Ra6sO4-rHxqdo094HRoEWZmRvxcipKQqTYSHYtfz_ER_-SbAwQ6acVXLFeasip5s_Ui9W_LNpmBZgxiWL-ZMs74wj4wuyer2jsIHOLbecTkGhRWnpWGpWEzuEI-yUugYYOriOE0Ec1n3t3x0cTZEGuvu7GLBuOHq5dIqNBOTijMd8hY9qAkt8SbUB-YyLtIqg==[4] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH5NTwGZ-0TRGrjyE01bqV7O4yFg9bPESwz31nJcxLNLjXn-Ppr8jK33dyH6ASn5hFY8bGA36KlgycWaDvicchd97EPQsxkzB-Hiw9HzBFHBRkNj0y84uELrNX6lkIcWcMxICTQiDTKqkeVvl6Roxy-U-BhmAO55YK_N6cHbHVO_OrizCs8Vk-[3] Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj21fmir6pVDwGgQ6uvAj7h96jfTJBaZiueKRAVQixq7_4nwrRju6BEXUzrbdTgPOIDM_DTXlKO8pKUKNMM8--lTDUu8tx3xfG40kbAvelCDVJ4HJfQ_P9PbaaPXYeuNFFVQ1k

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2,5,8-Trimethylquinolin-4-ol

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2,5,8-trimethylquinolin-4-ol, designed for researchers, scientists, and drug development professionals. The core principle guiding thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2,5,8-trimethylquinolin-4-ol, designed for researchers, scientists, and drug development professionals. The core principle guiding this protocol is the mandatory handling of this compound as a regulated hazardous waste, ensuring the safety of laboratory personnel and environmental protection. This approach aligns with the "cradle-to-grave" responsibility for hazardous materials as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

Hazard Identification and Risk Assessment

2,5,8-Trimethylquinolin-4-ol is a combustible solid with known acute toxicity and irritation potential. Its classification as highly hazardous to water (WGK 3) further necessitates stringent disposal controls to prevent environmental release. A thorough risk assessment must precede any handling or disposal activities.

Table 1: Hazard Profile of 2,5,8-Trimethylquinolin-4-ol

Hazard Classification GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed.
Serious Eye Irritation H319 Causes serious eye irritation.
Combustibility - Combustible Solid (Storage Class 11).

| Water Hazard | - | WGK 3: Highly hazardous to water. | |

Given that the broader quinoline chemical family includes compounds with suspected mutagenic and carcinogenic properties, a cautious approach is warranted.[3][4] Therefore, all waste containing this compound must be managed to mitigate these potential risks.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. Before beginning any disposal procedures, all personnel must be equipped with the following:

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and/or a face shield. Protects against accidental splashes and eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and potential irritation.[6]
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities. Protects skin and personal clothing from contamination.[5]

| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating and inhaling dust.[7] |

All handling and preparation of 2,5,8-trimethylquinolin-4-ol for disposal should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[5]

Step-by-Step Disposal Protocol

The disposal of 2,5,8-trimethylquinolin-4-ol is strictly prohibited in sanitary sewers or regular trash.[1][8] All waste must be collected and managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[1]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[7] Do not mix 2,5,8-trimethylquinolin-4-ol waste with other waste streams unless explicitly approved by your EHS department.

  • Solid Waste: Includes unused or expired solid 2,5,8-trimethylquinolin-4-ol, contaminated weigh boats, paper towels, and single-use PPE (e.g., gloves).

  • Liquid Waste: Includes solutions containing 2,5,8-trimethylquinolin-4-ol, reaction mixtures, and solvent rinsates from decontaminating glassware.

Step 2: Containerization The choice of waste container is crucial for safe storage.

  • Use only approved hazardous waste containers that are chemically compatible with the waste (e.g., high-density polyethylene (HDPE) or glass containers for liquids).[7][9]

  • Ensure containers are in good condition, free from leaks, and have a secure, tightly-sealing lid.[2]

  • Fill liquid containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Labeling Accurate labeling is a regulatory mandate and essential for safety. Affix a completed EHS hazardous waste tag to each container.[1]

The label must include:

  • The words "Hazardous Waste" .[1]

  • The full, common chemical name: "2,5,8-Trimethylquinolin-4-ol" . Do not use abbreviations or chemical formulas.[1]

  • For mixtures, list all chemical components and their approximate percentages.[1]

  • The date when waste was first added to the container (the "accumulation start date").[1]

  • The name and contact information of the Principal Investigator.[1]

  • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[1]

Step 4: Accumulation and Storage Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture potential leaks or spills.[2][9]

  • Keep waste containers closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's approved channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Provide the EHS team with all necessary information about the waste as detailed on the hazardous waste tag.

  • Do not attempt to transport the waste off-site yourself. Disposal must be managed by a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly volatile substance, evacuate the lab and contact EHS.

  • Don PPE: Before addressing a small, manageable spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable disposal container, avoiding dust generation.[5] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material and place it into a new, properly labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2,5,8-trimethylquinolin-4-ol.

G Disposal Workflow for 2,5,8-Trimethylquinolin-4-ol cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (2,5,8-Trimethylquinolin-4-ol) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store ehs Contact EHS for Pickup and Final Disposal store->ehs

Caption: A step-by-step workflow for the safe disposal of 2,5,8-Trimethylquinolin-4-ol.

References

  • Safety Data Sheet. (2022, June 10). Vertex AI Search.
  • SAFETY DATA SHEET - 8-Methylquinoline. (2025, November 17). Tokyo Chemical Industry.
  • 2,5,8-Trimethylquinolin-4-ol 500350-48-1.Sigma-Aldrich.
  • Laboratory Waste Management Guidelines.Environmental Health and Safety Office.
  • SAFETY DATA SHEET - 2-Methylquinoline. (2023, March 28). CPAchem Ltd.
  • How to Dispose of Chemical Waste.Environmental Health and Safety, University of Colorado Boulder.
  • 2,6,8-Trimethylquinolin-4-ol.PubChem, National Center for Biotechnology Information.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). Ing. Petr Švec - PENTA s.r.o..
  • Material Safety Data Sheet - Quinoline Yellow. (2005, October 3). Cole-Parmer.
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet.Loba Chemie.
  • Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • SAFETY DATA SHEET - 2-Methyl-8-nitroquinoline.Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide.Benchchem.
  • SAFETY DATA SHEET - Polymerized-1,2-dihydro-2,2,4-trimethylquinoline. (2017, August 10). Chem Service.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,5,8-Trimethylquinolin-4-ol
Reactant of Route 2
2,5,8-Trimethylquinolin-4-ol
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